Taraxacin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
InChI Key |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Synonyms |
taraxacin |
Origin of Product |
United States |
Foundational & Exploratory
Taraxacin: A Technical Guide on its Historical Context, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Taraxacin, a term with a nuanced history in phytochemical research. Initially, "this compound" was used to describe the bitter principle of the common dandelion, Taraxacum officinale. However, the name was later formally assigned to a specific guaianolide isolated from a different species, Taraxacum wallichii. This guide clarifies this historical ambiguity and details the discovery and characterization of the guaianolide this compound. Due to a lack of specific bioactivity data for this isolated compound, this document also summarizes the significant body of research on the anti-inflammatory and cytotoxic properties of extracts from Taraxacum officinale, which contain a variety of sesquiterpene lactones and other bioactive molecules often historically associated with the term "this compound." Detailed experimental protocols for key bioactivity assays and elucidated signaling pathways are also presented to provide a comprehensive resource for researchers in drug discovery and development.
Historical Context and Discovery
The term "this compound" has a history of being used to describe the bitter, water-soluble component of dandelion (Taraxacum officinale) root, which was believed to be responsible for its tonic and diuretic properties.[1] For centuries, traditional medicine systems across Europe, Asia, and North America have utilized dandelion preparations to support liver and digestive health, stimulate appetite, and promote bile flow.[1]
However, the specific chemical entity responsible for these effects remained elusive for a long time. In 2000, a significant breakthrough was made by Ahmad et al., who isolated and characterized a new guaianolide from Taraxacum wallichii, a perennial herb found in temperate and arctic regions.[2][3] They named this newly discovered compound This compound .[2][3] The structure of this specific this compound was established using modern spectroscopic methods, including NMR, Mass Spectrometry, and X-ray crystallography.[2][3]
It is crucial for researchers to distinguish between the historical, general use of "this compound" to describe the bitter principles of T. officinale and the chemically defined guaianolide, this compound, isolated from T. wallichii. This guide will henceforth refer to the specific guaianolide as this compound.
Physicochemical Properties of this compound (from T. wallichii)
The following data pertains to the guaianolide, this compound, isolated by Ahmad et al.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.0946 g/mol (HREIMS) | [2] |
| Appearance | Yellow needles (from Methanol) | [3] |
| Melting Point | 246 °C | [3] |
| Optical Rotation | [α]D²⁵ -212° (c 0.153, CHCl₃) | [3] |
| UV (MeOH) λmax (log ε) | 335 (1.49), 250 (1.33), 223 (0.97) nm | [3] |
| IR (CHCl₃) νmax | 1740, 1690, 1643-1610 cm⁻¹ | [3] |
Quantitative Bioactivity Data of Taraxacum officinale Extracts
While specific bioactivity data for the guaianolide this compound is not currently available in the public domain, numerous studies have investigated the anti-inflammatory and cytotoxic effects of various extracts from Taraxacum officinale, which are rich in sesquiterpene lactones and other bioactive compounds. The following tables summarize some of these findings.
Table 1: Anti-inflammatory Activity of Taraxacum officinale Leaf Extracts
| Extract/Fraction | Assay | Target | IC₅₀ (µg/mL) | Cell Line | Reference |
| Chloroform Fraction | Nitric Oxide (NO) Production | iNOS | 66.51 | RAW 264.7 | [4][5] |
| Chloroform Fraction | Prostaglandin E₂ (PGE₂) Production | COX-2 | 90.96 | RAW 264.7 | [4][5] |
| Chloroform Fraction | TNF-α Production | - | 114.76 | RAW 264.7 | [4][5] |
| Chloroform Fraction | IL-1β Production | - | 171.06 | RAW 264.7 | [4][5] |
Table 2: Cytotoxic Activity of Taraxacum officinale Extracts against Cancer Cell Lines
| Extract | Cell Line | Assay | Incubation Time | IC₅₀ | Reference |
| Ethanolic Extract | HeLa (Cervical Carcinoma) | MTT | 24h | < 10 µg/mL | [6] |
| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 24h | 330.21 µg/mL | [7] |
| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 48h | 262.38 µg/mL | [7] |
| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 72h | 145.90 µg/mL | [7] |
| Ethanolic Extract | MCF7 (Breast Cancer) | MTT | 72h | 0.75 ± 0.31 mg/mL | [8] |
| Methanolic Extract | MCF7 (Breast Cancer) | MTT | 72h | 6.25 ± 0.76 mg/mL | [8] |
| Aqueous Extract | MCF7 (Breast Cancer) | MTT | 72h | 6.59 ± 0.94 mg/mL | [8] |
| Methanol Extract | MDA-MB-231 (Breast Cancer) | Trypan Blue | - | 2.860 ± 0.001 mg/mL | [9] |
| Methanol Extract | Breast Cancer Stem Cells (2D) | - | 48h | 14.88 ± 0.03 µg/mL | [10] |
| Methanol Extract | Breast Cancer Stem Cells (3D) | - | 72h | 142.2 ± 17.45 µg/mL | [10] |
Experimental Protocols
The following are representative protocols for assays used to determine the bioactivity of Taraxacum officinale extracts.
Protocol: Isolation of this compound (Guaianolide)
This protocol is adapted from the methodology described by Ahmad et al. (2000).[2][3]
-
Plant Material Collection and Extraction:
-
Collect the whole plant material of Taraxacum wallichii.
-
Air-dry the plant material and grind it into a coarse powder.
-
Extract the powdered material with methanol (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in water and partition it successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
-
Chromatographic Separation:
-
Subject the ethyl acetate-soluble part to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Further purify the combined fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.
-
Recrystallize the purified compound from methanol to obtain pure this compound.
-
-
Structure Elucidation:
-
Analyze the purified compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (EIMS, HREIMS), and X-ray crystallography to determine its structure.
-
Protocol: MTT Assay for Cytotoxicity
This protocol is a generalized method based on studies investigating the cytotoxic effects of Taraxacum officinale extracts.[7][11]
-
Cell Culture:
-
Culture cancer cells (e.g., 4T1, HeLa) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of the Taraxacum officinale extract in the culture medium.
-
Replace the existing medium in the wells with the medium containing the different extract concentrations.
-
Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Determine the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol: Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is based on the methodology used to assess the anti-inflammatory effects of Taraxacum officinale extracts on macrophages.[4]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Cell Seeding and Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Taraxacum officinale extract for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
-
Data Analysis:
-
Calculate the inhibition of NO production by the extract compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Signaling Pathways and Mechanisms of Action
Research on Taraxacum officinale extracts and its bioactive compounds has identified several key signaling pathways involved in its anti-inflammatory and anti-cancer effects. It is important to reiterate that these pathways have not been directly linked to the guaianolide this compound but to the broader chemical profile of dandelion extracts.
Anti-inflammatory Signaling Pathway
Taraxacum officinale extracts have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a new guaianolide from Taraxacum wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Taraxacum officinale dandelion extract efficiently inhibited the breast cancer stem cell proliferation | Biomedical Research and Therapy [bmrat.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Bioactive Compounds of Taraxacum officinale for Researchers and Drug Development Professionals
An in-depth exploration of the chemical diversity, quantitative analysis, and pharmacological mechanisms of dandelion-derived compounds.
Introduction
Taraxacum officinale, commonly known as the dandelion, has a long history of use in traditional medicine across various cultures for its purported therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Modern phytochemical investigations have revealed that this ubiquitous plant is a rich reservoir of bioactive compounds, primarily belonging to the classes of phenolics, flavonoids, terpenoids, and sesquiterpene lactones.[1][4] This technical guide provides a comprehensive overview of the key bioactive constituents of Taraxacum officinale, their quantitative distribution within the plant, detailed experimental protocols for their analysis, and an examination of their mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.
Key Bioactive Compounds and Their Quantitative Distribution
The concentration and composition of bioactive compounds in Taraxacum officinale can vary significantly depending on the plant part (root, leaf, flower), geographical location, and extraction method.[1][5] The following tables summarize the quantitative data for major bioactive compounds identified in various studies.
Table 1: Phenolic Acid Content in Taraxacum officinale
| Compound | Plant Part | Extraction Solvent | Concentration | Reference |
| Chicoric Acid | Leaves | 50% Ethanol | 3148 mg/100g DW | [6] |
| Leaves | Not Specified | 82.82 mg/g | [7] | |
| Flowers | Not Specified | 19.24 mg/g | [7] | |
| Chlorogenic Acid | Leaves | 50% Ethanol | Present | [6] |
| Leaves | Not Specified | Present | [7] | |
| Caffeic Acid | Leaves | 50% Ethanol | Present | [6] |
| Leaves | Not Specified | Present | [7] | |
| p-Coumaric Acid | Leaves | 50% Ethanol | Present | [6] |
| Ferulic Acid | Leaves | 50% Ethanol | Present | [6] |
| Sinapic Acid | Leaves | 50% Ethanol | 24-141 mg/100g DW | [6] |
| Total Phenolics | Aerial Parts | Hydro-alcoholic | 691.6 mg/g GAE | [8] |
| Aerial Parts | Aqueous | 41.47 mg/g GAE | [8] | |
| Leaves | 50% Ethanol | 33.90 ± 0.57 mg GAE/g DW | [6][9] |
DW: Dry Weight; GAE: Gallic Acid Equivalents
Table 2: Flavonoid Content in Taraxacum officinale
| Compound | Plant Part | Extraction Solvent | Concentration | Reference |
| Luteolin | Flowers | Not Specified | 5.817 ± 0.030 mg/g | [10] |
| Luteolin-7-O-glucoside | Leaves | Not Specified | Present | [7] |
| Quercetin | Flowers | Not Specified | Present | [11] |
Table 3: Terpenoid and Sesquiterpene Lactone Content in Taraxacum officinale
| Compound | Plant Part | Analytical Method | Concentration | Reference |
| Taraxasterol | Roots | HPLC | 2.96 µg/ml (in natural root extract) | [12][13] |
| Taraxerol | Hairy Roots | HPLC | Increased content compared to normal roots | [14] |
| Taraxinic acid β-D-glucopyranosyl ester | Latex | HPLC-MS | Up to 7% of latex fresh weight | [15] |
| α-amyrin, β-amyrin, lupeol | Roots | Not Specified | Present | [16] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from Taraxacum officinale.
Extraction of Bioactive Compounds
A general workflow for the extraction and fractionation of bioactive compounds is presented below.
Caption: General workflow for extraction and isolation of bioactive compounds.
Detailed Protocol for Solvent Extraction:
-
Preparation of Plant Material: Air-dry the desired plant part (roots, leaves, or flowers) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a mechanical grinder.[17][18]
-
Maceration: Submerge the powdered plant material in a suitable solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.[18]
-
Extraction: Keep the mixture at room temperature for 72 hours with occasional shaking. Alternatively, for enhanced extraction efficiency, use ultrasound-assisted extraction at a controlled temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Fractionation (Optional): Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[16]
Quantification of Bioactive Compounds by HPLC
Protocol for Quantification of Chicoric Acid:
-
Standard Preparation: Prepare a stock solution of chicoric acid standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be: 0-5 min, 5% B; 5-15 min, 5-15% B; 15-20 min, 15-5% B; 20-25 min, 5% B.[19]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of chicoric acid in the sample by interpolating its peak area on the calibration curve. The content is typically expressed as mg of chicoric acid per gram of dry extract.[20]
In Vitro Bioactivity Assays
a) Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add 100 µL of the plant extract at various concentrations to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 100 µL of methanol instead of the extract.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can be expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
-
b) Cytotoxicity: MTT Assay
-
Cell Culture: Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control (untreated cells).
c) Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the plant extract for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15]
Signaling Pathways Modulated by Taraxacum officinale Bioactive Compounds
The therapeutic effects of Taraxacum officinale are attributed to the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Pathways
Bioactive compounds from T. officinale, such as taraxasterol, inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][7] The underlying mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][22]
Caption: Inhibition of NF-κB and MAPK pathways by T. officinale bioactives.
Protocol for Western Blot Analysis of MAPK Phosphorylation:
-
Cell Lysis: After treatment with the plant extract and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK) and total MAPK proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated proteins are normalized to the total protein levels.[23]
Anticancer Pathways
Taraxacum officinale extracts have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These effects are mediated through the modulation of signaling pathways such as the PI3K/Akt pathway.[3][9]
Caption: Modulation of the PI3K/Akt signaling pathway by T. officinale extracts.
Conclusion
Taraxacum officinale is a valuable source of a diverse array of bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the major chemical constituents, their quantitative distribution, and established experimental protocols for their investigation. The elucidation of the molecular mechanisms underlying the pharmacological effects of dandelion-derived compounds, particularly their interaction with key signaling pathways, opens promising avenues for the development of novel, nature-inspired therapeutics. Further research, including preclinical and clinical studies, is warranted to fully translate the potential of this remarkable medicinal plant into effective treatments for a range of human diseases.
References
- 1. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effect of Taraxacum officinale extract on PI3K/Akt pathway in DMBA-induced breast cancer in albino rats | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages. | Sigma-Aldrich [merckmillipore.com]
- 6. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndsaco.com [ndsaco.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Taraxacum officinale extract on PI3K/Akt pathway in DMBA-induced breast cancer in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 14. ijpsr.com [ijpsr.com]
- 15. Taraxacum officinale Weber extracts inhibit LPS-induced oxidative stress and nitric oxide production via the NF-κB modulation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Extraction and Distillation Methods of Dandelion Root Extract. [plantextractwholesale.com]
- 19. keypublishing.org [keypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. advances.umw.edu.pl [advances.umw.edu.pl]
- 23. benchchem.com [benchchem.com]
A Technical Guide to Sesquiterpene Lactones in Dandelion Root Extract for Researchers and Drug Development Professionals
Abstract
Dandelion (Taraxacum officinale) root is a rich source of bioactive compounds, among which sesquiterpene lactones are of significant interest to the scientific and pharmaceutical communities. These compounds, primarily germacranolides and eudesmanolides, exhibit a range of biological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide provides an in-depth overview of the sesquiterpene lactones found in dandelion root extract, complete with quantitative data, detailed experimental protocols for their extraction and analysis, and an exploration of their mechanisms of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of these natural compounds.
Introduction
The common dandelion (Taraxacum officinale), a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical research has identified sesquiterpene lactones as key bioactive constituents responsible for many of its therapeutic properties.[2][3] These C15 terpenoids are characterized by a lactone ring and are known for their bitter taste.[1] In dandelion root, the most prominent sesquiterpene lactones include taraxinic acid and its derivatives, as well as various germacranolides and eudesmanolides.[4][5]
These compounds have garnered significant attention for their pharmacological activities, particularly their anti-inflammatory and anti-cancer properties.[6][7] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[6][8] This guide aims to provide a detailed technical overview of these compounds, summarizing the current scientific knowledge to facilitate further research and development.
Quantitative Analysis of Sesquiterpene Lactones in Dandelion Root
The concentration of sesquiterpene lactones in dandelion root can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction method employed. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly used technique for the quantification of these compounds.[9][10]
Below is a summary of quantitative data for select sesquiterpene lactones identified in dandelion root extract from a study by Esatbeyoglu et al. (2016).
| Sesquiterpene Lactone | Compound Class | Concentration in Root Extract (W33-47) | Analytical Method | Reference |
| Taraxinic acid β-D-glucopyranosyl ester | Germacranolide | Not explicitly quantified in root extract in this study, but identified as a major STL in dandelion. | HPLC-MS | [11] |
| 11β,13-Dihydrolactucin | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |
| Ixerin D | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |
| Ainslioside | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |
| Taraxacolide-O-β-glucopyranoside | Eudesmanolide | Identified, but not quantified in this study. | HPLC-MS | [11] |
Note: The study by Esatbeyoglu et al. (2016) focused on the composition of leaf and root extracts. While it identified several sesquiterpene lactones in the root extract, it did not provide specific quantitative values for all of them in the root. Further research is needed for a more comprehensive quantitative profile.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of sesquiterpene lactones from dandelion root.
Extraction of Sesquiterpene Lactones from Dandelion Root
This protocol is a general guideline for the extraction of sesquiterpene lactones for analytical and biological studies.
Materials:
-
Dried dandelion root powder
-
Ethanol (70-80%) or a 2:5 mixture of ethanol and ether
-
Rotary evaporator
-
Freeze-dryer
-
Whatman No. 1 filter paper
Procedure:
-
Maceration/Ultrasonic Extraction:
-
Weigh a desired amount of dried dandelion root powder.
-
Add the solvent (e.g., 70% ethanol) at a specific material-to-liquid ratio (e.g., 1:35 g/mL).
-
For ultrasonic-assisted extraction, sonicate the mixture for a specified time (e.g., 15 minutes).
-
For maceration, let the mixture stand for 24-48 hours at room temperature with occasional shaking.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
-
Lyophilization:
-
Freeze-dry the concentrated extract to obtain a powdered form. The yield can be calculated as a percentage of the initial dry weight.[12]
-
-
Storage:
-
Store the dried extract at -20°C in a desiccator to prevent degradation.
-
HPLC-MS Analysis of Sesquiterpene Lactones
This protocol outlines a general method for the separation and identification of sesquiterpene lactones.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Methanol (HPLC grade)
-
Reference standards for known sesquiterpene lactones.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the dried dandelion root extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 5% B to 50% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
-
Detection:
-
PDA Detector: Scan a wavelength range of 200-400 nm to detect the characteristic absorbance of sesquiterpene lactones.
-
MS Detector (ESI positive or negative mode): Scan a mass range of m/z 100-1000. Use tandem MS (MS/MS) for structural elucidation by fragmentation analysis.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the reference standards.
-
Quantify the sesquiterpene lactones in the extract by comparing their peak areas to the calibration curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of dandelion root extract on cancer cell lines.[13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dandelion root extract stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the dandelion root extract in complete medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth).
-
Anti-inflammatory Assay (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[1][16][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Dandelion root extract stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the dandelion root extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and extract-only groups.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition by the dandelion root extract compared to the LPS-only group.
-
Signaling Pathways Modulated by Dandelion Sesquiterpene Lactones
Sesquiterpene lactones from dandelion root exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4][6] Sesquiterpene lactones can inhibit this pathway by directly targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[6][12][19]
Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including some sesquiterpene lactones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][8][20] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and detoxifying enzymes.[2][8][21]
Caption: Activation of the Nrf2 pathway by sesquiterpene lactones.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for investigating the properties of sesquiterpene lactones in dandelion root extract.
Caption: Workflow for Extraction and Analysis.
Caption: Workflow for Biological Activity Assessment.
Conclusion
Sesquiterpene lactones from dandelion root extract represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide has provided a comprehensive overview of these molecules, including their quantification, detailed experimental protocols for their study, and their mechanisms of action through the modulation of the NF-κB and Nrf2 signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further investigation into the development of novel therapeutics derived from this traditionally important medicinal plant. Further research is warranted to fully elucidate the quantitative profile of all sesquiterpene lactones in dandelion root and to explore their synergistic effects and clinical applications.
References
- 1. Anti-Inflammatory Effects and Mechanisms of Dandelion in RAW264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preconditioning by sesquiterpene lactone enhances H2O2-induced Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sesquiterpene lactone parthenolide, an inhibitor of IkappaB kinase complex and nuclear factor-kappaB, exerts beneficial effects in myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Dandelion (Taraxacum officinale) flower extract suppresses both reactive oxygen species and nitric oxide and prevents lipid oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. youtube.com [youtube.com]
Taraxinic Acid and Its Derivatives in Dandelions: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on Taraxinic acid and its derivatives found in dandelions (Taraxacum spp.). It is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic potential of these natural compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways affected by Taraxinic acid.
Introduction
Dandelions have a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified a wealth of bioactive compounds within this plant genus, with sesquiterpene lactones, particularly Taraxinic acid and its derivatives, emerging as significant contributors to its pharmacological effects. These compounds have garnered interest for their potent anti-inflammatory and anti-cancer properties. This guide aims to consolidate the current scientific knowledge on these molecules to facilitate further research and development.
Chemical Profile of Taraxinic Acid and Its Derivatives
Taraxinic acid is a sesquiterpene lactone belonging to the germacranolide class. Its chemical structure is characterized by a 10-membered carbocyclic ring fused to a γ-lactone. In the dandelion plant, it is often found in a glycosylated form, with Taraxinic acid β-D-glucopyranosyl ester being a prominent derivative. The presence of the α-methylene-γ-lactone group is a common feature of cytotoxic sesquiterpene lactones.
Quantitative Data
The concentration of Taraxinic acid and its derivatives can vary depending on the plant part, species, and growth conditions. The following tables summarize available quantitative data.
Table 1: Concentration of Taraxinic Acid β-D-glucopyranosyl Ester in Dandelion Latex
| Plant Part | Species | Concentration (% of Fresh Weight) | Reference |
| Latex (Root) | Taraxacum officinale | Up to 7% | [1] |
Note: The concentration of Taraxinic acid β-D-glucopyranosyl ester has been observed to be highest in the main root and increases with plant age[1].
Table 2: In Vitro Cytotoxicity of Taraxinic Acid and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Taraxinic acid | HL-60 | Human Promyelocytic Leukemia | 34.5–135.9 µM | [2] |
| Taraxinic acid | A375 | Human Melanoma | 83.2 µM | [3] |
| Taraxinic acid | HTB140 | Human Melanoma | 83.2 µM | [3] |
| Taraxinic acid | WM793 | Human Melanoma | 60.4 µM | [3] |
Experimental Protocols
Extraction of Taraxinic Acid and its Derivatives
Several methods have been employed for the extraction of sesquiterpene lactones from dandelion. The choice of method depends on the desired scale and purity of the extract.
4.1.1. Supercritical Fluid Extraction (SFE)
This method utilizes supercritical carbon dioxide (SC-CO2) as a solvent and is recognized for its efficiency and the production of clean extracts.
-
Plant Material: Dried and milled dandelion roots (average particle size ~0.4 mm).
-
Apparatus: Supercritical fluid extractor.
-
Parameters:
-
Pressure: 450 bar
-
Temperature: 60°C
-
CO2 Flow Rate: 11 kg/h (laboratory scale) to 240 kg/h (semi-industrial scale)
-
-
Procedure:
-
Load the extraction vessel with the milled dandelion root powder.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the system to the set temperature.
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
Collect the extract from the separator. The extraction process can be monitored by collecting fractions over time.
-
4.1.2. Solvent Extraction
Traditional solvent extraction methods are also effective, though they may require further purification steps.
-
Plant Material: Dried and powdered dandelion plant parts (roots, leaves).
-
Solvents: Ethanol, methanol, or dichloromethane.
-
Methods:
-
Soxhlet Extraction: Continuous extraction with a suitable solvent. The duration and temperature depend on the solvent used.
-
Maceration: Soaking the plant material in a solvent at room temperature for an extended period (several hours to days), followed by filtration.
-
Isolation and Purification
Column chromatography is a standard method for the purification of Taraxinic acid from crude extracts.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate gradient.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the silica gel column.
-
The mobile phase is passed through the column, and fractions are collected.
-
Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Fractions containing pure Taraxinic acid are combined and the solvent is evaporated.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for the quantification of Taraxinic acid and its derivatives.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength of around 210 nm.
-
Quantification: Based on a calibration curve generated from a pure standard of Taraxinic acid.
Note: A detailed, validated HPLC method for Taraxinic acid would need to be developed and optimized for specific laboratory conditions and instrumentation.
Signaling Pathways and Molecular Targets
Taraxinic acid exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Effects: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. While the precise mechanism is still under investigation, evidence suggests that Taraxinic acid may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators. The proposed mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Anti-cancer Effects: Modulation of the MAPK Pathway and Induction of Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Molecular docking studies have indicated that Taraxinic acid can directly interact with MAPK3 (also known as ERK1), a key component of this pathway. This interaction may disrupt the signaling cascade, leading to the inhibition of cell proliferation.
Furthermore, Taraxinic acid has been shown to induce apoptosis in cancer cells. This process is mediated through the activation of caspases, a family of proteases that execute programmed cell death. The induction of apoptosis by Taraxinic acid is likely a consequence of its effects on signaling pathways that control cell survival and death.
Experimental Workflow
The following diagram outlines a general workflow for the extraction, isolation, and characterization of Taraxinic acid from dandelion.
Conclusion and Future Directions
Taraxinic acid and its derivatives from dandelions represent a promising class of natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. The data and protocols summarized in this guide provide a foundation for further research. Future studies should focus on:
-
Comprehensive Quantitative Analysis: A systematic study of the distribution of Taraxinic acid and its derivatives across different dandelion species, plant parts, and geographical locations.
-
Optimization of Extraction and Purification: Development of scalable and cost-effective methods for obtaining high-purity compounds.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways, including more detailed studies on the interaction with the NF-κB and MAPK pathways.
-
In Vivo Studies and Clinical Trials: Evaluation of the efficacy and safety of Taraxinic acid and its derivatives in animal models and, eventually, in human clinical trials.
The continued investigation of these fascinating compounds holds the promise of developing novel, plant-derived therapeutics for a range of human diseases.
References
- 1. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Research of the Bitter Principle of Dandelion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research on the bitter principles of dandelion (Taraxacum officinale), with a focus on the pioneering work of the late 19th and early 20th centuries. It details the initial isolation and characterization of the primary bitter compounds, known historically as "taraxacin," and other key constituents identified through early phytochemical analysis. This document serves as a resource for understanding the historical context of dandelion research, providing detailed experimental protocols from seminal studies, quantitative data on isolated compounds, and a review of the early understanding of their biological effects.
Introduction: The Quest for the Bitter Principle
The use of dandelion in traditional medicine for its digestive and diuretic properties has been documented for centuries. Early practitioners recognized its distinct bitter taste, which was empirically linked to its therapeutic effects. The late 19th and early 20th centuries marked a turning point in the scientific investigation of medicinal plants, as chemists began to apply systematic methods to isolate and identify the active constituents responsible for their pharmacological activities.
Early research on dandelion focused on a bitter, crystalline substance referred to as "this compound." While this name is not used in modern phytochemical literature, it represents the initial efforts to pinpoint the source of dandelion's bitterness. Subsequent research has revealed that the bitterness is primarily due to a complex mixture of sesquiterpene lactones. This guide delves into the historical methods used to extract and characterize these compounds, providing a foundational understanding for modern drug discovery and development efforts.
Key Bitter Principles and Other Identified Constituents
Early 20th-century research, notably the comprehensive analysis of dandelion root by Power and Browning in 1912, led to the isolation and characterization of several key compounds. While the amorphous, bitter substance "this compound" proved difficult to purify and characterize definitively at the time, their work provided the first detailed phytochemical profile of the plant.
The primary bitter principles identified in early and subsequent research belong to the class of sesquiterpene lactones. Other compounds isolated from dandelion root in the early 20th century include:
-
Taraxasterol: A phytosterol that was one of the first crystalline substances to be isolated in a pure state from dandelion.
-
p-Hydroxyphenylacetic acid: A phenolic compound.
-
3,4-Dihydroxycinnamic acid (Caffeic acid): A phenolic acid.
-
A range of fatty acids and their esters.
The table below summarizes the quantitative data available from this early research.
| Compound/Fraction | Yield (% of air-dried root) | Melting Point (°C) | Physical Appearance |
| Petroleum Ether Extract (Crude) | ~1.1 | - | A dark-colored, soft, fatty solid |
| "this compound" (Amorphous) | Not specified | Not determined | A brown, amorphous, and exceedingly bitter solid |
| Taraxasterol | ~0.1 | 221-222 | Colorless, glistening leaflets |
| p-Hydroxyphenylacetic acid | Not specified | 148 | Colorless needles |
| 3,4-Dihydroxycinnamic acid | Not specified | 205 | Yellowish, crystalline powder |
Experimental Protocols from Early 20th Century Research
The following protocols are based on the methodologies described by Power and Browning in their 1912 publication, "The Chemical Examination of Taraxacum Root," which represents a landmark study in the early phytochemical analysis of dandelion.
General Extraction Procedure
This workflow illustrates the initial separation of constituents from the dandelion root.
Caption: General workflow for the initial extraction of dandelion root.
Isolation of the Bitter Principle ("this compound") and Other Constituents
The following protocol details the separation of the aqueous solution obtained from steam distillation.
-
Lead Subacetate Treatment: The concentrated aqueous solution was treated with a solution of lead subacetate. This precipitated a voluminous, bright yellow solid.
-
Filtration: The precipitate was collected by filtration.
-
Removal of Lead: The filtrate was treated with hydrogen sulfide to remove excess lead.
-
Concentration: The lead-free filtrate was concentrated under reduced pressure to a syrup.
-
Extraction of the Bitter Principle: The syrup was extracted with a large volume of alcohol. The alcoholic solution was then treated with purified animal charcoal and filtered.
-
Evaporation: The filtrate was evaporated to dryness, yielding a brown, amorphous, and intensely bitter solid, which was designated as "this compound."
Isolation of Taraxasterol
The resinous material separated after steam distillation was the starting point for isolating taraxasterol.
-
Saponification: The resin was dissolved in alcohol and saponified by boiling with potassium hydroxide.
-
Extraction of Unsaponifiable Matter: The alcoholic solution was diluted with water and extracted with ether to separate the unsaponifiable material.
-
Crystallization: The ethereal solution was evaporated, and the residue was dissolved in hot alcohol. Upon cooling, a crystalline substance separated.
-
Recrystallization: This substance was repeatedly recrystallized from alcohol to yield pure taraxasterol in the form of colorless, glistening leaflets.
Determination of Physical Constants
-
Melting Point: Melting points were determined using the capillary tube method. A small amount of the finely powdered, dry substance was introduced into a thin-walled capillary tube sealed at one end. The capillary tube was attached to a thermometer, and the apparatus was heated in a suitable bath (e.g., sulfuric acid or paraffin). The temperature range over which the substance melted was observed and recorded.
Early Insights into Bioactivity and Signaling
The concept of specific signaling pathways was not developed in the early 20th century. However, the research of this era laid the groundwork for understanding the physiological effects of dandelion's bitter principles. The primary focus was on the organoleptic properties (bitterness) and their presumed action as a "bitter tonic."
The prevailing theory was that the bitter taste itself stimulated the gustatory nerves, leading to a reflex action that increased the secretion of saliva and gastric juices. This was believed to improve appetite and digestion.
Caption: Hypothesized mechanism of action of dandelion's bitter principle in the early 20th century.
Conclusion
The early 20th-century research into the bitter principles of dandelion represents a foundational chapter in the field of pharmacognosy. While the analytical techniques of the time were limited, the meticulous work of researchers like Power and Browning provided the first detailed chemical characterization of Taraxacum officinale. Their isolation of taraxasterol and the initial characterization of the bitter fraction they termed "this compound" paved the way for modern investigations into the sesquiterpene lactones that are now known to be the primary source of dandelion's bitterness and a significant contributor to its therapeutic effects. This historical perspective is invaluable for contemporary researchers seeking to understand the rich ethnobotanical history and the evolution of the scientific understanding of this important medicinal plant.
Unveiling Taraxacin: A Technical Guide to Its Primary Sesquiterpene Lactone Constituents
For Researchers, Scientists, and Drug Development Professionals
The term "Taraxacin" has historically been used to describe the characteristic bitter principles found in dandelion (Taraxacum species). Modern analytical techniques have revealed that this bitterness arises not from a single compound, but from a complex mixture of sesquiterpene lactones. This technical guide provides an in-depth exploration of the primary chemical constituents of "this compound," focusing on the quantitative analysis of these compounds and the experimental protocols for their isolation and identification.
Core Chemical Constituents of "this compound"
The primary bioactive compounds responsible for the bitter taste and therapeutic effects attributed to "this compound" are sesquiterpene lactones, predominantly of the germacranolide and eudesmanolide types.[1][2] Key identified molecules include taraxinic acid and its derivatives, which are considered among the main active principles of Taraxacum officinale.[3]
Quantitative Analysis of Major Sesquiterpene Lactones
The concentration of these sesquiterpene lactones can vary depending on the plant part, genotype, and growth stage. One of the most significant constituents is taraxinic acid β-D-glucopyranosyl ester (TA-G).
| Constituent Class | Compound Name | Plant Part | Concentration | Reference |
| Germacranolide | Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Root Latex | Up to 7% of fresh weight | [4] |
| Eudesmanolide | Taraxacolide-1-O-β-glucopyranoside | Root | Present | [4][5] |
| Eudesmanolide | 4α(15),11β(13)-Tetrahydroridentin B | Root | Present | [4] |
| Germacranolide | 11,13-Dihydrotaraxinic acid 1'-O-β-D-glucopyranoside | Leaf and Root | Present | [6] |
| Germacranolide | Ainslioside | Root | Present | [5] |
| Guaianolide | Ixerin D | Root | Present | [5] |
Experimental Protocols
The isolation and identification of the sesquiterpene lactone constituents of "this compound" involve a multi-step process encompassing extraction, purification, and structural elucidation.
Extraction of Sesquiterpene Lactones
A common method for extracting these compounds from dandelion plant material is microwave-assisted solvent extraction.[7]
Materials:
-
Dried and powdered dandelion plant material (roots or leaves)
-
70-80% Ethanol solution
-
Acetone
-
Microwave extraction apparatus
-
Rotary evaporator
Procedure:
-
The dried plant material is finely ground to a coarse powder (30-40 mesh).[7]
-
The powder is mixed with a 70-80% ethanol solution.[7]
-
The mixture is subjected to microwave extraction at a power of 500-600W for 50-60 seconds.[7]
-
The resulting extract is filtered to obtain the crude ethanolic solution.
-
The ethanol is removed under reduced pressure using a rotary evaporator to yield a concentrated medicinal extract.[7]
-
The concentrated extract is then further extracted with acetone multiple times (3-4 times) to partition the sesquiterpene lactones and other medium-polarity compounds.[7]
-
The acetone is evaporated to yield the crude acetone extract ready for purification.[7]
Purification by Column Chromatography
Silica gel column chromatography is a standard and effective method for the separation of individual sesquiterpene lactones from the crude extract.[1][8]
Materials:
-
Crude acetone extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., a gradient of hexane, ethyl acetate, and methanol)
-
Fraction collector and collection tubes
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into the chromatography column.[8]
-
The crude acetone extract is dissolved in a minimal amount of the initial elution solvent and loaded onto the top of the silica gel bed.
-
The column is eluted with a solvent gradient of increasing polarity. A typical gradient might start with pure hexane, gradually increasing the proportion of ethyl acetate, and finally methanol to elute the more polar compounds.
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the separated compounds.
-
Fractions containing the same compound are pooled and the solvent is evaporated to yield the purified sesquiterpene lactone.
Identification and Structural Elucidation
The identification and structural confirmation of the isolated compounds are primarily achieved through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[10]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic or acetic acid) and acetonitrile or methanol is typically employed.[6][10]
-
Detection: A Diode Array Detector (DAD) can be used for UV detection (around 210 nm for sesquiterpene lactones), and a Mass Spectrometer (MS) provides mass-to-charge ratio data for compound identification.[10]
NMR Spectroscopy:
-
1D NMR: 1H NMR and 13C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the final structure.
Visualizations
Logical Relationship of "this compound" Constituents
Caption: Hierarchical classification of the primary constituents of "this compound".
Experimental Workflow for Analysis of "this compound" Constituents
Caption: A generalized experimental workflow for the extraction and analysis of sesquiterpene lactones.
References
- 1. Preparation process of dandelion leaf extract. [greenskybio.com]
- 2. wjarr.com [wjarr.com]
- 3. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. scilit.com [scilit.com]
- 10. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Bitter Elixir: A Technical Guide to the Natural Sources and Abundance of Taraxacin and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, the term "taraxacin" has been used to describe the characteristic bitter principle of the common dandelion (Taraxacum officinale). While this term is still encountered, modern phytochemical analysis has revealed a more complex reality. The bitterness of dandelion is not attributable to a single compound but to a class of sesquiterpene lactones, primarily of the guaianolide type. This guide provides a comprehensive overview of the natural sources, abundance, and key experimental methodologies related to these compounds, with a focus on taraxinic acid and its derivatives, which are now understood to be the major contributors to dandelion's bioactivity. This information is critical for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of these fascinating molecules.
Natural Sources and Abundance
The primary natural source of this compound and related sesquiterpene lactones is the common dandelion (Taraxacum officinale), a member of the Asteraceae family. These compounds are distributed throughout the plant, with varying concentrations in different organs. The latex of the dandelion is particularly rich in these bitter substances. While the historical term "this compound" is imprecise, quantitative studies have focused on specific, well-characterized sesquiterpene lactones such as taraxinic acid and its glycosides.
Quantitative Data on Sesquiterpene Lactones in Taraxacum officinale
The following table summarizes the available quantitative data for key sesquiterpene lactones found in dandelion. It is important to note that concentrations can vary significantly based on genetic and environmental factors, as well as the developmental stage of the plant.
| Compound | Plant Part | Concentration Range | Method of Analysis | Reference(s) |
| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Latex | Up to 7% fresh weight | HPLC-MS, NMR | [1] |
| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Main Root | Highest concentration in the plant | HPLC-MS, NMR | [1] |
| Taraxinic acid derivatives | Leaves | Present | HPLC/MS | [2] |
| Taraxinic acid derivatives | Roots | Present | HPLC/MS | [2] |
Experimental Protocols
Extraction of Sesquiterpene Lactones from Dandelion
Several methods have been employed for the extraction of sesquiterpene lactones from dandelion. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique.
Protocol: Ultrasonic-Assisted Extraction (UAE) of Sesquiterpene Lactones from Dandelion Leaves [3]
-
Sample Preparation:
-
Weigh 25 g of fresh or dried dandelion leaves.
-
Place the plant material into a glass beaker.
-
-
Solvent Addition:
-
Add 200 mL of 70% aqueous ethanol to the beaker, ensuring the plant material is fully submerged.
-
-
Ultrasonication:
-
Use a probe-type sonicator (e.g., UP200Ht with S26d14 sonotrode).
-
Set the sonicator to 100% amplitude and 100% cycle.
-
Insert the ultrasonic probe into the beaker, ensuring it is submerged but not touching the beaker walls or bottom.
-
To prevent thermal degradation of the compounds, place the beaker in an ice water bath and monitor the temperature using a sensor.
-
Sonicate for a predetermined time (e.g., 15 minutes), moving the sonotrode slowly through the mixture to ensure even exposure.[4]
-
-
Filtration:
-
After sonication, filter the mixture through filter paper to separate the liquid extract from the solid plant residue.
-
-
Solvent Removal (Optional):
-
For a concentrated extract, remove the solvent using a rotary evaporator or vacuum evaporator.
-
-
Storage:
-
Store the final extract in a dark glass bottle at a low temperature to preserve the bioactive compounds.
-
Quantification of Taraxinic Acid Derivatives by High-Performance Liquid Chromatography (HPLC)
Exemplary HPLC Parameters for Analysis of Dandelion Extracts:
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used to separate the complex mixture of compounds in a plant extract. A common mobile phase consists of:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 1‰ phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: An example of a gradient program could be:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Gradually increase the percentage of Solvent B over a period of 20-40 minutes to elute compounds with increasing hydrophobicity.
-
Include a wash step with a high percentage of Solvent B to clean the column.
-
Return to the initial conditions for column re-equilibration.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection:
-
DAD: Monitor at a wavelength appropriate for sesquiterpene lactones (e.g., around 210-230 nm).
-
MS: Use electrospray ionization (ESI) in either positive or negative mode, depending on the compound's ability to be ionized.
-
-
Quantification: Create a calibration curve using a purified standard of the target compound (e.g., taraxinic acid β-D-glucopyranosyl ester).
Signaling Pathways and Biological Activities
Recent research has begun to elucidate the molecular mechanisms through which the sesquiterpene lactones from dandelion exert their biological effects. Two notable pathways are the activation of the Nrf2 antioxidant response and the induction of differentiation in cancer cells.
Biosynthesis of Guaianolide Sesquiterpene Lactones in Asteraceae
The bitter sesquiterpene lactones in dandelion belong to the guaianolide class. Their biosynthesis in plants of the Asteraceae family follows a complex pathway starting from the general isoprenoid pathway.
Caption: Biosynthesis of guaianolide sesquiterpenes in Asteraceae.
Activation of the Nrf2 Signaling Pathway by Taraxinic Acid β-D-glucopyranosyl Ester
Taraxinic acid β-D-glucopyranosyl ester (TA-G) has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response.[7]
Caption: Activation of the Nrf2 pathway by TA-G.
Induction of Differentiation in HL-60 Leukemia Cells by Taraxinic Acid
Taraxinic acid has demonstrated the ability to induce differentiation in human promyelocytic leukemia (HL-60) cells, suggesting its potential as an anti-cancer agent. This process involves the regulation of key cell cycle proteins.[8][9]
Caption: Taraxinic acid-induced differentiation of HL-60 cells.
Conclusion
The bitter compounds of Taraxacum officinale, once broadly referred to as "this compound," are now understood to be a diverse group of sesquiterpene lactones with significant biological activities. Taraxinic acid and its derivatives are key players in the antioxidant and anti-proliferative effects observed with dandelion extracts. This technical guide provides a foundational understanding of the natural occurrence, quantification, and mechanisms of action of these compounds, offering a valuable resource for the scientific community to further explore their therapeutic potential. Future research should focus on the development of standardized analytical methods and further elucidation of the complex pharmacological activities of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. dandelion taraxacum officinale: Topics by Science.gov [science.gov]
- 3. hielscher.com [hielscher.com]
- 4. aidic.it [aidic.it]
- 5. keypublishing.org [keypublishing.org]
- 6. Characterization of phenolic acids and flavonoids in dandelion (Taraxacum officinale WEB. ex WIGG.) root and herb by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Taraxacum Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Taraxacum, commonly known as dandelion, encompasses over 2500 species and has a long history of use in traditional medicine across Europe, Asia, and the Americas.[1][2][3] Traditionally, it has been employed for its diuretic, hepatoprotective, anti-inflammatory, and detoxifying properties.[2][3] Modern pharmacological research has begun to validate these traditional uses, revealing a complex interplay of bioactive compounds that modulate various physiological pathways. This technical guide provides a comprehensive overview of the pharmacological profile of Taraxacum species, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Phytochemical Composition
Taraxacum species are rich in a diverse array of bioactive compounds, the concentrations of which can vary depending on the plant part, ecotype, and processing methods.[4][5] The primary classes of phytochemicals include phenols, flavonoids, terpenoids, and sesquiterpene lactones.[6][7][8]
Table 1: Quantitative Phytochemical Analysis of Taraxacum officinale
| Plant Part | Phytochemical | Concentration | Reference |
| Shade-Dried Leaves | Total Phenols | 5833.12 ± 4.222 mg/100g | [5] |
| Shade-Dried Leaves | Total Flavonoids | 188.84 ± 0.019 mg/100g | [5] |
| Shade-Dried Leaves | Ascorbic Acid | 34.70 ± 0.026 mg/100g | [5] |
| Shade-Dried Leaves | β-Carotene | 3.88 ± 1.473 mg/100g | [5] |
| Shade-Dried Leaves | Total Chlorophyll | 239.51 ± 0.015 mg/100g | [5] |
| Fresh Leaves | Total Phenols | Not Specified | [5] |
| Fresh Leaves | Total Flavonoids | Not Specified | [5] |
| Fresh Leaves | Ascorbic Acid | Not Specified | [5] |
| Fresh Leaves | β-Carotene | Not Specified | [5] |
| Fresh Leaves | Total Chlorophyll | 45.25 ± 0.015 mg/100g | [5] |
| Leaves (Ethanolic Extract) | Phenol | 33.02 ± 0.39 mg/g | [9] |
| Leaves (Ethanolic Extract) | Flavonoid | 28.13 ± 0.39 mg/g | [9] |
| Leaves (Ethanolic Extract) | Alkaloid | 30.19 ± 0.64 mg/g | [9] |
| Root, Stem, Flower (Aqueous & Methanol Extracts) | Saponins, Flavonoids, Alkaloids, Phenols | High concentrations | [10] |
| Flower Extracts | Flavonoids | Higher concentration than root and stem | [10] |
Pharmacological Activities
Antioxidant Activity
The antioxidant properties of Taraxacum extracts are well-documented and are largely attributed to their high phenolic and flavonoid content.[9][11] These compounds can scavenge free radicals, chelate metal ions, and protect against oxidative stress-induced cellular damage.[12][13]
Table 2: In Vitro Antioxidant Activity of Taraxacum officinale Extracts
| Plant Part & Extract Type | Assay | Result | Reference |
| 50% Ethanol Leaf Extract | DPPH | 137.1 mg Trolox/g | [14] |
| 50% Ethanol Leaf Extract | FRAP | 132.7 mg Trolox/g | [14] |
| 50% Ethanol Leaf Extract | CUPRAC | 409.9 mg Trolox/g | [14] |
| Ethanolic Leaf Extract | DPPH (EC50) | ~1.9 µg/mL | [14] |
| Ethanolic Leaf Extract | FRAP | 302.3 ± 26.3 µmol TE/g | [14] |
| Ethanolic Root & Leaf Extracts | DPPH | Effective radical scavenging | [11] |
| Ethanolic Root & Leaf Extracts | FRAP | Effective reducing power | [11] |
| Water Extracts (Root, Stem, Flower) | DPPH | Strong antioxidant activity | |
| Water Extracts (Root, Stem, Flower) | FRAP | Strong reducing power | |
| Flower Extract (Water Fraction) | DPPH | Free radical scavenging | [13] |
| Flower Extract (Ethyl Acetate Fraction) | DPPH | Free radical scavenging | [13] |
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. A solution of DPPH in methanol is mixed with the plant extract. The decrease in absorbance at a specific wavelength (typically 517 nm) is monitored over time. The percentage of radical scavenging activity is calculated relative to a control.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at 593 nm. The antioxidant capacity is expressed as Trolox equivalents.[11][14]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method involves the reduction of Cu(II)-neocuproine to the Cu(I)-neocuproine chelate by antioxidants. The absorbance of the resulting colored complex is measured at 450 nm.[14]
Figure 1. General workflow for in vitro antioxidant capacity assessment of Taraxacum extracts.
Anti-inflammatory Activity
Taraxacum extracts have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These effects are attributed to the presence of compounds like taraxasterol, chicoric acid, and luteolin.[15][16][17]
The anti-inflammatory mechanisms of Taraxacum involve the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[18][19][20] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[18][20]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Taraxacum extracts have been shown to inhibit the activation of the NF-κB pathway.[16][19] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[21][22] Inhibition of NF-κB activation prevents the transcription of genes encoding for iNOS, COX-2, and various cytokines.[19]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling pathway is also a target for the anti-inflammatory components of Taraxacum.[18][20] Extracts have been shown to inactivate MAP kinases, which are involved in the production of inflammatory mediators.[18]
Figure 2. Inhibition of NF-κB and MAPK signaling pathways by Taraxacum compounds.
-
Cell Line and Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[18] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in the cultured cells.[18]
-
Treatment: Cells are pre-treated with various concentrations of Taraxacum extract or its fractions for a specified period before stimulation with LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these molecules in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20]
-
-
Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and the activation of MAP kinases, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Anticancer Activity
Taraxacum extracts have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, liver, colon, and prostate, while showing lower toxicity to normal cells.[23][24] The anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1][23][24]
Table 3: In Vitro Anticancer Activity of Taraxacum Extracts
| Extract Type & Plant Part | Cancer Cell Line | IC50 / Effect | Mechanism of Action | Reference |
| Aqueous Root Extract | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of growth, proliferation, migration, and invasion | Induction of apoptosis | [24] |
| Aqueous Root Extract | Prostate Cancer (LNCaP C4-2B) | Reduced viability | Not specified | [24] |
| Aqueous Root Extract | Breast Cancer (MCF-7/AZ) | Reduced viability, blocked collagen invasion | Not specified | [24] |
| Aqueous Extract | HeLa (Cervical Cancer) | Upregulation of subG1 and S populations at low doses | Induction of apoptosis and ER stress | [1] |
| Ethanolic Leaf Extract | Breast Cancer (MCF-7) | Significant cytotoxic activity | Not specified | [23] |
| Ethanolic Leaf Extract | Leukemia (HL-60) | Antiproliferative and antioxidant activities | Induction of apoptosis | [23] |
| Taraxasterol | Lung Cancer (A549) | Reduced cell viability to 56.26% at 25 µmol/L | Not specified | [25] |
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Taraxacum extracts have been shown to modulate the PI3K/Akt signaling pathway.[23]
Figure 3. Potential inhibition of the PI3K/Akt survival pathway by Taraxacum compounds.
-
Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Taraxacum extract. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured to determine cell viability.[11]
-
Apoptosis Assays: Apoptosis can be detected using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3).
-
Cell Cycle Analysis: Cells are treated with the extract, harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Migration and Invasion Assays: The effect of the extract on cell migration can be assessed using a wound-healing (scratch) assay. For invasion, a Boyden chamber assay with a Matrigel-coated membrane is typically used.
Hepatoprotective Effects
Taraxacum officinale extracts, particularly from the root, have demonstrated significant hepatoprotective effects against liver damage induced by various toxins, including alcohol and carbon tetrachloride.[26][27][28] The protective mechanisms are primarily linked to the antioxidant and anti-inflammatory properties of the plant's bioactive compounds.[12][16]
Aqueous extracts of T. officinale root have been shown to protect against alcohol-induced oxidative stress in HepG2/2E1 cells and in mice.[26] This protection is associated with an increase in hepatic antioxidant enzyme activities (catalase, glutathione-S-transferase, etc.) and a decrease in lipid peroxidation.[26] Furthermore, ethanolic root extracts have been found to reduce liver injury in experimental models of acute on chronic liver failure by diminishing oxidative stress.[12]
-
In Vitro Model:
-
Cell Line: HepG2/2E1 cells, which are human liver cells engineered to express cytochrome P450 2E1, are a relevant model for studying alcohol-induced liver injury.[26]
-
Induction of Damage: Cells are exposed to ethanol (e.g., 300 mM) to induce oxidative stress and reduce cell viability.[26]
-
Treatment: Cells are co-treated with the Taraxacum extract and ethanol.
-
Endpoints: Cell viability is assessed (e.g., by MTT assay), and markers of oxidative stress (e.g., reactive oxygen species production) are measured.
-
-
In Vivo Model (Alcohol-Induced Hepatotoxicity):
-
Animal Model: ICR mice are commonly used.[26]
-
Induction of Damage: Mice are administered ethanol orally.
-
Treatment: A group of mice receives the Taraxacum extract (e.g., 1 g/kg body weight/day) along with ethanol.[26]
-
Endpoints: After the treatment period, blood is collected to measure serum levels of liver enzymes (AST, ALT, ALP, LDH). The liver is excised to measure antioxidant enzyme activities and levels of malondialdehyde (a marker of lipid peroxidation).[26]
-
-
In Vivo Model (Chronic Liver Failure):
-
Induction of Damage: Chronic liver failure can be induced by repeated injections of human serum albumin.[29] Acute-on-chronic liver failure can be subsequently induced by D-galactosamine and lipopolysaccharide.[12]
-
Treatment: Rats are pre-treated with the Taraxacum extract at various doses (e.g., 50, 100, 200 mg/kg b.w./day).[12]
-
Endpoints: Serum markers of liver and kidney function are measured. Oxidative stress markers (TOS, OSI, MDA) are assessed. Liver tissue is examined histopathologically.[12]
Antidiabetic Properties
Taraxacum species have been traditionally used for the management of diabetes.[15] Research suggests that their antidiabetic effects are due to the presence of bioactive compounds such as chicoric acid, taraxasterol, and chlorogenic acid.[15] These compounds can enhance insulin secretion, improve glucose uptake, and inhibit carbohydrate-digesting enzymes.[15]
An aqueous extract of T. officinale root (400 mg/kg) significantly lowered blood glucose levels in alloxan-induced diabetic mice.[30][31] The same extract also significantly enhanced glucose uptake in HepG2 cells in vitro.[30][31]
-
In Vivo Model (Alloxan-Induced Diabetes):
-
Animal Model: Mice are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of alloxan.
-
Treatment: Diabetic mice are orally administered the Taraxacum extract at different doses (e.g., 200 and 400 mg/kg).[30]
-
Endpoints: Blood glucose levels are monitored at various time points after treatment.
-
-
In Vitro Glucose Uptake Assay:
-
Cell Line: HepG2 (human liver cancer cell line) is used.
-
Method: Cells are incubated with the Taraxacum extract and a fluorescent glucose analog (e.g., 2-NBDG). The uptake of the fluorescent glucose is then measured using a fluorescence plate reader or flow cytometry.[30]
-
Diuretic Activity
The diuretic effect of Taraxacum is one of its most well-known traditional uses.[32][33][34] A human pilot study investigated the effects of a hydroethanolic extract of fresh T. officinale leaves.
Table 4: Human Diuretic Study of Taraxacum officinale Leaf Extract
| Parameter | Dosage | Observation | Significance | Reference |
| Urination Frequency | 8 mL (First Dose) | Significant increase in the following 5-hour period | p < 0.05 | [32][34][35] |
| Excretion Ratio (Urine Volume : Fluid Intake) | 8 mL (Second Dose) | Significant increase in the following 5-hour period | p < 0.001 | [32][34][35] |
| Urination Frequency / Excretion Ratio | 8 mL (Third Dose) | No significant change | - | [32][34][35] |
-
Study Design: A pilot study with human volunteers (n=17).[32][35]
-
Extract: A hydroethanolic extract of fresh T. officinale leaves.
-
Dosing: 8 mL of the extract was administered three times a day (TID).[32][35]
-
Data Collection: Subjects recorded their fluid intake and urinary output volume. Baseline values for urinary frequency and excretion ratio were established for two days prior to dosing. These parameters were then monitored throughout the dosing day and for 24 hours post-dosing.[32][35]
Conclusion
The pharmacological profile of Taraxacum species is complex and multifaceted, supported by a growing body of scientific evidence. The rich phytochemical composition, particularly the presence of phenolic compounds, flavonoids, and terpenoids, underpins its potent antioxidant, anti-inflammatory, anticancer, hepatoprotective, antidiabetic, and diuretic activities. The modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlights the potential of Taraxacum-derived compounds for the development of novel therapeutics. This guide provides a foundational resource for further research into the specific bioactive constituents and their mechanisms of action, which will be crucial for translating the therapeutic potential of Taraxacum into clinical applications. Further rigorous preclinical and clinical studies are warranted to establish the safety and efficacy of Taraxacum extracts and isolated compounds for the treatment of various diseases.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Taraxacum: A Review of Ethnopharmacology, Phytochemistry and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Phytochemical composition and bioactivity of edible Taraxacum officinale : potential as an ingredient in brain health-oriented functional foods - Food & Function (RSC Publishing) DOI:10.1039/D5FO02646F [pubs.rsc.org]
- 5. Nutritional Profiling, Phytochemical Composition and Antidiabetic Potential of Taraxacum officinale, an Underutilized Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Qualitative and quantitative analysis of phytochemicals of Taraxacum officinale | Semantic Scholar [semanticscholar.org]
- 11. In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. The Physiological Effects of Dandelion (Taraxacum Officinale) in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats [arccjournals.com]
- 18. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Approaches on the Anti-Inflammatory and Cardioprotective Properties of Taraxacum officinale Tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 25. mdpi.com [mdpi.com]
- 26. In vitro and in vivo hepatoprotective effects of the aqueous extract from Taraxacum officinale (dandelion) root against alcohol-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Role of Dandelion (Taraxacum officinale) in Liver Health and Hepatoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Dandelion (Taraxacum officinale) in Liver Health and Hepatoprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jhsrm.org [jhsrm.org]
- 30. researchgate.net [researchgate.net]
- 31. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 32. The diuretic effect in human subjects of an extract of Taraxacum officinale folium over a single day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The diuretic effect in human subjects of an extract of Taraxacum officinale folium over a single day. | Semantic Scholar [semanticscholar.org]
- 34. The Diuretic Effect in Human Subjects of an Extract of Taraxacum officinale Folium over a Single Day - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Traditional Medicinal Uses of Dandelion (Taraxacum officinale) and the Bioactive Compound Taraxacin
This technical guide provides a comprehensive overview of the traditional medicinal applications of dandelion (Taraxacum officinale), with a specific focus on the bioactive compound Taraxacin. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the plant's ethnobotanical history, its key bioactive constituents, and the molecular mechanisms underlying its therapeutic effects. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and development.
Traditional Medicinal Uses of Dandelion
Dandelion has a long and rich history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine, Ayurvedic medicine, and European and Native American herbalism.[1][2] The entire plant, including the root, leaves, and flowers, has been utilized for a wide array of therapeutic purposes.[3][4]
Historically, dandelion has been primarily recognized for its potent diuretic, hepatic, and digestive tonic properties.[5][6] The name "dandelion" is derived from the French "dent-de-lion," meaning "lion's tooth," which refers to the shape of its leaves. A common French name, pissenlit, translates to "wet the bed," highlighting its well-known diuretic effects.[1]
Traditional applications of dandelion include:
-
Liver and Gallbladder Disorders: Dandelion root has been traditionally used to support liver function, stimulate bile production (choleretic effect), and aid in the treatment of conditions such as jaundice and hepatitis.[6][7]
-
Kidney and Urinary Tract Ailments: The leaves, in particular, are known for their diuretic properties, helping to increase urine output and flush out toxins. This has made dandelion a traditional remedy for fluid retention, kidney stones, and urinary tract infections.[8][9]
-
Digestive Health: As a bitter tonic, dandelion stimulates appetite and aids in digestion. It has been used to treat dyspepsia, constipation, and other digestive complaints.[8][10]
-
Anti-inflammatory and Rheumatic Conditions: Dandelion has been applied in folk medicine to alleviate inflammation associated with conditions like arthritis and gout.[7][11]
-
Skin Ailments: The milky latex from the stem has been used topically to treat warts, while preparations of the plant have been used for eczema and other skin conditions.
-
Metabolic Health: Traditional practices have also utilized dandelion for its potential to regulate blood sugar levels.[12]
The Bioactive Compound: this compound
The bitter taste of dandelion is primarily attributed to a group of sesquiterpene lactones.[13][14] Among these, This compound is often cited as a key bitter principle, though the term has been used somewhat ambiguously in older literature. Modern phytochemical analysis has identified numerous sesquiterpene lactones, including taraxinic acid and its derivatives, which contribute to the plant's bioactivity.[15][16] For the purpose of this guide, "this compound" will refer to the complex of bitter sesquiterpene lactones found in dandelion.
These compounds are believed to be responsible for many of dandelion's therapeutic effects, particularly the stimulation of digestive secretions and bile flow.[8][17]
Quantitative Phytochemical Composition
The concentration of bioactive compounds in dandelion can vary depending on the part of the plant used, the time of harvest, and the extraction method. The following table summarizes available quantitative data on key phytochemicals.
| Bioactive Compound | Plant Part | Concentration | Extraction Solvent/Method | Reference |
| Phenolic Compounds | ||||
| Total Phenols | Dried Leaves | 2.80 - 3.18 mg Trolox eq/g | 70% Ethanol | [13] |
| Total Phenols | Dried Flowers | up to 3.37 mg Trolox eq/g | 70% Ethanol | [13] |
| Chlorogenic Acid | Whole Plant | 1.36 mg/g | Not specified | [9] |
| Caffeic Acid | Leaves & Roots | Present (main component) | HPLC analysis | [18] |
| Flavonoids | ||||
| Luteolin | Leaves | Present | Not specified | [19] |
| Luteolin 7-glucoside | Leaves | Present | Not specified | [19] |
| Terpenoids | ||||
| Taraxasterol | Flowers | Present | Not specified | [20] |
| Sesquiterpene Lactones (as this compound) | Root | Abundant | Not specified | [14] |
| Polysaccharides | ||||
| Inulin | Root | High (especially in autumn) | Not specified | [14] |
Experimental Protocols
This section details common methodologies for the extraction, isolation, and biological evaluation of dandelion's bioactive compounds.
Preparation of Dandelion Extracts
4.1.1. Solvent Extraction (Maceration)
-
Plant Material Preparation: Fresh dandelion roots, leaves, or flowers are washed, dried, and ground into a fine powder.[4][21]
-
Solvent Selection: A 70-80% ethanol solution is commonly used.[6]
-
Extraction: The powdered plant material is soaked in the solvent at a specified ratio (e.g., 1:10 w/v) for a period of 24-72 hours at room temperature with occasional agitation.
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[6]
4.1.2. Microwave-Assisted Extraction (MAE)
-
Sample Preparation: As with solvent extraction, the plant material is dried and powdered.
-
Extraction: The powder is mixed with a suitable solvent (e.g., 70% ethanol) in a microwave-transparent vessel.[2]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled power (e.g., 500-600 W) for a short duration (e.g., 50-60 seconds).[6]
-
Processing: The resulting extract is filtered and concentrated as described above.
Assay for Anti-inflammatory Activity (In Vitro)
4.2.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Treatment: Cells are pre-treated with various concentrations of dandelion extract for a specified time (e.g., 1 hour) before LPS stimulation.
4.2.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent assay.[1]
-
Cytokine Levels (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the cell culture medium are quantified using commercial ELISA kits according to the manufacturer's instructions.[8][22]
-
Western Blot Analysis: The expression levels of key inflammatory signaling proteins (e.g., p-p65, p-ERK, p-JNK) are determined by Western blotting to elucidate the mechanism of action.[8]
Signaling Pathways Modulated by Dandelion Extracts
Dandelion extracts exert their therapeutic effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Inhibition of NF-κB Signaling Pathway
Dandelion extracts have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Dandelion extract inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of dandelion extracts. By inhibiting the phosphorylation of these kinases, dandelion can suppress inflammatory responses and induce apoptosis in cancer cells.
Caption: Dandelion extract modulates the MAPK signaling pathway.
Experimental Workflow for Evaluating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of dandelion extract.
Caption: Workflow for anti-inflammatory activity assessment.
Conclusion and Future Directions
Dandelion (Taraxacum officinale) possesses a rich history of traditional medicinal use, which is increasingly being validated by modern scientific research. Its bioactive compounds, including the bitter sesquiterpene lactones collectively referred to as this compound, exhibit significant therapeutic potential, particularly in the realms of anti-inflammatory, digestive, and hepatoprotective applications. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to these effects.
For drug development professionals, dandelion represents a promising source of novel therapeutic agents. Future research should focus on:
-
The precise isolation, characterization, and quantification of individual bioactive compounds, including specific sesquiterpene lactones, to establish clear structure-activity relationships.
-
In-depth investigation of the molecular mechanisms of action using advanced "-omics" technologies.
-
Well-designed clinical trials to confirm the efficacy and safety of standardized dandelion extracts for specific clinical indications.[23][24]
This guide provides a foundational resource for such endeavors, bridging the gap between traditional knowledge and contemporary scientific investigation.
References
- 1. Frontiers | Anti-Inflammatory Effects and Mechanisms of Dandelion in RAW264.7 Macrophages and Zebrafish Larvae [frontiersin.org]
- 2. Preparation process of dandelion leaf extract. [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]
- 7. Taraxacum officinale Wigg. Attenuates Inflammatory Responses in Murine Microglia through the Nrf2/HO-1 and NF- [Formula: see text]B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dandelion root extracts abolish MAPK pathways to ameliorate experimental mouse ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of chlorogenic acid from Taraxacum officinale on LTA-stimulated bovine mammary epithelial cells via the TLR2/NF-κB pathway | PLOS One [journals.plos.org]
- 10. New Approaches on the Anti-Inflammatory and Cardioprotective Properties of Taraxacum officinale Tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dandelion root extract affects ESCC progression via regulating multiple signal pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 14. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 15. phytojournal.com [phytojournal.com]
- 16. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on Pharmacognosy, phytochemistry and pharmacological activity of Taraxacum officinale (Dandelion plant) [wjarr.com]
- 18. Dandelion (Taraxacum officinale L.) as a Source of Biologically Active Compounds Supporting the Therapy of Co-Existing Diseases in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dandelion: calories and nutritional value | Aprifel [aprifel.com]
- 21. Extraction and Distillation Methods of Dandelion Root Extract. [plantextractwholesale.com]
- 22. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 23. Human clinical trials on for cancer killing dandelion extract | DailyNews [uwindsor.ca]
- 24. Dandelion root extract affects colorectal cancer proliferation and survival through the activation of multiple death signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Taraxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taraxacin is a bioactive sesquiterpene lactone, specifically a guaianolide, found in plants of the Taraxacum genus, commonly known as dandelion.[1][2][3] It is recognized for its characteristic bitter taste and has been traditionally associated with the digestive stimulant and liver-supporting properties of dandelion preparations.[4] Preliminary scientific investigations suggest that this compound may possess antioxidant and mild anti-inflammatory activities.[4] These therapeutic potentials have garnered interest in its isolation and purification for further pharmacological evaluation and potential drug development.
This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound and other bioactive compounds from dandelion (Taraxacum officinale).
Data Presentation: Extraction Yields
The efficiency of extraction of bioactive compounds from Taraxacum officinale is highly dependent on the solvent and plant part used. The following table summarizes the percentage yield of different solvent extracts from various parts of the plant.
| Plant Part | Solvent | Percentage Yield (%) |
| Stem | Hexane | 12 |
| Dichloromethane | 10 | |
| Ethyl acetate | 13 | |
| Methanol | 19 | |
| Water | 25 | |
| Flower | Hexane | 14 |
| Dichloromethane | 11 | |
| Ethyl acetate | 15 | |
| Methanol | 21 | |
| Water | 27 | |
| Root | Hexane | 11 |
| Dichloromethane | 13 | |
| Ethyl acetate | 9 | |
| Methanol | 21 | |
| Water | 26 | |
| (Data sourced from a qualitative and quantitative analysis of phytochemicals of Taraxacum officinale)[5] |
Experimental Protocols
Extraction of Bioactive Compounds from Dandelion Root
Several methods can be employed for the extraction of this compound and other bioactive compounds from dandelion. Modern techniques like ultrasound-assisted extraction offer improved efficiency over traditional methods.
1.1. Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of intracellular components into the solvent.[6][7]
Materials and Equipment:
-
Dried and powdered dandelion root[8]
-
Ethanol (70-80%) or Acetone
-
Ultrasonic bath with temperature control
-
Glass bottles
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix 1 gram of dried and powdered dandelion root with the selected solvent (e.g., 70% ethanol) in a glass bottle.[6][9] The solid-to-liquid ratio can be optimized; a ratio of 1:32.7 g/mL has been reported as optimal for ethanol extraction of phenolic compounds.[6]
-
Ultrasonication: Place the glass bottle in an ultrasonic bath. Set the extraction parameters. Optimal conditions for phenolic compounds have been reported as:
-
Extraction Temperature: 60°C
-
Extraction Time: 30 minutes
-
Ultrasonic Frequency: 40 kHz[6]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.[10]
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C to remove the solvent and obtain the crude extract.[6]
-
Storage: Store the dried crude extract at -20°C until further purification.[6]
1.2. Maceration (Cold Extraction) Protocol
Maceration is a simple and widely used method for extracting thermolabile compounds.
Materials and Equipment:
-
Coarsely powdered dandelion root
-
Alcohol (e.g., Ethanol)
-
Airtight container
-
Shaker (optional)
-
Filtration apparatus
Procedure:
-
Place the powdered dandelion root in an airtight container.
-
Add the alcohol as the solvent, ensuring the plant material is fully submerged.
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking.
-
After the maceration period, filter the extract to separate the liquid from the solid residue.
-
The resulting alcoholic extract can then be concentrated. The alcohol-soluble extractive value for dandelion root using cold extraction has been reported to be 8.943%.[11]
1.3. Soxhlet (Hot Extraction) Protocol
Soxhlet extraction is a continuous extraction method suitable for compounds that are not heat-sensitive.
Materials and Equipment:
-
Coarsely powdered dandelion root
-
Soxhlet apparatus
-
Ethanol
-
Heating mantle
Procedure:
-
Place the powdered dandelion root in a thimble within the Soxhlet apparatus.
-
Fill the round-bottom flask with ethanol.
-
Heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material, extracting the desired compounds.
-
The process is allowed to continue for several cycles until the extraction is complete.
-
The resulting extract is then concentrated. The alcohol-soluble extractive value for dandelion root using hot extraction has been found to be 12.57%.[11]
Purification of this compound
Chromatographic techniques are essential for the isolation and purification of specific compounds like this compound from the crude extract.
2.1. Column Chromatography Protocol
Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[12][13]
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh) as the stationary phase
-
Solvent system (mobile phase), e.g., a gradient of n-hexane and ethyl acetate
-
Crude dandelion extract
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[12][13]
-
Add a thin layer of sand.[12]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column, allowing it to settle into a packed bed.[12][13] Tap the column gently to ensure even packing and remove air bubbles.[12][13]
-
Add another layer of sand on top of the packed silica gel.[14]
-
-
Sample Loading:
-
Elution:
-
Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect the eluent in fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest (this compound).
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.
-
2.2. Thin-Layer Chromatography (TLC) for Monitoring Purification
TLC is a rapid and sensitive technique used to monitor the progress of column chromatography and to assess the purity of the isolated fractions.[16][17]
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., ethyl acetate:formic acid:glacial acetic acid:water in a 100:11:11:27 ratio for phenolic compounds)[18]
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the fraction onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to move up the plate by capillary action.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm and 366 nm).[18]
-
Rf Value Calculation: Calculate the Retention factor (Rf) for each spot to compare with a known standard of this compound if available.
2.3. High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a powerful technique for the final purification and quantitative analysis of isolated compounds.[19][20]
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol and water with 1‰ phosphoric acid)[19]
-
Purified this compound sample
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the sample into the HPLC system. A gradient elution can be used for optimal separation. For example, for chlorogenic acid analysis, a gradient of 5% to 15% methanol in water (with 1‰ phosphoric acid) over 10 minutes has been used.[19]
-
Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 350 nm for chlorogenic acid).[19]
-
Quantification and Collection: The concentration of this compound can be determined by comparing its peak area to a standard curve. For preparative HPLC, the fraction corresponding to the this compound peak can be collected.
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for isolating and purifying this compound.
Signaling Pathways Modulated by Taraxacum officinale Extracts
While the specific signaling pathway for this compound is not extensively detailed, various extracts from Taraxacum officinale have been shown to modulate several key cellular signaling pathways involved in inflammation and cancer.[21][22]
References
- 1. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. hielscher.com [hielscher.com]
- 8. "DANDELION ROOT POWDER HERB - DRIED - TARAXACUM OFFICINALE - Certificate of Analysis Sheet ( COAS ) " [libertynatural.com]
- 9. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]
- 10. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chromatography [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. keypublishing.org [keypublishing.org]
- 20. researchgate.net [researchgate.net]
- 21. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Active ingredients and molecular targets of Taraxacum mongolicum against hepatocellular carcinoma: network pharmacology, molecular docking, and molecular dynamics simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Sesquiterpene Lactones from Dandelion (Taraxacum officinale)
Abstract
This application note provides a detailed protocol for the extraction and quantitative analysis of sesquiterpene lactones from various parts of the dandelion plant (Taraxacum officinale) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Dandelion is a rich source of bioactive compounds, including sesquiterpene lactones such as taraxinic acid β-D-glucopyranosyl ester (TA-G), which are known for their bitter taste and potential therapeutic properties, including the activation of the Nrf2 signaling pathway.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the qualitative and quantitative analysis of these compounds.
Introduction
Dandelion (Taraxacum officinale) has a long history of use in traditional medicine.[1] Its various parts, including the roots, leaves, and flowers, contain a diverse array of phytochemicals.[3] Among these, sesquiterpene lactones are of significant interest due to their biological activities.[3] The primary sesquiterpene lactones in dandelion are derivatives of taraxinic acid, often found as glycosides.[4][5] These compounds contribute to the plant's characteristic bitter taste and are being investigated for their anti-inflammatory and other health-promoting effects.[3][6] Accurate and sensitive analytical methods are crucial for the characterization and quantification of these compounds in different parts of the plant. HPLC coupled with mass spectrometry (MS) is a powerful technique for this purpose, offering high selectivity and sensitivity. This application note outlines a robust HPLC-MS method for the analysis of sesquiterpene lactones in dandelion.
Experimental Protocols
Sample Preparation and Extraction
a. Plant Material: Fresh or dried dandelion roots and leaves should be used. For fresh material, it is recommended to freeze-dry the samples prior to extraction to improve efficiency. All samples should be ground into a fine powder.
b. Extraction Protocol:
-
Weigh approximately 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction of the target compounds.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Analysis
a. Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes can be screened, but positive mode is often suitable for these compounds.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-1000
Data Presentation
Quantitative Data of Sesquiterpene Lactones in Dandelion
While specific concentrations of sesquiterpene lactones can vary depending on the dandelion genotype, growth stage, and environmental conditions, the following table summarizes available quantitative data.
| Compound Name | Plant Part | Concentration Range | Reference |
| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Latex | Up to 7% of fresh weight | [7] |
| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Main Root | Highest concentrations found | [7] |
| Taraxinic acid derivatives | Leaves | Present | [1][3] |
| Taraxinic acid derivatives | Roots | Present | [4][6] |
Note: Detailed quantitative data for leaves and roots is not consistently reported in the literature, with most studies confirming their presence qualitatively. The highest concentrations of TA-G are reported in the latex, which is particularly abundant in the roots.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of sesquiterpene lactones.
Simplified Nrf2 Signaling Pathway Activation
Caption: Simplified Nrf2 signaling pathway activation by dandelion sesquiterpene lactones.
References
- 1. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. Identification, quantification, spatiotemporal distribution and genetic variation of major latex secondary metabolites in the common dandelion (Taraxacum officinale agg.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Bioactive Compounds from Taraxacum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of various bioactive compounds from Taraxacum species, commonly known as dandelion. The protocols cover a range of methods from traditional maceration to modern, technology-assisted extractions.
Introduction to Bioactive Compounds in Taraxacum
Taraxacum officinale is a rich source of diverse phytochemicals with significant therapeutic potential.[1] These compounds are distributed throughout the plant's roots, leaves, and flowers.[1][2] Key bioactive classes include:
-
Phenolic Compounds : This group includes phenolic acids like chicoric acid, chlorogenic acid, and caffeic acid, which are known for their antioxidant properties.[1][2]
-
Flavonoids : Luteolin and quercetin are major flavonoids in dandelion, contributing to its anti-inflammatory and antioxidant effects.[2][3]
-
Terpenoids : This class includes sesquiterpene lactones (e.g., taraxinic acid) and triterpenes (e.g., taraxasterol), which have demonstrated anti-inflammatory and anti-cancer activities.[1][3][4]
-
Polysaccharides : Dandelion roots are particularly rich in inulin, a prebiotic fiber, while other polysaccharides from the plant have shown antioxidant and immunomodulatory effects.[2][5]
The choice of plant part and extraction method is critical for targeting specific compounds. For instance, leaves are often rich in flavonoids and phenolic acids, while roots are a primary source of triterpenes and inulin.[2]
Comparative Data on Extraction Methods
The efficiency of extracting bioactive compounds is highly dependent on the chosen method and parameters. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Extraction Parameters for Total Phenolic Content (TPC) and Total Flavonoid Content (TFC)
| Extraction Method | Plant Part | Solvent | Temp. (°C) | Time (min) | Solid:Liquid Ratio (g/mL) | TPC Yield (mg GAE/g DW) | TFC Yield (mg RE/g DW) | Reference |
| Maceration | Leaves | 50% Ethanol | Room Temp | 160 | - | 30.05 ± 0.89 | 2.26 ± 0.31 | [3] |
| Maceration | Flowers | 50% Ethanol | Room Temp | 160 | - | 26.08 ± 0.67 | 4.98 ± 0.51 | [3] |
| Maceration | Roots | 50% Ethanol | Room Temp | 160 | - | 4.23 ± 0.43 | - | [3] |
| Maceration | Leaves | Methanol | Room Temp | - | - | 178.27 ± 17.17 | 18.50 ± 1.64 | [6] |
| Ultrasound-Assisted | Whole Plant | Ethanol | 60 | 30 | 1:32.7 | 2161.57 µg/g DW | 3774.48 µg/g DW | [7][8] |
| Ultrasound-Assisted | Whole Plant | Acetone | 60 | 30 | 1:14.2 | - | - | [7][8] |
| Soxhlet | Leaves | 50% Ethanol | Boiling | - | - | 33.90 ± 0.57 | - | [9] |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.
Table 2: Comparison of Extraction Parameters for Polysaccharides
| Extraction Method | Plant Part | Temp. (°C) | Time (min) | Solid:Liquid Ratio (g/mL) | Polysaccharide Yield (%) | Reference |
| Microwave-Assisted | Roots | 80 | 42 | 1:33 | 24.85 ± 0.457 | [10] |
| Ultrasound-Assisted Enzymatic | Leaves | - | 42 | - | 14.05 ± 0.95 | [11] |
| Cellulase-Assisted | Whole Plant | 54.87 | 46.11 | - | 20.67 | [12] |
Table 3: Comparison of Extraction Methods for Triterpenes
| Extraction Method | Plant Part | Solvent | Key Finding | Reference |
| Supercritical Fluid (SFE) | Roots | Supercritical CO₂ | Higher concentration of triterpenes compared to traditional methods. | [4] |
| Soxhlet | Roots | n-Hexane, Ethanol | Lower concentration of triterpenes compared to SFE. | [4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the mechanism of action of the extracted compounds is crucial for research and development.
Caption: A generalized workflow for the extraction and analysis of bioactive compounds from Taraxacum.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. [Efficiency of supercritical fluid extraction for the production of non-volatile terpenoids from Taraxaci radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical, Structural, and Biological Properties of Polysaccharides from Dandelion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Microwave-assisted extraction of dandelion root polysaccharides: Extraction process optimization, purification, structural characterization, and analysis of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasonic-assisted enzymatic extraction and characterization of polysaccharides from dandelion (Taraxacum officinale) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Testing of Taraxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro assays and protocols to evaluate the bioactivity of Taraxacin, a bioactive compound found in Taraxacum officinale. The primary activities of interest are anticancer, anti-inflammatory, and antioxidant effects.
Anticancer Bioactivity
This compound is a constituent of Taraxacum officinale extracts that have demonstrated cytotoxic effects against various cancer cell lines.[1] The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.[1] Key signaling pathways potentially modulated include PI3K/Akt and MAPK/ERK.[1]
Data Presentation: Cytotoxicity of Taraxacum officinale Extracts
While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of various T. officinale extracts, which contain this compound, against different cancer cell lines. This data can serve as a benchmark for interpreting results from assays using purified this compound.
| Extract Type | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| Ethanolic Leaf Extract | Human Breast Cancer (MCF-7) | MTT | Not specified, but significant activity reported | [1] |
| Aqueous Leaf Extract | Human Hepatocellular Carcinoma (HepG2) | Not specified | Not specified, but cytotoxicity induced | [1] |
| Methanol Dandelion Extract | Breast Cancer Stem Cells (2D culture) | MTT | 14.88 ± 0.03 (48h), 69.40 ± 0.5 (72h) | [2] |
| Ethanol Dandelion Extract | Breast Cancer Stem Cells (2D culture) | MTT | 59.22 ± 0.5 (48h), 92.30 ± 2.83 (72h) | [2] |
| Methanol Dandelion Extract | Breast Cancer Stem Cells (3D culture) | MTT | 1012 ± 5 (48h), 142.2 ± 17.45 (72h) | [2] |
| Ethanol Dandelion Extract | Breast Cancer Stem Cells (3D culture) | MTT | 1021 ± 49.85 (48h), 412 ± 85.4 (72h) | [2] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (purified)
-
Cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathway: Potential PI3K/Akt Inhibition by this compound
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Anti-inflammatory Bioactivity
Taraxacum officinale extracts, containing this compound, have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[3][4][5] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via inactivation of signaling pathways like NF-κB.[3][5][6]
Data Presentation: Inhibition of Inflammatory Markers by T. officinale Extracts
The following table summarizes the anti-inflammatory effects of T. officinale extracts. These values can be used as a reference for evaluating the anti-inflammatory potential of purified this compound.
| Extract/Fraction | Inflammatory Marker | Cell Line | IC50 (µg/mL) | Reference |
| Chloroform Fraction | Nitric Oxide (NO) | RAW 264.7 | 66.51 | [3] |
| Chloroform Fraction | Prostaglandin E2 (PGE2) | RAW 264.7 | 90.96 | [3] |
| Chloroform Fraction | TNF-α | RAW 264.7 | 114.76 | [3] |
| Chloroform Fraction | IL-1β | RAW 264.7 | 171.06 | [3] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes the use of the Griess assay to measure the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound (purified)
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Signaling Pathway: Potential NF-κB Inhibition by this compound
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Bioactivity
Taraxacum officinale is known for its antioxidant properties, which are attributed to its rich phytochemical content, including this compound.[7] The antioxidant activity can be evaluated by measuring the radical scavenging and reducing power abilities.
Data Presentation: Antioxidant Activity of T. officinale Extracts
The following table presents the antioxidant capacity of T. officinale extracts from various studies, which can be used as a reference for assessing purified this compound.
| Extract Type | Assay | Result | Reference |
| 70% Ethanol Leaf Extract | DPPH | EC50: 0.37 mg/mL | [8] |
| 70% Ethanol Root Extract | DPPH | EC50: 1.34 mg/mL | [8] |
| 70% Ethanol Leaf Extract | FRAP | 156 ± 5.28 mg AAE/g | [8] |
| 70% Ethanol Root Extract | FRAP | 40 ± 0.31 mg AAE/g | [8] |
| Water Root Extract | DPPH | 83.1 ± 3.2 mg TE/g | [4] |
| Water Root Extract | FRAP | 46.9 ± 1.3 mg TE/g | [4] |
AAE: Ascorbic Acid Equivalent; TE: Trolox Equivalent
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound (purified)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions for the positive control.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound (purified)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.
-
-
Ferrous sulfate (FeSO₄) or Trolox for standard curve
-
96-well microplates
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using ferrous sulfate or Trolox (0-1000 µM).
-
Sample Preparation: Prepare various dilutions of this compound in a suitable solvent.
-
Assay Reaction: Add 20 µL of the sample, standard, or blank to wells of a 96-well plate. Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents or Trolox equivalents.
Experimental Workflow: Antioxidant Assays
Caption: Workflow for DPPH and FRAP antioxidant assays.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taraxacum officinale dandelion extract efficiently inhibited the breast cancer stem cell proliferation | Biomedical Research and Therapy [bmrat.org]
- 3. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of Taraxacum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of chlorogenic acid from Taraxacum officinale on LTA-stimulated bovine mammary epithelial cells via the TLR2/NF-κB pathway | PLOS One [journals.plos.org]
- 7. journaljocamr.com [journaljocamr.com]
- 8. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Taraxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxacin is a bioactive sesquiterpene lactone found in dandelion (Taraxacum officinale), a plant with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and liver disorders.[1][2] Preliminary in vitro and animal studies suggest that this compound, along with other components of dandelion, possesses anti-inflammatory, antioxidant, and cytotoxic properties.[1] These characteristics indicate its potential as a therapeutic agent for a range of diseases.
These application notes provide a guide for researchers interested in studying the in vivo effects of this compound using animal models. Due to the limited number of studies on isolated this compound, the following protocols are based on established methodologies for evaluating the bioactivity of Taraxacum officinale extracts and other related sesquiterpene lactones. These models can be adapted to specifically investigate the pharmacological properties of purified this compound.
Data Presentation: Efficacy of Taraxacum officinale Extracts in Animal Models
The following tables summarize quantitative data from studies on Taraxacum officinale extracts, which contain this compound, in various animal models of inflammation and cancer. These data provide a rationale for investigating isolated this compound in similar models.
Table 1: Anti-inflammatory Effects of Taraxacum officinale Ethanolic Extract (EET) in a Carrageenan-Induced Paw Edema Model in Wistar Rats [2]
| Parameter | Control Group | Carrageenan-Induced Group | EET (200 mg/kg) + Carrageenan Group |
| Malondialdehyde (MDA) | Normal | Increased by 68.51% | Reduced by 48.14% |
| Prostaglandin E2 (PGE2) | Normal | Increased | Reduced by 20.95% |
| Tumor Necrosis Factor-α (TNF-α) | Normal | Increased | Reduced by 23.75% |
| Albumin | Normal | Decreased | Increased by 48.48% |
| Total Proteins | Normal | Decreased | Increased by 44.26% |
| Blood Glucose | Normal | Increased | Reduced by 47.91% |
| Fibrinogen | Normal | Increased | Reduced by 37.93% |
| Superoxide Dismutase (SOD) | Normal | Decreased | Increased by 67.58% |
| Catalase | Normal | Decreased | Increased by 35.04% |
| Glutathione Peroxidase | Normal | Decreased | Increased by 34.40% |
Table 2: Effects of Taraxacum officinale Tincture (TOT) on Inflammatory and Cardiac Markers in Rat Models [3]
| Model | Parameter | Treatment Group | Outcome |
| Turpentine-induced inflammation | NF-κB | TOT | Significant reduction |
| Turpentine-induced inflammation | Nitric Oxide (NOx) | TOT | Reduction |
| Turpentine-induced inflammation | Total Oxidant Status (TOS) | TOT | Lowered |
| Isoprenaline-induced myocardial infarction | Aspartate aminotransferase (AST) | TOT | Decreased |
| Isoprenaline-induced myocardial infarction | Creatine kinase-MB (CK-MB) | TOT | Decreased |
Table 3: Cytotoxic Effects of Taraxacum officinale Extracts on Cancer Cell Lines
| Extract/Compound | Cell Line | IC50/Effect | Reference |
| Ethanolic Extract | MCF-7 (Breast Cancer) | IC50: 190.5 µg/ml | [4] |
| Aqueous Root Extract | HT-29 (Colon Cancer) | Induced apoptosis in >95% of cells | [5] |
| Hydroalcoholic Extract | U87MG (Glioblastoma) | IC50 concentration decreased cell invasion by 77% | [6] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating the effects of this compound in relevant animal models. These protocols are adapted from studies on Taraxacum officinale extracts and other bioactive compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This model is widely used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Dosing: Administer the vehicle, indomethacin, or this compound orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except the control group).
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
Protocol 2: Xenograft Mouse Model of Cancer (Anticancer Model)
This model is used to evaluate the in vivo anticancer efficacy of a compound on human tumors.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old.
-
Human cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).
-
Matrigel
-
This compound (in a suitable vehicle for administration).
-
Calipers
-
Sterile surgical instruments.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10^6 cells/100 µl.
-
Subcutaneously inject 100 µl of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): A standard chemotherapeutic agent for the chosen cancer type.
-
Group III-V (Test Groups): this compound at different doses.
-
-
-
Treatment: Administer this compound and control treatments via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Weigh the excised tumors.
-
Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and angiogenesis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely modulated by this compound based on the known effects of Taraxacum officinale extracts and other sesquiterpene lactones.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats [arccjournals.com]
- 3. New Approaches on the Anti-Inflammatory and Cardioprotective Properties of Taraxacum officinale Tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Dandelion root extract affects colorectal cancer proliferation and survival through the activation of multiple death signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-invasion and anti-metastasis effects of Dandelion (Taraxacum officinale) hydroalcoholic extract on glioblastoma multiforme cell line model - WCRJ [wcrj.net]
Developing Analytical Standards for Taraxinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxinic acid, a sesquiterpene lactone found in plants of the Taraxacum genus (dandelions), has garnered significant scientific interest due to its diverse pharmacological activities.[1] It is a hydrolysate of taraxinic acid-1'-O-β-D-glucopyranoside.[2] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1][3] Specifically, taraxinic acid has shown potent antiproliferative activity against human leukemia-derived HL-60 cells.[2] As research into the therapeutic applications of taraxinic acid progresses, the need for robust and reliable analytical standards and methodologies for its quantification becomes paramount.
These application notes provide detailed protocols for the extraction, quantification, and analysis of taraxinic acid from plant materials and for the preparation of analytical standards. The methodologies described are based on established principles of phytochemical analysis and are designed to ensure accuracy, precision, and reproducibility in research and drug development settings.
Data Presentation: Quantitative Analysis
The following tables summarize typical data obtained during the validation of analytical methods for taraxinic acid.
Table 1: HPLC-UV Method Validation Parameters for Taraxinic Acid Quantification
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Table 2: LC-MS/MS Method Validation Parameters for Taraxinic Acid Quantification
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect | Minimal |
Experimental Protocols
Extraction of Taraxinic Acid from Taraxacum officinale
This protocol describes the extraction of taraxinic acid from dried and powdered Taraxacum officinale plant material.
Materials:
-
Dried and powdered Taraxacum officinale (roots or leaves)
-
Methanol (HPLC grade)
-
Ethanol (80% aqueous solution)
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Soxhlet apparatus
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
Protocol:
-
Defatting: Accurately weigh 10 g of powdered plant material and place it in a cellulose thimble. Extract the powder with 150 mL of hexane in a Soxhlet apparatus for 4 hours to remove lipids. Discard the hexane extract.
-
Extraction: Air-dry the defatted plant material. Macerate the powder with 100 mL of 80% ethanol at room temperature for 24 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of distilled water and transfer to a separatory funnel. Sequentially partition the aqueous extract with an equal volume of dichloromethane, followed by ethyl acetate.
-
Fraction Collection: Collect the ethyl acetate fraction, which will contain the sesquiterpene lactones, including taraxinic acid.
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate to dryness under reduced pressure. The resulting residue can be used for further purification or direct analysis.
Protocol for Quantitative Analysis by HPLC-UV
This protocol provides a validated method for the quantification of taraxinic acid using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Taraxinic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of taraxinic acid reference standard (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 1 to 200 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the dried extract from Protocol 1 in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of taraxinic acid against the concentration of the standards. Determine the concentration of taraxinic acid in the sample by interpolating its peak area on the calibration curve.
Protocol for Quantitative Analysis by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of taraxinic acid using Liquid Chromatography-Tandem Mass Spectrometry.
Materials and Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Taraxinic acid reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
LC Conditions:
-
Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 98% A, 2% B
-
2-8 min: Linear gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10.1-12 min: Return to initial conditions (98% A, 2% B)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Taraxinic Acid: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the taraxinic acid standard.
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of taraxinic acid.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve using the peak areas of the selected MRM transition. Quantify taraxinic acid in the samples based on this curve.
Signaling Pathways
Anticancer Mechanism of Taraxinic Acid in Leukemia Cells
Taraxinic acid has been shown to induce differentiation and inhibit the proliferation of human leukemia (HL-60) cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Taraxinic acid downregulates the expression of the oncoprotein c-myc, which is a critical driver of cell proliferation.[2] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitors p21(CIP1) and p27(KIP1).[2] These proteins act as brakes on the cell cycle, leading to cell cycle arrest and promoting differentiation.[4][5]
Anti-inflammatory Mechanism of Taraxinic Acid
The anti-inflammatory properties of Taraxacum extracts are well-documented and are attributed to the inhibition of key inflammatory mediators.[6] While direct studies on taraxinic acid are ongoing, it is hypothesized to contribute to these effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation and controls the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] By inhibiting NF-κB, taraxinic acid can reduce the production of prostaglandins and nitric oxide, thereby mitigating the inflammatory response.
References
- 1. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21 and P27 promote tumorigenesis and progression via cell cycle acceleration in seminal vesicles of TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory function of arctiin by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Taraxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taraxacin is a guaianolide, a type of sesquiterpene lactone, primarily isolated from plants of the Taraxacum genus, commonly known as dandelions.[1][2] With a molecular formula of C₁₅H₁₄O₃ and a molar mass of 242.274 g/mol , this compound has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic properties.[1][2] Accurate and comprehensive characterization of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Solvent | Reference |
| 335 | Methanol | [2] |
| 270 | Methanol | [2] |
| 250 | Methanol | [2] |
| 231 | Methanol | [2] |
| 223 | Methanol | [2] |
Table 2: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 1740 | γ-lactone carbonyl (C=O) | [2] |
| 1690 | Ketone (C=O) | [2] |
| 1643-1610 | Alkene (C=C) | [2] |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 1 | - | 134.5 | [2] |
| 2 | - | 129.8 | [2] |
| 3 | 6.23 (s) | 120.9 | [2] |
| 4 | - | 184.2 | [2] |
| 5 | - | 145.7 | [2] |
| 6 | 6.49 (s) | 128.4 | [2] |
| 7 | - | 148.9 | [2] |
| 8 | - | 139.8 | [2] |
| 9 | - | 155.4 | [2] |
| 10 | - | 129.1 | [2] |
| 11 | - | 78.5 | [2] |
| 12 | - | 169.5 | [2] |
| 13 | 5.05 (dd, J=12.5, 3.0 Hz), 4.95 (dd, J=12.5, 3.0 Hz) | 122.3 | [2] |
| 14 | - | 14.3 | [2] |
| 15 | - | 14.3 | [2] |
Table 4: Mass Spectrometry Data for this compound
| Technique | Mass-to-Charge Ratio (m/z) | Ion | Reference |
| EIMS | 242 | [M]⁺ | [2] |
| HREIMS | 242.0946 | [M]⁺ | [2] |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound, which provides information about its electronic transitions and conjugation systems.
Materials:
-
Purified this compound
-
Methanol (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol and place it in the reference holder of the spectrophotometer. This will serve as the blank to zero the instrument.
-
Sample Measurement: Rinse a second quartz cuvette with the dilute this compound solution and then fill it. Place the cuvette in the sample holder.
-
Data Acquisition: Scan the sample from 200 to 400 nm. Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation.
Materials:
-
Purified this compound
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets
-
FTIR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of purified this compound into a fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.
-
Background Spectrum: Place the empty pellet holder in the sample compartment and record a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing this compound in the sample holder.
-
Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
References
Application Note & Protocol: Quantification of Taraxacin in Herbal Preparations
Introduction
Taraxacin is a sesquiterpene lactone of the guaianolide type, first isolated from Taraxacum wallichii.[1] Sesquiterpene lactones are a diverse group of secondary metabolites found in many plants, particularly in the Asteraceae family, to which dandelion belongs.[2][3][4] These compounds are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[3][4] Given the increasing interest in the therapeutic potential of herbal preparations, accurate and precise quantification of bioactive marker compounds like this compound is crucial for ensuring product quality, consistency, and efficacy. This document provides detailed protocols for the quantification of this compound in herbal preparations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
It is important to note that a commercial analytical standard for this compound may not be readily available. Therefore, the isolation and purification of this compound from a reliable botanical source to serve as a reference standard may be a necessary prerequisite for accurate quantification. The methods described herein are based on established principles for the analysis of similar sesquiterpene lactones and should be fully validated by the end-user.
Quantitative Data Summary
The following table template is provided for the structured presentation of quantitative data obtained from the analysis of this compound in various herbal preparations.
| Sample ID | Preparation Type (e.g., Tincture, Powdered Extract) | This compound Concentration (mg/g or mg/mL) | Method Used (HPLC/LC-MS) | Analyst | Date |
Experimental Protocols
Sample Preparation: Extraction of this compound
A robust extraction method is critical for the accurate quantification of this compound from complex herbal matrices.
Objective: To efficiently extract this compound from the herbal preparation while minimizing the co-extraction of interfering substances.
Materials and Reagents:
-
Herbal preparation (e.g., dried dandelion root powder, commercial extract)
-
Methanol (HPLC grade)
-
Ethanol (80%)
-
Water (deionized or HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Vortex mixer
-
Analytical balance
Protocol:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized herbal preparation into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of 80% methanol to the centrifuge tube.
-
Extraction:
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean 50 mL volumetric flask.
-
Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat the extraction process (steps 2-5) on the pellet with another 20 mL of 80% methanol. Combine the supernatants in the same volumetric flask.
-
Final Volume Adjustment: Allow the combined extracts to cool to room temperature and then adjust the volume to 50 mL with the extraction solvent.
-
Filtration: Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taraxacin as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of taraxacin, a bioactive sesquiterpene lactone found in dandelion (Taraxacum officinale). The information presented is primarily based on studies of Taraxacum officinale extracts, which contain a complex mixture of phytochemicals, including this compound. These extracts have demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. The following sections detail the therapeutic potential, quantitative data from relevant studies, and detailed protocols for key experimental assays.
Therapeutic Potential of this compound and Taraxacum officinale Extracts
Taraxacum officinale, commonly known as dandelion, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to validate these traditional uses, with a particular focus on the plant's anti-inflammatory and anti-cancer activities. This compound, a key bitter principle of dandelion, is considered a significant contributor to these therapeutic effects.
1.1. Anti-Cancer Activity
Extracts from various parts of the dandelion plant, including the root, leaves, and flowers, have demonstrated cytotoxic effects against a range of cancer cell lines.[1] Studies have shown that these extracts can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell migration and invasion.[2][3] A notable finding is the selective cytotoxicity of dandelion extracts towards cancer cells, with minimal harmful effects on non-cancerous cells.[1][4] The anti-cancer effects are attributed to the complex interplay of bioactive compounds within the extracts, including this compound, taraxasterol, chicoric acid, and chlorogenic acid.[1]
1.2. Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Taraxacum officinale extracts have been shown to possess potent anti-inflammatory properties.[5][6] These effects are mediated through the inhibition of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8] The extracts also down-regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] The underlying mechanism for these anti-inflammatory effects involves the modulation of critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[7][9]
Data Presentation: In Vitro Efficacy of Taraxacum officinale Extracts
The following tables summarize the quantitative data from various studies on the anti-cancer and anti-inflammatory effects of Taraxacum officinale extracts. It is important to note that these values are for crude or fractionated extracts and not for isolated this compound.
Table 1: Anti-Cancer Activity of Taraxacum officinale Extracts (IC50 Values)
| Extract Type | Cancer Cell Line(s) | IC50 Value (µg/mL) | Duration of Treatment | Reference |
| Hydroalcoholic Dandelion Extract (HADE) | 4T1 (Breast Cancer) | 330.21 | 24 hours | [10] |
| Hydroalcoholic Dandelion Extract (HADE) | 4T1 (Breast Cancer) | 262.38 | 48 hours | [10] |
| Hydroalcoholic Dandelion Extract (HADE) | 4T1 (Breast Cancer) | 145.90 | 72 hours | [10] |
| Ethanolic Extract | MCF7 (Breast Cancer) | 0.75 mg/mL (750 µg/mL) | 72 hours | [11] |
| Methanolic Extract | MCF7 (Breast Cancer) | 6.25 mg/mL (6250 µg/mL) | 72 hours | [11] |
| Aqueous Extract | MCF7 (Breast Cancer) | 6.59 mg/mL (6590 µg/mL) | 72 hours | [11] |
| Aqueous & Ethanolic Extracts | Various (HeLa, MCF-7, PANC-1, etc.) | 12 - 200 | Not Specified | [1] |
Table 2: Anti-Inflammatory Activity of Taraxacum officinale Leaf Extracts in LPS-Stimulated RAW 264.7 Macrophages
| Extract Fraction | Inhibitory Target | IC50 Value (µg/mL) | Reference |
| Chloroform Fraction | Nitric Oxide (NO) Production | 66.51 | [7] |
| Chloroform Fraction | Prostaglandin E2 (PGE2) Production | 90.96 | [7] |
| Chloroform Fraction | TNF-α Production | 114.76 | [7] |
| Chloroform Fraction | IL-1β Production | 171.06 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound or Taraxacum officinale extracts.
3.1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Treatment:
-
Prepare a stock solution of the Taraxacum extract or this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it with culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
3.2. Western Blot Analysis for NF-κB Activation
This protocol is for assessing the effect of a test compound on the activation of the NF-κB pathway by analyzing the levels of phosphorylated IκBα and the nuclear translocation of p65.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Taraxacum extract or this compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
For total protein, lyse the cells with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of p-IκBα (normalized to total IκBα or β-actin) and nuclear p65 (normalized to Lamin B1).
-
3.3. ELISA for TNF-α Measurement
This protocol is for quantifying the amount of TNF-α secreted by cells into the culture medium.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Taraxacum extract or this compound
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 24- or 48-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce TNF-α production.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
The supernatants can be used immediately or stored at -80°C.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP. Incubate.
-
Wash the plate and add the TMB substrate. Incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α in the samples.
-
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Taraxacum officinale extracts.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.
4.2. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the therapeutic potential of a plant extract like that from Taraxacum officinale.
Caption: Experimental workflow for therapeutic agent development.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 4. Taraxacum officinale extract shows antitumor effects on pediatric cancer cells and enhance mistletoe therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of Taraxacum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
- 10. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Taraxacin Isolation
Welcome to the technical support center for Taraxacin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of isolating this sesquiterpene lactone from Taraxacum officinale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a bitter principle found in dandelion (Taraxacum officinale), historically recognized for its potential therapeutic properties.[1] It belongs to the class of sesquiterpene lactones, which are known for their bioactivity.[2] The isolation of this compound is challenging due to its relatively low concentration in the plant material, its potential for degradation under harsh extraction conditions, and the presence of a complex mixture of other phytochemicals like flavonoids, phenolic acids, and other terpenoids that can interfere with purification.[3][4]
Q2: Which part of the dandelion plant is best for this compound isolation?
A2: The roots of the dandelion plant are reported to be the richest source of sesquiterpene lactones, including compounds like taraxinic acid glycosides.[2] Therefore, the roots are generally the preferred plant material for isolating this compound.
Q3: What are the most common impurities encountered during this compound isolation?
A3: Dandelion extracts are complex mixtures. Common impurities include other terpenoids (e.g., taraxasterol, lupeol), phenolic acids (e.g., chicoric acid, caffeic acid), and flavonoids (e.g., luteolin, quercetin).[3][5] The choice of extraction solvent will significantly influence the profile of co-extracted impurities. For example, polar solvents like methanol or ethanol will co-extract a higher amount of polar phenolic compounds and flavonoids.[6]
Q4: How can I confirm the presence and purity of this compound in my fractions?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a standard method for quantifying and assessing the purity of fractions.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for elucidating the exact structure of the isolated compound.[8]
Q5: Are there any known stability issues with this compound?
A5: Sesquiterpene lactones can be sensitive to heat and extreme pH conditions.[9] Methods involving prolonged exposure to high temperatures, such as traditional Soxhlet extraction, can lead to thermal degradation and reduced yields. It is advisable to use extraction methods that operate at or near room temperature and to handle extracts under controlled pH to prevent structural changes.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inadequate Grinding of Plant Material | Ensure the dried dandelion root is ground to a fine, uniform powder (e.g., passing through a 40-mesh sieve). This increases the surface area for solvent penetration.[10] |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. Methanol has been shown to be highly effective for extracting a broad range of phytochemicals, including phenolics and flavonoids, from dandelion.[6] Consider performing small-scale extractions with a range of solvents (e.g., n-hexane, ethyl acetate, acetone, methanol) to determine the optimal solvent for this compound. |
| Inefficient Extraction Method | Traditional maceration can be time-consuming and less efficient.[10] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time. |
| Incorrect Solid-to-Solvent Ratio | A low solvent volume may not be sufficient to extract the target compound effectively. A common starting ratio is 1:10 or 1:20 (w/v) of plant material to solvent.[10] |
Problem 2: Low Purity of Isolated this compound after Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | The complex nature of the crude extract can lead to compounds with similar polarities eluting together. |
| - Employ a Multi-Step Purification Strategy: Start with liquid-liquid partitioning of the crude extract. For example, partition a methanolic extract between water and a non-polar solvent like n-hexane to remove lipids, followed by extraction with a medium-polarity solvent like ethyl acetate to enrich the sesquiterpene lactone fraction. | |
| - Optimize Column Chromatography: Experiment with different stationary phases (e.g., silica gel, Sephadex) and solvent gradients. A shallow gradient can improve the separation of closely related compounds. | |
| - Use Preparative HPLC: For final polishing, preparative HPLC offers higher resolution for separating structurally similar compounds. | |
| Compound Degradation on Column | Some compounds can degrade on acidic stationary phases like silica gel. |
| - Neutralize Silica Gel: Consider pre-treating the silica gel with a base if the target compound is acid-labile. | |
| - Alternative Stationary Phases: Use neutral stationary phases like alumina or reversed-phase C18 silica. |
Data Presentation
Table 1: Effect of Solvent Polarity on Extraction Yield of Phytochemicals from Taraxacum officinale
| Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Antioxidant Activity (DPPH IC50, µg/mL) |
| Methanol | 178.27 ± 17.17 | 18.50 ± 1.64 | 32.80 ± 9.66 |
| Acetone | Not specified, but lower than Methanol | Not specified, but lower than Methanol | 42.63 ± 5.55 |
| n-Hexane | Not specified, but lowest | Not specified, but lowest | 60.0 ± 8.37 |
Data adapted from a study on T. officinale extracts, demonstrating that polar solvents like methanol yield higher concentrations of total phenolics and flavonoids, which correlates with higher antioxidant activity.[6] GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dandelion Root
-
Preparation of Plant Material: Dry dandelion roots at 40-50°C until a constant weight is achieved. Grind the dried roots into a fine powder (e.g., 40-mesh).
-
Extraction:
-
Weigh 10 g of the powdered root material and place it in a 250 mL flask.
-
Add 200 mL of 80% aqueous methanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification of Sesquiterpene Lactones by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (gradient elution). For example:
-
100% n-Hexane
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 10-15 mL).
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Pool the fractions that show a pure spot corresponding to the desired sesquiterpene lactone.
-
Concentrate the pooled fractions to yield the purified compound.
-
Mandatory Visualizations
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
Technical Support Center: Enhancing Sesquiterpene Lactone Yield in Dandelion (Taraxacum officinale)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the yield of sesquiterpene lactones (STLs) from dandelion.
Frequently Asked Questions (FAQs)
Q1: What are the most promising general strategies for increasing sesquiterpene lactone (STL) yield in dandelion?
A1: The most effective strategies for enhancing STL production in dandelion fall into three main categories:
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Biotechnological Approaches: Utilizing hairy root cultures induced by Rhizobium rhizogenes offers a stable and high-growth platform for consistent STL production.[1][2]
-
Elicitation: Applying elicitors, such as methyl jasmonate (MeJA) or salicylic acid (SA), to cell or hairy root cultures can stimulate the plant's defense response and significantly up-regulate the biosynthesis of STLs.[3][4]
-
Genetic Engineering: Overexpression of key transcription factors, like TksMYC2, which regulates the STL biosynthesis pathway, can lead to a significant increase in the accumulation of these valuable compounds.[5]
Q2: Which part of the dandelion plant is the best source for sesquiterpene lactones?
A2: Both the leaves and roots of the common dandelion (T. officinale) contain sesquiterpene lactones.[6][7] However, the specific composition and concentration of STLs can vary between these organs.[6][7] For biotechnological production, hairy root cultures derived from root explants are a primary focus due to their high growth rate and genetic stability.[1]
Q3: What are the major classes of sesquiterpene lactones found in dandelion?
A3: Dandelion contains a variety of secondary metabolites, including sesquiterpene lactones such as taraxacolides, dihydrolactucin, ixerin, taraxinic acids, and ainslioside.[5] The bitter taste of dandelion leaves and roots is largely attributed to these compounds.[8]
Q4: What analytical methods are most suitable for quantifying sesquiterpene lactones in dandelion extracts?
A4: High-performance liquid chromatography (HPLC) is the most common and reliable method for the analysis and quantification of non-volatile terpenoids like sesquiterpene lactones.[9][10] For more detailed identification, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique.[6][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile sesquiterpenes.[9][10]
Troubleshooting Guides
Hairy Root Culture Issues
Q: I am having difficulty inducing hairy roots on my dandelion explants after co-cultivation with Rhizobium rhizogenes. What could be the problem?
A:
-
Bacterial Strain and Density: Ensure you are using a virulent strain of R. rhizogenes (e.g., A4, ATCC 15834).[1] The bacterial culture should be in the logarithmic growth phase for optimal transformation efficiency. An excessively high bacterial density can be toxic to the plant tissue.
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Explant Type and Health: Young, healthy, and sterile leaf or root explants are crucial for successful transformation. Wounded explants can enhance T-DNA transfer.
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Co-cultivation Conditions: The duration of co-cultivation is critical. Typically, 2-3 days is sufficient. Prolonged co-cultivation can lead to bacterial overgrowth and tissue necrosis. Ensure the co-cultivation medium does not contain antibiotics that inhibit bacterial growth.
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Hormone Concentration in Callus Induction: For initiating hairy roots from a callus culture, the hormone combination in the initial callus induction medium is important. A combination of auxins and cytokinins (e.g., IAA, BA, 2,4-D) is often used to induce a friable callus that is receptive to transformation.[1]
Q: My dandelion hairy root cultures are growing slowly and turning brown. What are the possible causes and solutions?
A:
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Nutrient Depletion: Subculture the hairy roots to fresh medium every 3-4 weeks to ensure an adequate supply of nutrients.
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Phenolic Compound Accumulation: Dandelion tissues can produce phenolic compounds that oxidize and cause the medium and roots to turn brown, inhibiting growth.
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Solution: Add antioxidants like ascorbic acid or polyvinylpyrrolidone (PVP) to the culture medium. Frequent subculturing can also mitigate this issue.
-
-
Infection: Despite using antibiotics to eliminate R. rhizogenes after co-cultivation, latent infections can sometimes re-emerge.
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Solution: Ensure a thorough washing and antibiotic treatment phase after co-cultivation. If contamination persists, consider re-initiating the culture from sterile explants.
-
-
Light Conditions: Hairy root cultures are typically grown in the dark to mimic their natural subterranean environment and promote growth.
Elicitation Experiment Issues
Q: I applied methyl jasmonate (MeJA) to my hairy root cultures, but I don't see a significant increase in sesquiterpene lactone yield. What went wrong?
A:
-
Elicitor Concentration: The concentration of MeJA is critical. Too low a concentration may not induce a sufficient response, while too high a concentration can be toxic and inhibit growth and secondary metabolite production. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific culture line.
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Timing and Duration of Elicitation: The timing of elicitor application and the duration of exposure are key factors. Elicitation is often most effective during the late logarithmic or early stationary growth phase. The peak accumulation of STLs may occur at a specific time point after elicitation (e.g., 72 hours).[3] A time-course experiment is recommended to identify the optimal harvest time.
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Solvent for Elicitor: MeJA is often dissolved in ethanol before being added to the culture medium. Ensure the final concentration of the solvent in the medium is not toxic to the cells. A solvent control (medium with the same amount of ethanol but no MeJA) should be included in your experiment.[12]
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Culture Health: Elicitation works best on healthy, actively growing cultures. Ensure your hairy roots are in good condition before applying the elicitor.
Quantitative Data Summary
Table 1: Effect of Elicitors on Sesquiterpene Lactone Accumulation in Hairy Root Cultures
| Elicitor | Plant Species | Sesquiterpene Lactone | Treatment Details | Fold Increase vs. Control | Reference |
| Methyl Jasmonate (MJ) | Cichorium intybus | Sonchuside A | 100 µM for 72h | ~2-fold | [3] |
| Methyl Jasmonate (MeJA) | Lactuca virosa | Crepidiaside B | Not specified conc. for 24h | 1.6-fold (60% above control) | [13] |
| Salicylic Acid (SA) | Cichorium intybus | Sonchuside A | 50 µM for 72h | Transient ~2-fold increase | [3] |
Note: Data from closely related Asteraceae species are included to provide a comparative baseline due to the limited availability of quantitative data specifically for dandelion in the search results.
Experimental Protocols
Protocol 1: Rhizobium rhizogenes-mediated Hairy Root Induction in Dandelion
-
Preparation of Explants:
-
Surface sterilize dandelion seeds and germinate them on a sterile, hormone-free Murashige and Skoog (MS) medium.
-
Excise leaf or root segments (approximately 1 cm²) from 3-4 week-old sterile seedlings to use as explants.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of a virulent R. rhizogenes strain into liquid LB medium and grow overnight at 28°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to the desired density.
-
-
Co-cultivation:
-
Immerse the explants in the bacterial suspension for 15-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid MS medium and incubate in the dark at 24-26°C for 2-3 days.
-
-
Elimination of Bacteria:
-
Wash the explants thoroughly with sterile distilled water containing an appropriate antibiotic (e.g., cefotaxime 500 mg/L) to eliminate the R. rhizogenes.
-
Transfer the washed explants to solid MS medium containing the same antibiotic for selection.
-
-
Hairy Root Development:
-
Subculture the explants on fresh selection medium every 2 weeks.
-
Hairy roots should emerge from the wounded sites of the explants within 3-6 weeks.
-
-
Establishment of Hairy Root Lines:
-
Excise individual hairy roots and transfer them to fresh, antibiotic-free solid or liquid MS medium to establish clonal lines.
-
Maintain the cultures in the dark at 24-26°C with shaking for liquid cultures.
-
Protocol 2: Elicitation of Dandelion Hairy Root Cultures with Methyl Jasmonate (MeJA)
-
Culture Preparation:
-
Establish actively growing hairy root cultures in liquid MS medium. The elicitation is typically performed 14-21 days after subculturing, during the late logarithmic growth phase.
-
-
Elicitor Preparation:
-
Prepare a stock solution of MeJA in 70% ethanol.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Elicitation:
-
Add the sterile MeJA stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 50-200 µM).
-
Add an equivalent volume of 70% ethanol to control cultures.
-
-
Incubation and Harvesting:
-
Incubate the elicited and control cultures under the same conditions (dark, 24-26°C, shaking).
-
Harvest the hairy roots at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal time for maximum STL accumulation.
-
-
Analysis:
-
Dry the harvested roots (e.g., by freeze-drying) and record the dry weight.
-
Extract the sesquiterpene lactones using an appropriate solvent (e.g., methanol).
-
Analyze the STL content using HPLC or HPLC-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Untapped Potential of Hairy Root Cultures and Their Multiple Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. MYC2 influences rubber and sesquiterpene lactones synthesis in Taraxacum species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantsjournal.com [plantsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo [frontiersin.org]
- 13. Effect of methyl jasmonate on the production of sesquiterpene lactones in the hairy root culture of Lactuca virosa L. | Malarz | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
Troubleshooting Taraxacin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Taraxacin instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a critical factor for experiments?
Q2: What are the primary causes of this compound degradation in solution?
A2: While specific degradation kinetics for this compound are not extensively published, its classification as a guaianolide sesquiterpene lactone points to several likely instability pathways based on general chemical principles and studies of similar compounds:
-
Hydrolysis: The γ-lactone ring, a key functional group in many sesquiterpene lactones, is susceptible to hydrolysis.[2] This reaction is often catalyzed by pH, with the rate increasing significantly under neutral to basic conditions (pH > 7), leading to an inactive ring-opened carboxylate form.[1][3][4] The lactone form is generally more stable at an acidic pH.[1][4]
-
Oxidation: Complex organic molecules can be sensitive to dissolved oxygen or reactive oxygen species, leading to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce chemical reactions, such as additions across double bonds, leading to degradation products.[5]
Q3: Which solvent is recommended for preparing this compound stock solutions?
A3: For most in vitro biological assays, dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with cell culture media at low final concentrations.[6] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the presence of water, which can promote hydrolysis over time. For other applications, high-purity organic solvents like ethanol or methanol may be suitable, but their stability should be verified.
Q4: How should I properly store my this compound solutions to maximize stability?
A4: To ensure maximum stability and longevity, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage (days to a week), -20°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, dispense the stock solution into single-use aliquots.
-
Light Protection: Protect solutions from light at all times by using amber-colored vials or by wrapping standard vials in aluminum foil.
-
Inert Atmosphere: For critical experiments or very long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and prevent oxidation.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Preventive Measures |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the working solution (e.g., cell culture media).2. pH-Dependent Hydrolysis: The lactone ring may have opened at physiological pH (~7.4), rendering the compound inactive.[2][4] | 1. Prepare Fresh Solutions: Always prepare working solutions immediately before application. For stock solutions, periodically check their integrity via HPLC.2. Minimize Incubation Time: Add the this compound solution to your assay system as the last step to reduce the time it spends in aqueous buffer at neutral pH.3. Verify Stock Integrity: If in doubt, prepare a fresh stock solution from solid material and compare results. |
| Stock solution appears cloudy or contains visible crystals upon thawing. | 1. Precipitation: The compound may have precipitated out of solution due to its limited solubility at the storage temperature or if the solvent evaporated slightly, increasing the concentration. | 1. Warm and Vortex: Gently warm the solution to room temperature (or 37°C) and vortex thoroughly to see if the compound redissolves.2. Sonication: Use a bath sonicator for a few minutes to aid redissolution.3. Prevention: Ensure vials are sealed tightly to prevent solvent evaporation. If precipitation is recurrent, consider storing at a lower concentration. |
| A gradual color change is observed in the stock solution (e.g., yellowing). | 1. Oxidation/Degradation: A color change often indicates that the chemical structure has been altered through oxidation or other degradation pathways. | 1. Discard the Solution: It is strongly recommended to discard the discolored solution as it likely contains degradation products. Using it will lead to unreliable results.2. Prevention: Prepare fresh stock solution and consider purging aliquots with an inert gas (argon or nitrogen) before sealing and freezing to minimize oxidation. |
| New peaks appear in HPLC/LC-MS analysis of the solution. | 1. Formation of Degradation Products: The appearance of new peaks is a clear sign that this compound is unstable under your storage or experimental conditions. | 1. Identify the Cause: Review your storage and handling procedures. Is the solution exposed to light, non-optimal pH, or frequent temperature changes?2. Conduct a Stability Study: Use the protocol below (Protocol 2) to systematically determine the stability of this compound in your specific buffers and conditions.3. Consider a Forced Degradation Study: To better understand potential degradation products, a forced degradation study (Protocol 3) can be performed.[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for use in biological experiments.
-
Material Handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until all solid material is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquoting: Using appropriate safety precautions, dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Inert Gas Purge (Recommended): To maximize stability, gently flush the headspace of each aliquot with a stream of argon or nitrogen gas to displace oxygen.
-
Storage: Tightly seal the tubes and store them immediately at -80°C.
Protocol 2: Assessing this compound Stability via HPLC
This protocol provides a framework for quantitatively measuring the degradation of this compound over time in different aqueous solutions.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare the desired aqueous buffers for testing (e.g., 50 mM citrate buffer pH 5.0, 50 mM PBS pH 7.4).
-
-
Initiation of Stability Study:
-
Spike the this compound stock solution into each buffer to a final concentration of 25 µg/mL. Ensure the final organic solvent concentration is low (<2%) to avoid solubility artifacts.
-
Divide each solution into two sets of vials: one for incubation at room temperature (25°C) and one for accelerated conditions (e.g., 40°C). Protect all samples from light.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot from each vial, place it in an HPLC vial, and analyze it to determine the initial concentration and purity.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each condition and analyze by HPLC.
-
-
HPLC Method:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: Monitor at a wavelength appropriate for this compound's chromophore.
-
Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 3: Forced Degradation Study
Forced degradation studies are used to identify likely degradation pathways and to ensure that the analytical method can separate the intact drug from its degradation products.[9][10]
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the this compound stock with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 2 hours.[3]
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Dilute with a 1:1 mixture of acetonitrile:water. Incubate at 80°C for 48 hours.
-
Photolytic Stress: Dilute with a 1:1 mixture of acetonitrile:water. Expose to UV light (e.g., 254 nm) for 24 hours.[5]
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples (e.g., add an equimolar amount of base or acid, respectively).
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (as in Protocol 2).
-
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each stress condition. This helps build a comprehensive stability profile for the molecule.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Taraxacum Extraction Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taraxacum (Dandelion) extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of bioactive compounds from Taraxacum.
Issue 1: Low Yield of Target Bioactive Compounds
Question: We are experiencing a significantly lower yield of flavonoids/phenolic compounds from our Taraxacum extraction than expected. What are the potential causes and solutions?
Answer:
Low extraction yield can stem from several factors, from the raw plant material to the extraction procedure itself. Here is a step-by-step troubleshooting guide:
-
Plant Material Quality:
-
Variability: The chemical composition of Taraxacum can vary based on genetics, geographical location, harvest time, and environmental conditions.[1] Ensure you are using a consistent and well-characterized source of plant material.
-
Drying and Storage: Improper drying can lead to the degradation of thermolabile compounds. Ensure the plant material is dried at a controlled temperature (e.g., 40-50°C) to a constant weight. Proper storage in a cool, dark, and dry place is crucial to prevent degradation.
-
-
Particle Size:
-
Problem: If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant cells to extract the bioactive compounds.[2][3]
-
Solution: Grind the dried Taraxacum to a fine, uniform powder. A mesh size of 30-40 is often optimal.[4] This increases the surface area available for extraction.
-
-
Solvent Selection and Concentration:
-
Problem: The polarity of the solvent greatly influences the types and amounts of compounds extracted. Using a solvent with inappropriate polarity for your target compounds will result in a low yield.
-
Solution: For polar compounds like flavonoids and phenolic acids in Taraxacum, polar solvents are most effective. Aqueous mixtures of ethanol or methanol (typically 50-85%) are widely recommended.[5][6] Methanolic extracts have shown high phenolic and flavonoid content.[7]
-
-
Extraction Parameters:
-
Problem: Suboptimal temperature, time, or solid-to-liquid ratio can lead to incomplete extraction.
-
Solution: Optimize your extraction parameters. Refer to the data tables below for recommended starting points from various studies. For instance, studies have shown optimal ethanol extraction of phenolics at 60°C for 30 minutes with a solid-liquid ratio of 1:32.7 g/mL.[8]
-
-
Extraction Method:
-
Problem: The chosen extraction method may not be the most efficient for your target compounds.
-
Solution: Consider more advanced methods if you are using simple maceration. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times.[9][10]
-
Issue 2: Presence of Impurities in the Final Extract
Question: Our Taraxacum extract contains a high level of chlorophyll and other impurities. How can we obtain a cleaner extract?
Answer:
The presence of impurities can interfere with downstream applications and analysis. Here’s how to address this:
-
Pre-extraction with Non-polar Solvents:
-
Solution: Before the main extraction with a polar solvent, perform a preliminary extraction (defatting) with a non-polar solvent like n-hexane.[11] This will remove chlorophyll, waxes, and other lipophilic compounds without significantly affecting the more polar bioactive compounds.
-
-
Solvent Polarity:
-
Solution: While highly polar solvents are good for target compounds, they can also extract a wide range of other substances. Experiment with slightly less polar solvent systems to see if you can selectively extract your compounds of interest while leaving impurities behind.
-
-
Purification Techniques:
-
Solution: If impurities persist, consider post-extraction purification steps. Techniques like solid-phase extraction (SPE) or column chromatography can be used to separate the target compounds from the rest of the extract.
-
Issue 3: Incomplete Removal of Extraction Solvent
Question: We are having difficulty completely removing the residual solvent (e.g., ethanol) from our Taraxacum extract, which is affecting its final concentration and purity. What is the best way to remove the solvent?
Answer:
Residual solvent can be problematic, especially for in vitro and in vivo studies. Here are some effective methods for solvent removal:
-
Rotary Evaporation:
-
Solution: A rotary evaporator is the most common and efficient method for removing solvents from extracts.[3][12] By reducing the pressure, the boiling point of the solvent is lowered, allowing for gentle evaporation without degrading the bioactive compounds. A water bath temperature of 40-50°C is generally recommended.[3]
-
-
Vacuum Drying:
-
Freeze Drying (Lyophilization):
-
Solution: If your extract is aqueous or if your target compounds are particularly heat-sensitive, freeze-drying is an excellent option.[12] This process involves freezing the extract and then sublimating the water under a vacuum, resulting in a very fine, dry powder.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting flavonoids from Taraxacum?
A1: Ethanol and methanol, often in aqueous solutions, are highly effective for extracting flavonoids and other phenolic compounds from Taraxacum.[7][13] The optimal ethanol concentration can vary, with studies reporting good results with concentrations ranging from 39.6% to 85%.[5][14] Methanol has also been shown to yield high levels of phenolics and flavonoids.[7]
Q2: How does the part of the Taraxacum plant (leaves, roots, flowers) affect the extraction outcome?
A2: Different parts of the dandelion plant contain varying concentrations and profiles of bioactive compounds.[2][10] For example, the leaves are rich in flavonoids, vitamins, and minerals, while the roots are a good source of inulin, sesquiterpene lactones, and taraxasterol.[10] Therefore, the choice of plant part should be guided by the specific compounds you are targeting.
Q3: Can I use water as an extraction solvent?
A3: Yes, water is a common and effective solvent for extracting water-soluble compounds from Taraxacum, such as some polysaccharides and phenolic compounds.[13][15] Hot water extraction (decoction) is a traditional method that can be effective, especially for compounds that are soluble at higher temperatures.[2] However, for a broader range of bioactive compounds, including less polar ones, hydro-alcoholic solvents are generally more efficient.[6]
Q4: What are the main advantages of using ultrasonic-assisted extraction (UAE) for Taraxacum?
A4: UAE offers several advantages over traditional methods like maceration. It can significantly increase the extraction yield and reduce the extraction time.[10][16] The ultrasound waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of intracellular compounds into the solvent.[10] This method is also generally performed at lower temperatures, which helps to preserve heat-sensitive compounds.
Data Presentation
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Taraxacum
| Target Compound | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield/Result | Reference |
| Phenolic Compounds | Ethanol | 60 | 30 | 1:32.7 | Optimized for max. phenolic content | [8] |
| Phenolic Compounds | Acetone | 60 | 30 | 1:14.2 | Optimized for max. phenolic content | [8] |
| Flavonoids | 39.6% Ethanol | - | 43.8 | 1:59.5 | 2.62% extraction yield | [14][16] |
| Polysaccharides | Water (with cellulase) | - | 42 | - | 14.05% polysaccharide yield | [7][15] |
Table 2: Optimized Parameters for Other Extraction Methods for Taraxacum
| Extraction Method | Target Compound | Solvent | Key Parameters | Yield/Result | Reference |
| Reflux Extraction | Quercetin | 75% Ethanol | 80°C for 2 hours | 0.185 mg/g | [2] |
| Ionic Liquid-Enzyme Assisted Ultrasonic Extraction | Quercetin | Ionic Liquid & Cellulase | 55°C, 31.62:1 liquid-solid ratio | 0.24 mg/g | [2] |
| Maceration/Percolation | Total Flavonoids & Quercetin | 85% Ethanol | 13 times the volume of solvent, 2 extractions of 1 hour each | Higher extraction ratio of total flavonoids and quercetin | [5] |
| Microwave-Assisted Extraction (MAE) | Phenolics | 20-80% Ethanol | 50-100°C, 1-10 min | 1.26 mmol TR/g-dried sample | [9] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Phenolic Compounds
-
Preparation of Plant Material:
-
Dry the Taraxacum plant material (e.g., leaves) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain the dry extract.
-
Store the dry extract at -20°C until further use.
-
Protocol 2: Maceration for General Bioactive Compound Extraction
-
Preparation of Plant Material:
-
Thoroughly wash and dry the desired Taraxacum plant parts (leaves, roots, etc.).
-
Grind the dried material into a coarse powder.[2]
-
-
Extraction:
-
Place the powdered plant material in a sealed container.
-
Add the chosen solvent (e.g., 85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:13 w/v).[5]
-
Seal the container and let it stand at room temperature for a designated period (e.g., 1 hour), with occasional agitation.[5]
-
Repeat the extraction process on the plant residue with fresh solvent for a second time.[5]
-
-
Filtration and Concentration:
-
Combine the liquid extracts from both extractions.
-
Filter the combined extract to remove any solid particles.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Protocol 3: Soxhlet Extraction
-
Preparation of Plant Material:
-
Dry and grind the Taraxacum material to a uniform powder.
-
-
Extraction:
-
Place the powdered material in a thimble made of thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the appropriate solvent (e.g., ethanol).
-
Heat the solvent. The vapor will travel up a distillation arm and condense in the condenser. The condensate will drip into the thimble containing the plant material.
-
Once the level of the liquid in the thimble chamber rises to the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated until the extraction is complete (typically several hours).
-
-
Concentration:
-
After extraction, the solvent in the distillation flask, now containing the dissolved bioactive compounds, is evaporated using a rotary evaporator to obtain the concentrated extract.
-
Mandatory Visualization
References
- 1. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-assisted enzymatic extraction and characterization of polysaccharides from dandelion (Taraxacum officinale) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 10. hielscher.com [hielscher.com]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Bitter Compounds
Welcome to the technical support center for the analysis of bitter compounds. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation
Q1: Why am I seeing high variability and poor recovery in my sample replicates?
A: Inconsistent results often originate from the sample preparation stage, which is considered a major source of errors in trace analysis.[1] Common pitfalls include cross-contamination, improper container selection, and inaccurate volume measurements.[2] For instance, using tubes that are too large for your sample volume can make it difficult to pipette the full amount, while using tubes that are too small can cause spillage.[2]
Troubleshooting Guide:
-
Labeling: Ensure all containers are clearly and accurately labeled before starting the assay to prevent mix-ups.[2]
-
Container Size: Use appropriately sized containers for your sample volumes. The volume should ideally fill at least one-third of the tube to ensure the pipette tip can fully aspirate the liquid.[2]
-
Contamination Control: Use high-purity water and reagents, as impurities can be significant, especially in sensitive analyses.[1] For example, human sweat can be a major source of sodium and other trace metal contamination.[1] Prepare samples in a clean environment, and consider using closed systems like microwave digesters to minimize atmospheric contamination.[1]
-
Accurate Measurements: When preparing samples for multiple analyses (e.g., multiple wells in a plate), account for pipetting losses by preparing a slight excess of the total volume required. Measuring the exact amount often leads to insufficient sample for the final wells.[2]
Section 2: Analytical Techniques - Chromatography (HPLC/LC-MS)
Q2: My analyte signal is suppressed or enhanced in LC-MS analysis. What is causing this and how can I fix it?
A: This phenomenon is known as the "matrix effect," where components of the sample other than the analyte interfere with the ionization process in the mass spectrometer.[3] This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte's signal, causing inaccurate quantification.[3] Matrix effects are a major problem in the analysis of biological samples and can even cause shifts in retention time, potentially leading to misidentification of compounds.[3]
Troubleshooting Guide:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components before analysis. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
-
Method Modification:
-
Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.
-
Use a different ionization source if possible (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects for certain compounds.
-
-
Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[4]
-
Employ Internal Standards: Use a stable isotope-labeled internal standard that behaves chromatographically and ionizes similarly to the analyte. This is often the most effective way to correct for matrix effects and other variations.[5]
Logical Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS.
Q3: What are typical quantitative parameters for bitter compound analysis using HPLC?
A: Quantitative performance varies significantly based on the compound, matrix, and specific method. However, validated methods provide benchmarks for what to expect.
| Parameter | 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) | 5-hydroxymethylfurfural (HMF) | Furfural | 5-methylfurfural (MF) | Reference |
| Matrix | Caramel Colors & Beverages | Caramel Colors & Beverages | Caramel Colors & Beverages | Caramel Colors & Beverages | [6] |
| Method | Modified QuEChERS with HPLC-DAD-MS | Modified QuEChERS with HPLC-DAD-MS | Modified QuEChERS with HPLC-DAD-MS | Modified QuEChERS with HPLC-DAD-MS | [6] |
| Linear Range (µg/mL) | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 | [6] |
| LOD (µg/mL) | 0.005 - 0.02 | 0.005 - 0.02 | 0.005 - 0.02 | 0.005 - 0.02 | [6] |
| LOQ (µg/mL) | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | [6] |
| Recovery (%) | 76.5 - 107.4 | 76.5 - 107.4 | 76.5 - 107.4 | 76.5 - 107.4 | [6] |
| RSD (%) | < 10 | < 10 | < 10 | < 10 | [6] |
| Table 1: Example quantitative parameters for the analysis of four bitter compounds in caramel colors and beverages.[6] |
Section 3: Cell-Based & In Vitro Assays
Q4: My cell-based assay for bitterness shows low signal amplitude and poor sensitivity. How can I improve it?
A: Cell-based assays, such as those using fluorescence to measure changes in intracellular pH (pHi) in response to bitter compounds, can suffer from limitations.[7] These include low signal-to-noise ratios and instability over time. Optimization of the assay protocol is crucial for reliable results.
Troubleshooting Guide:
-
Optimize Measurement Buffer: Use a medium with low intrinsic fluorescence to reduce background noise.[7]
-
Inhibit Bicarbonate Extrusion: Partially inhibiting bicarbonate extrusion mechanisms in the cells can enhance the signal amplitude of the pH change.[7]
-
Cell Line Selection: Ensure the chosen cell line (e.g., HGT-1 human gastric parietal cells) expresses the relevant bitter taste receptors (TAS2Rs) for your compounds of interest.[7]
-
Dye Loading: Optimize the concentration and incubation time of the pH-sensitive dye (e.g., SNARF-1 AM) to ensure adequate loading without causing cellular stress.
-
Positive Controls: Always include a known bitter compound (e.g., guaifenesin, quinine) that activates the receptors in your cell line to validate assay performance in each run.[7]
General Experimental Workflow for Bitter Compound Analysis
Caption: A generalized workflow for the comprehensive analysis of bitter compounds.
Section 4: Sensory Analysis
Q5: Our sensory panel results are inconsistent and not reproducible. What are common pitfalls we should address?
A: Sensory analysis relies on human judgment, which can be highly variable and prone to physiological and psychological errors.[8] Subjectivity is a primary challenge, as taste preferences differ greatly among individuals.[8] Panelist fatigue and environmental factors can also significantly impact results.[8]
Troubleshooting Guide:
-
Panelist Training: Ensure panelists are thoroughly trained to objectively evaluate products based on established criteria and can reliably identify basic tastes like bitterness.[8][9]
-
Control Environmental Factors: Conduct evaluations in a controlled environment with uniform lighting, temperature, and minimal background noise to ensure a consistent experience for all panelists.[8][9]
-
Standardize Procedures: Use standardized methods for sample preparation and presentation.[8] The order in which samples are presented can influence perception, so it's crucial to randomize the sequence.
-
Avoid Panelist Fatigue: Limit sensory sessions to a short duration and provide breaks to prevent mental and physical exhaustion, which can affect accuracy.[8]
-
Beware of Psychological Biases:
-
Expectation Error: Previous knowledge about a product can influence a panelist's evaluation. Blind or double-blind testing is essential.
-
Tendency Towards Central Value: Inexperienced panelists may avoid using the extremes of a rating scale. Encourage the use of the full scale during training.
-
| Error Type | Description | How to Avoid | Reference |
| Physiological | Adaptation: Sensitivity decreases after prolonged exposure to a stimulus (e.g., repeated tasting of a bitter sample). | Provide palate cleansers (e.g., water, unsalted crackers) and sufficient time between samples. | |
| Psychological | Expectation Error: Prior knowledge about the sample influences the result. | Blind the samples so panelists have no information about what they are tasting. | |
| Procedural | Presentation Order: The first sample tasted often scores differently than subsequent ones. | Randomize the order of sample presentation for each panelist. | |
| Environmental | Distractions: Background noise, lighting, or odors can influence a panelist's perception. | Use dedicated sensory booths with controlled lighting and airflow. | [8][9] |
| Table 2: Common Errors in Sensory Panel Evaluation and Mitigation Strategies. |
Section 5: Data Interpretation
Q6: Why doesn't the instrumental quantification of a bitter compound correlate with its perceived bitterness?
A: A lack of correlation is a common and complex issue. The perception of bitterness is not determined by the concentration of a single compound alone. Several factors contribute to this discrepancy:
-
Multiple Bitter Compounds: Natural products and pharmaceuticals often contain a mixture of bitter substances. The overall perceived bitterness can result from additive or synergistic effects between these compounds.[10]
-
Receptor Activation: The intensity of bitterness is related to how strongly compounds activate bitter taste receptors (TAS2Rs).[10][11] A compound present at a low concentration might be a potent activator of multiple TAS2Rs, resulting in strong bitterness, while a more abundant compound might be a weak activator.[10]
-
Genetic Variation: Individuals have genetic differences in their TAS2R genes, leading to significant variations in how they perceive bitterness.[12][13] What is intensely bitter to one person may be barely detectable to another.
-
Matrix Interactions: Other components in the food or drug formulation, such as fats, proteins, or sweeteners, can physically mask bitter compounds or interact with taste receptors, reducing perceived bitterness.[14] Increased viscosity can also decrease taste intensity.[10]
Bitter Taste Signaling Pathway
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. foodresearchlab.com [foodresearchlab.com]
- 9. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 10. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bitter Perception and Effects of Foods Rich in Bitter Compounds on Human Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fastercapital.com [fastercapital.com]
- 13. 23andme.com [23andme.com]
- 14. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Taraxacin Chromatographic Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the chromatographic resolution of Taraxacin and related compounds from Taraxacum species.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important for this compound analysis?
A1: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram.[1][2] A higher resolution indicates a better separation, which is crucial for accurate identification and quantification of this compound, distinguishing it from impurities or other closely related compounds in a sample matrix.[3]
Q2: Which chromatographic techniques are most suitable for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the analysis of compounds from Taraxacum species.[4][5] HPLC is often preferred for quantitative analysis due to its high resolution and sensitivity, while HPTLC is a versatile technique for rapid screening and identification.[4][6]
Q3: What are the typical stationary phases used for this compound separation?
A3: For HPLC, reversed-phase columns, particularly C18, are frequently used for the separation of compounds found in Taraxacum extracts.[4][5] In TLC and HPTLC, silica gel 60 F254 plates are a common choice for the stationary phase.[4][7]
Q4: How does the mobile phase composition affect the resolution of this compound?
A4: The mobile phase composition is a critical factor that significantly impacts analyte retention and selectivity.[8] Adjusting the solvent ratio (e.g., water-acetonitrile), pH, and including additives like formic or acetic acid can alter the interactions between this compound, the stationary phase, and the mobile phase, thereby improving resolution.[9][10][11]
Q5: What are the key steps in sample preparation for this compound analysis from plant materials?
A5: A typical sample preparation workflow involves extraction, filtration, and potentially concentration.[12] The plant material is first extracted with a suitable solvent, such as ethanol or methanol.[7] The extract is then filtered to remove particulate matter that could damage the chromatographic column.[13] Depending on the concentration of this compound, a concentration step may be necessary to improve detection.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and Adjacent Peaks
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Mobile Phase Composition | 1. Adjust Solvent Ratio: Systematically vary the ratio of your organic and aqueous solvents. For reversed-phase HPLC, decreasing the organic solvent percentage can increase retention and improve separation.[9] 2. Change Organic Solvent: If using acetonitrile, try methanol or vice versa. Different solvents can alter selectivity.[9] 3. Adjust pH: For ionizable compounds, modifying the mobile phase pH with small amounts of acid (e.g., 0.1% formic acid) can significantly change retention and improve resolution.[9][14] | The mobile phase composition is one of the most effective tools to manipulate the separation of peaks.[15] Small changes can lead to significant improvements in resolution.[11] |
| Suboptimal Flow Rate | Decrease the flow rate. For a standard 4.6 mm ID HPLC column, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.[9] | Lowering the flow rate allows more time for the analyte to interact with the stationary phase, which can lead to sharper and better-resolved peaks.[16] |
| Inadequate Column Efficiency | 1. Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can reduce mobile phase viscosity and improve peak efficiency.[3][9] 2. Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[9] | Higher column efficiency results in narrower peaks, making them easier to resolve.[2] |
| Unsuitable Stationary Phase | If using a C18 column, consider a different stationary phase like a phenyl-hexyl column to introduce different separation mechanisms, such as π-π interactions.[9] | Changing the stationary phase provides the greatest potential for altering selectivity.[15] |
Issue 2: this compound Peak Tailing
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Lower the pH of the mobile phase by adding an acid like 0.1% formic or acetic acid.[9] | This suppresses the ionization of free silanol groups on the silica packing, minimizing unwanted secondary interactions that cause tailing.[9] |
| Column Overload | Reduce the sample concentration or the injection volume.[8] | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8] |
| System Dead Volume | Check all fittings and tubing between the injector, column, and detector. Ensure connections are secure and use tubing with a small internal diameter.[9] | Excessive volume outside of the column can cause peak broadening and tailing.[9] |
Issue 3: Inconsistent Retention Times for this compound
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Column Equilibration | Increase the column equilibration time between runs to ensure the mobile phase conditions are stable before the next injection.[17] | The column needs to be fully equilibrated with the initial mobile phase conditions for reproducible retention times.[17] |
| Pumping Issues | Check for leaks in the pump and ensure proper solvent delivery. If you are mixing solvents online, there might be an issue with one of the pumps not delivering the correct flow rate.[18][19] | Inaccurate solvent composition from the pumps will lead to shifts in retention times.[18] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed.[20] | Changes in the mobile phase composition due to evaporation of volatile components or dissolution of gases can affect retention times. |
Issue 4: Presence of Ghost Peaks
| Potential Cause | Recommended Solution | Explanation |
| Carryover from Previous Injection | Run a blank injection (injecting only the mobile phase) to see if the ghost peak appears. If it does, it indicates carryover.[17] | Contaminants from a previous, more concentrated sample can elute in subsequent runs, appearing as ghost peaks.[17] |
| Contaminated Mobile Phase | Filter all mobile phase solvents and use high-purity (HPLC grade) solvents.[20] | Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.[20] |
Experimental Protocols
Protocol 1: Sample Preparation from Taraxacum Plant Material
-
Drying and Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% ethanol.
-
Perform extraction using an ultrasonic bath for 30 minutes.[21]
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before chromatographic analysis.[22]
-
Storage: Store the filtered extract at 4°C in a sealed vial if not analyzed immediately.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound-like Compounds
This protocol is based on methods used for analyzing phenolic compounds in Taraxacum species.[4][5]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[4]
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: 30% B
-
30-35 min: Return to 5% B
-
35-40 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.[23]
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., 320 nm for phenolic acids).[5]
-
Injection Volume: 10 µL.
Protocol 3: Thin-Layer Chromatography (TLC) Method for this compound-like Compounds
This protocol is adapted from methods for analyzing phenolic acids in Taraxacum.[4][24]
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Apply 5 µL of the sample extract and standard solutions as bands.
-
Mobile Phase (Developing Solvent): Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:27, v/v/v/v).[24]
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches approximately 8 cm from the baseline.
-
Detection:
-
Documentation: Record the chromatogram and calculate the Rf values for each spot.
Visualizations
Caption: A workflow for troubleshooting poor chromatographic resolution.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key factors influencing chromatographic resolution.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
- 7. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. organomation.com [organomation.com]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 19. youtube.com [youtube.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. nacalai.com [nacalai.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in Taraxacin Quantification
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This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the quantitative analysis of Taraxacin.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency—and therefore its signal intensity in a mass spectrometer—due to co-eluting, often undetected, components from the sample matrix.[1] For this compound, which is often quantified in complex biological fluids (plasma, urine) or herbal extracts, these matrix components can include phospholipids, salts, and other endogenous materials.[2][3][4] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and reproducibility of quantitative results.[5]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: The most widely accepted method is the post-extraction addition (also known as post-extraction spike) technique.[5][6][7] This method quantitatively assesses the matrix effect by comparing the response of this compound spiked into a blank matrix extract against its response in a neat (clean) solvent.[6] A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7]
Q3: What are the common sample preparation techniques to reduce matrix effects?
A3: Effective sample preparation is the most critical step to minimize matrix effects. Common techniques, in order of increasing selectivity, include:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient as it fails to remove major interferences like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): More selective than PPT, it separates this compound from water-soluble matrix components by partitioning it into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): A highly effective and selective technique that uses a sorbent bed to bind either this compound (while interferences are washed away) or the interferences themselves (allowing this compound to pass through).[9][10][11] This is often the preferred method for complex matrices.
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended?
A4: A SIL-IS is a version of the analyte (this compound) where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it is chemically identical to this compound and co-elutes chromatographically.[12] This ensures that both the analyte and the SIL-IS experience the same degree of extraction variability and matrix effects. By measuring the ratio of the analyte to the known concentration of the SIL-IS, these effects can be accurately compensated for, leading to highly reliable data.[13]
Q5: My SIL-IS for this compound is unavailable or too expensive. What are my alternatives?
A5: While a SIL-IS is ideal, several alternatives can be employed:
-
Structural Analog Internal Standard: A compound that is chemically similar to this compound but has a different mass. While it can compensate for some variability, it may not perfectly mimic this compound's behavior during ionization, potentially leading to incomplete correction of matrix effects.[13]
-
Matrix-Matched Calibration: This involves preparing calibration standards and quality controls in the same blank biological matrix as the study samples. This approach helps to ensure that the standards and samples experience similar matrix effects, improving accuracy.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the actual sample. It is effective but can be time-consuming as it requires multiple analyses for each sample.[7][14]
Q6: How do regulatory agencies (e.g., FDA, EMA) require matrix effects to be evaluated?
A6: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects for bioanalytical method validation.[15][16][17] The EMA guideline is more prescriptive, recommending the use of the post-extraction spike method with at least six different lots of the blank matrix from individual donors to assess lot-to-lot variability.[16] The acceptance criteria generally require that the precision (Coefficient of Variation, CV) of the matrix factor across these lots should not exceed 15%.[16][18]
Troubleshooting Guide
Problem: I am observing poor accuracy, high variability, and inconsistent results for my this compound quality control (QC) samples. I suspect matrix effects are the cause.
Step 1: Systematically Quantify the Matrix Effect
Before making changes, you must confirm and quantify the extent of the matrix effect.
-
Action: Perform a quantitative assessment using the Post-Extraction Addition Method (see Protocol 1).
-
Rationale: This experiment will provide a Matrix Factor (MF), which tells you the degree of ion suppression (MF < 1) or enhancement (MF > 1).[6] Evaluating this across multiple matrix lots will reveal if the effect is consistent or variable.[18]
-
Interpretation:
-
If the MF is consistently close to 1 (e.g., 0.85-1.15) and the CV across lots is <15%, the matrix effect is likely minimal and other issues (e.g., analyte stability, instrument performance) should be investigated.
-
If the MF deviates significantly from 1 or the CV is >15%, proceed to the next steps.
-
Step 2: Optimize the Sample Preparation Method
Your goal is to remove the interfering components before they reach the analytical column and mass spectrometer.
-
Action: Evaluate different sample cleanup techniques. If you are using Protein Precipitation, consider switching to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Rationale: SPE is highly effective at removing specific interferences like phospholipids, which are common culprits for matrix effects in biological samples.[2] LLE offers a good balance of cleanup and simplicity.[8]
-
Implementation:
-
For LLE, experiment with different organic solvents and adjust the sample pH to optimize the extraction of this compound.
-
For SPE, select a sorbent based on the properties of this compound and the matrix (see Protocol 2). Test different wash and elution solvents to maximize interference removal and analyte recovery.
-
Step 3: Refine Chromatographic Conditions
If sample preparation is insufficient, modifying the LC method can help separate this compound from co-eluting interferences.
-
Action: Adjust your HPLC/UHPLC method.
-
Rationale: Increasing the chromatographic resolution between this compound and the interfering matrix components will ensure they do not enter the ion source at the same time.[19]
-
Implementation:
-
Modify the gradient elution profile (e.g., make it shallower) to improve separation.
-
Test a different stationary phase (column) with alternative selectivity.
-
Consider sample dilution if the concentration of this compound is high enough to remain above the limit of quantitation after dilution.[5]
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Step 4: Implement an Appropriate Internal Standard Strategy
Using a suitable internal standard is crucial for compensating for any remaining, unavoidable matrix effects.
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Action: Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound if available.
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Rationale: A SIL-IS co-elutes and experiences the exact same matrix effects as this compound, providing the most reliable correction.[12]
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Alternative: If a SIL-IS is not an option, use a structural analog that has been thoroughly validated to track this compound's behavior.[13] Ensure it elutes very close to this compound and shows a similar response to the matrix effect.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Selectivity | Effectiveness for Phospholipid Removal | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Low | Poor | High | Not recommended for complex matrices due to high risk of matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to Good | Moderate | A good starting point for improving cleanup over PPT.[8] |
| Solid-Phase Extraction (SPE) | High | Excellent | Moderate to High | The recommended approach for complex biological matrices to achieve the cleanest extracts.[9] |
Table 2: Example Matrix Effect Evaluation Data for this compound (Post-Extraction Addition)
Concentrations: Low QC (LQC) = 15 ng/mL, High QC (HQC) = 150 ng/mL
| Matrix Lot | Conc. Level | Peak Area in Neat Solvent (A) | Peak Area in Post-Spiked Extract (B) | Matrix Factor (MF = B/A) |
| Lot 1 | LQC | 51,240 | 34,843 | 0.68 |
| Lot 2 | LQC | 50,980 | 38,235 | 0.75 |
| Lot 3 | LQC | 51,550 | 32,477 | 0.63 |
| Lot 4 | LQC | 52,110 | 42,730 | 0.82 |
| Lot 5 | LQC | 50,860 | 36,111 | 0.71 |
| Lot 6 | LQC | 51,790 | 35,217 | 0.68 |
| Average | LQC | 51,422 | 36,602 | 0.71 |
| %CV | LQC | 10.2% | ||
| Lot 1 | HQC | 520,110 | 374,480 | 0.72 |
| Lot 2 | HQC | 518,950 | 404,781 | 0.78 |
| Lot 3 | HQC | 522,300 | 360,387 | 0.69 |
| Lot 4 | HQC | 525,100 | 435,833 | 0.83 |
| Lot 5 | HQC | 519,880 | 384,712 | 0.74 |
| Lot 6 | HQC | 521,540 | 370,293 | 0.71 |
| Average | HQC | 521,313 | 388,414 | 0.74 |
| %CV | HQC | 6.8% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)
Objective: To quantitatively determine the matrix factor (MF) for this compound in a given biological matrix.
Methodology:
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Prepare Three Sets of Samples at a minimum of two concentration levels (low and high QC):
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Set A (Neat Solution): Spike this compound and its Internal Standard (IS) into the final reconstitution solvent.
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Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources/lots) through the entire extraction procedure.[16] Spike this compound and IS into the final, extracted matrix.
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Set C (Pre-Spiked Matrix for Recovery): Spike this compound and IS into the blank biological matrix before the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
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Calculate Matrix Factor (MF) and Recovery (RE):
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Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
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An MF of 1 indicates no matrix effect.
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Mean Peak Response in Set C) / (Mean Peak Response in Set B)
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IS-Normalized MF: IS-Normalized MF = (MF of this compound) / (MF of IS)
-
-
Evaluate Results: According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should be ≤ 15%.[16]
Protocol 2: General Protocol for Solid-Phase Extraction (SPE) Cleanup
Objective: To remove matrix interferences from a biological sample to isolate this compound. This protocol uses a reversed-phase "bind and elute" strategy.[20]
Materials:
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Reversed-phase SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Sample pre-treated as necessary (e.g., diluted, pH adjusted).
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Conditioning Solvent (e.g., Methanol).
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Equilibration Solvent (e.g., HPLC-grade Water).
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Wash Solvent (e.g., 5% Methanol in Water).
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Elution Solvent (e.g., Acetonitrile or Methanol).
Methodology:
-
Condition: Pass 1-2 cartridge volumes of Conditioning Solvent through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[10]
-
Equilibrate: Pass 1-2 cartridge volumes of Equilibration Solvent through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.[10]
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Load: Slowly load the pre-treated sample onto the cartridge. This compound and some matrix components will bind to the sorbent.
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Wash: Pass 1-2 cartridge volumes of Wash Solvent through the cartridge. This step is crucial for removing polar, water-soluble interferences while this compound remains bound to the sorbent.
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Elute: Pass 1-2 cartridge volumes of Elution Solvent through the cartridge to disrupt the interaction between this compound and the sorbent. Collect the eluate, which now contains the concentrated and cleaned-up this compound.
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Post-Elution: The eluate is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. waters.com [waters.com]
- 13. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Refinement for Consistent Taraxacin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Taraxacin bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound and similar bioactive compounds derived from Taraxacum extracts.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays (e.g., MTT, MTS). | 1. Compound Solubility: this compound or other components in the extract may have poor aqueous solubility, leading to inconsistent concentrations in the assay wells.[1]2. Compound Interference: Components in the extract may directly react with the assay reagent (e.g., chemical reduction of MTT), leading to inaccurate readings.[2]3. Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. | 1. Solubility Optimization: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and consider using a solvent system that maximizes solubility.[3][1][4] Run a solubility test for your specific extract and assay conditions.[1]2. Assay Controls: Include a "compound only" control (this compound in media without cells) to check for direct reactivity with the assay reagent.[2] If interference is observed, consider switching to a different viability assay (e.g., ATP-based assay like CellTiter-Glo®).[2]3. Standardize Cell Plating: Ensure a homogenous cell suspension before plating and use calibrated pipettes. Avoid using the outer wells of the plate, which are prone to evaporation, by filling them with sterile media or PBS. |
| High background signal in colorimetric or fluorometric assays. | 1. Media Components: Phenol red in culture media can interfere with absorbance readings.[5]2. Reagent Contamination: Bacterial or chemical contamination of assay reagents.[5]3. Autofluorescence: The this compound extract itself may possess fluorescent properties that interfere with fluorescent assays. | 1. Use Phenol Red-Free Media: For the duration of the assay, switch to a phenol red-free culture medium.[5]2. Sterile Technique: Always use sterile techniques when preparing and handling assay reagents.3. Run Blank Controls: Include wells with the compound in media to measure and subtract any background fluorescence or absorbance. |
| Low or no apoptotic cell population detected after treatment. | 1. Insufficient Dose or Incubation Time: The concentration of this compound or the treatment duration may be too low to induce a detectable level of apoptosis.2. Incorrect Apoptosis Assay: The chosen assay may not be sensitive enough or may be detecting a later stage of cell death.3. Cell Line Resistance: The selected cell line may be resistant to this compound-induced apoptosis. | 1. Dose-Response and Time-Course: Perform a dose-response study with a wide range of this compound concentrations and a time-course experiment to determine the optimal conditions for apoptosis induction.2. Use Early-Stage Apoptosis Marker: Employ an Annexin V/PI staining assay to detect early apoptotic events.[6][7]3. Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure the assay is working correctly. |
| Inconsistent band intensities in Western Blots for apoptotic markers (e.g., Bax, Bcl-2). | 1. Uneven Protein Loading: Inaccurate protein quantification leading to unequal loading of protein lysates.2. Poor Antibody Quality: The primary or secondary antibodies may have low specificity or affinity.3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | 1. Accurate Protein Quantification: Use a reliable protein assay (e.g., BCA assay) to accurately determine the concentration of each lysate and load equal amounts of protein per lane.[8] Use a loading control (e.g., β-actin, GAPDH) to normalize the bands of interest.[9][10]2. Antibody Validation: Use well-validated antibodies. Titrate the primary antibody to determine the optimal concentration.3. Transfer Optimization: Ensure proper sandwich assembly and transfer conditions (voltage, time) for your specific proteins of interest. You can use Ponceau S staining to visualize protein transfer on the membrane.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and Taraxacum extracts on cancer cells?
A1: Taraxacum extracts, containing bioactive compounds like this compound, primarily induce apoptosis (programmed cell death) in cancer cells.[11][12][13][14] This is often achieved by modulating the intrinsic apoptotic pathway, characterized by an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[11][15] This change in ratio leads to mitochondrial dysfunction and the activation of caspases, which execute cell death.[16] Some studies also indicate that these extracts can induce cell cycle arrest and autophagy.[11][12]
Q2: Which cell viability assay is most suitable for screening this compound's effects?
A2: Tetrazolium-based assays like MTT are commonly used. However, due to the potential for interference from natural compounds, it is crucial to run appropriate controls.[2] An ATP-based luminescent assay, such as CellTiter-Glo®, can be a more robust alternative as it is less prone to interference from colored or fluorescent compounds and is generally more sensitive.
Q3: How can I confirm that the observed cell death is indeed apoptosis?
A3: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] Additionally, you can perform a Western blot to look for key apoptotic markers, such as the cleavage of caspase-3 and PARP, and changes in the expression levels of Bax and Bcl-2 proteins.[16]
Q4: My this compound extract is difficult to dissolve. How can I improve its solubility for bioassays?
A4: Poor solubility is a common challenge with natural product extracts.[3][1] It is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your culture medium.[4] Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to your cells (typically <0.5%). Sonication can also aid in dissolving the compound in the stock solvent.[3]
Q5: Should I use a crude extract or a purified form of this compound for my experiments?
A5: This depends on the goal of your research. Crude extracts are useful for initial screening to see if the plant has the desired biological activity. However, for mechanistic studies and to ensure reproducibility, it is better to use a purified compound like this compound or a well-characterized extract with known concentrations of major bioactive components.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Taraxacum extracts in various cancer cell lines.
Table 1: IC50 Values of Taraxacum Extracts on Cancer Cell Lines
| Cell Line | Cancer Type | Extract Type | Incubation Time | IC50 Value (µg/mL) | Reference |
| MDA-MB-468 | Breast Cancer | Ethanolic (leaves) | 72h | 0.75 ± 0.31 | [17] |
| MDA-MB-468 | Breast Cancer | Methanolic (leaves) | 72h | 6.25 ± 0.76 | [17] |
| MDA-MB-468 | Breast Cancer | Aqueous (leaves) | 72h | 6.59 ± 0.94 | [17] |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | Methanolic | 48h | 14.88 ± 0.03 | [18] |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | Ethanolic | 48h | 59.22 ± 0.5 | [18] |
| MCF-7/AZ | Breast Cancer | Aqueous (leaves) | - | ~60 | [19] |
| LNCaP C4-2B | Prostate Cancer | Aqueous (leaves) | - | ~60 | [19] |
| LNCaP C4-2B | Prostate Cancer | Aqueous (roots) | - | ~10 | [19] |
Table 2: Apoptosis Induction by Hydroalcoholic Dandelion Extract (HADE) in 4T1 Breast Cancer Cells
| HADE Concentration (µg/mL) | Percentage of Apoptotic Cells | Control/Treated | Reference |
| 0 (Control) | 4.00% | Control | [15] |
| 165 | 15.60% | Treated | [15] |
| 330 | 64.90% | Treated | [15] |
| 660 | 73.30% | Treated | [15] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or extract) and a vehicle control (e.g., DMSO). Include wells with media only for background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/PI Flow Cytometry
This protocol is a generalized procedure for Annexin V and Propidium Iodide staining.[6][7]
-
Cell Treatment: Culture and treat cells with this compound at the desired concentration and for the optimal time determined from viability assays. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Western Blot for Bax and Bcl-2 Expression
This protocol outlines the key steps for analyzing the Bax/Bcl-2 ratio.[2][8][9][10][16]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 band intensities to the loading control and calculate the Bax/Bcl-2 ratio.
Visualizations
Caption: A flowchart of the experimental workflow for this compound bioassays.
Caption: The intrinsic apoptotic signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Effects of Taraxacum via Cell Cycle Arrest, Necrosis, Apoptosis, and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of the Cytotoxicity of Taraxacum mongolicum and Taraxacum formosanum in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells [vrf.iranjournals.ir]
- 15. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Low-Abundance Sesquiterpenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of low-abundance sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when purifying low-abundance sesquiterpenes?
A1: The primary challenges include overcoming low yields from natural sources, degradation of thermally labile compounds, and separating the target sesquiterpenes from complex mixtures containing structurally similar molecules.[1][2] Achieving the milligram quantities required for structural elucidation and bioactivity testing can be a significant hurdle when starting with microgram-per-liter concentrations.[1]
Q2: Which extraction methods are most suitable for volatile and thermally sensitive sesquiterpenes?
A2: Supercritical Fluid Extraction (SFE) with carbon dioxide is highly recommended for volatile and thermally labile sesquiterpenes.[3][4] This technique avoids the use of harsh organic solvents and high temperatures that can cause degradation.[3] Traditional methods like solvent extraction can be effective but risk the loss of volatile compounds and the co-extraction of undesirable impurities.[3]
Q3: How can I improve the separation of sesquiterpenes with very similar structures?
A3: Advanced chromatographic techniques are essential for resolving structurally similar sesquiterpenes. High-Speed Counter-Current Chromatography (HSCCC) is a powerful method that avoids irreversible adsorption to a solid support, leading to high recovery and purity.[5][6][7] Supercritical Fluid Chromatography (SFC) also offers excellent selectivity for terpene separation.[3][4] For particularly challenging separations, a multi-step approach combining different chromatographic methods, such as flash chromatography followed by preparative HPLC, may be necessary.[8][9][10]
Q4: My target sesquiterpene appears to be degrading during purification. What steps can I take to minimize this?
A4: Sesquiterpene degradation is often caused by exposure to heat, extreme pH, or reactive surfaces. To mitigate this, consider the following:
-
Use milder extraction techniques: Employ SFE or other low-temperature extraction methods.[3]
-
Optimize pH: Some sesquiterpene lactones are unstable at neutral or alkaline pH. Maintaining a slightly acidic pH (e.g., 5.5) can improve stability.[11]
-
Avoid reactive surfaces: Irreversible adsorption and degradation can occur on solid chromatography supports. Techniques like Counter-Current Chromatography (CCC) that use a liquid stationary phase can prevent this.[7]
-
Work quickly and at low temperatures: Minimize the duration of purification steps and keep samples cool whenever possible.
Q5: I am unable to obtain sufficient quantities of my target sesquiterpene from its natural source. Are there alternative approaches?
A5: When natural abundance is a limiting factor, heterologous expression in microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a viable alternative.[8][12][13][14][15] By expressing the relevant terpene synthase (Tps) genes, these organisms can be engineered to produce specific sesquiterpenes in larger, more sustainable quantities.[8][12][13] This approach also simplifies the initial extraction, as the compound can be trapped in an organic overlay during fermentation.[8][13][16]
Troubleshooting Guides
Problem 1: Low Recovery of Sesquiterpenes After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities. For volatile sesquiterpenes, consider less volatile solvents or trapping methods. | The solubility of sesquiterpenes can vary significantly. A systematic approach to solvent selection is crucial for efficient extraction.[5][17] |
| Degradation During Extraction | Employ low-temperature extraction methods like Supercritical Fluid Extraction (SFE).[3] If using solvent extraction, minimize extraction time and temperature. | Many sesquiterpenes are thermally labile and can degrade at elevated temperatures used in methods like Soxhlet extraction.[3] |
| Loss of Volatile Compounds | Use techniques like Solid-Phase Microextraction (SPME) for initial analysis and trapping of volatile sesquiterpenes.[18][19] During bulk extraction, ensure the apparatus is well-sealed to prevent evaporation. | Volatile sesquiterpenes can be easily lost during sample preparation and extraction if proper precautions are not taken. |
| Incomplete Cell Lysis (for microbial production) | Ensure efficient cell disruption through methods like sonication or high-pressure homogenization before extraction. | For intracellularly produced sesquiterpenes, incomplete cell lysis will result in poor extraction efficiency. |
Problem 2: Poor Resolution in Column Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Stationary Phase | Test different stationary phases (e.g., silica gel, reversed-phase C18, silver nitrate-impregnated silica). | Silver nitrate chromatography can be particularly effective for separating sesquiterpenes based on the degree of unsaturation.[20] |
| Incorrect Mobile Phase Composition | Systematically optimize the solvent system. For complex mixtures, consider using a gradient elution.[5] | The choice of mobile phase is critical for achieving good separation. A gradient can help to resolve compounds with a wider range of polarities. |
| Co-elution of Structurally Similar Compounds | Employ orthogonal separation techniques. If normal-phase chromatography fails, try reversed-phase or Counter-Current Chromatography (CCC).[7][21] | Different separation mechanisms can resolve compounds that co-elute under a single chromatographic condition. CCC is particularly advantageous as it avoids solid supports.[7] |
| Sample Overload | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to broad peaks and poor separation. |
Experimental Protocols & Workflows
General Workflow for Sesquiterpene Purification
The purification of low-abundance sesquiterpenes typically follows a multi-step process, starting from the raw biological material and culminating in the isolation of pure compounds.
References
- 1. Challenges and Triumphs to Genomics-Based Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 18. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
Avoiding degradation of Taraxacin during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of Taraxacin during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a guaianolide-type sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities.[1] Like many sesquiterpene lactones, this compound possesses reactive functional groups, including a lactone ring and potentially α,β-unsaturated carbonyl moieties, which make it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of potential therapeutic agents.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound and other sesquiterpene lactones include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy for photochemical degradation reactions.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, a key structural feature of this compound.[2] The ionization state of the molecule can change with pH, leading to different degradation pathways.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: Water can act as a reactant in hydrolysis reactions.
Q3: What are the recommended long-term storage conditions for pure this compound?
For optimal stability, pure, solid this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes the rate of chemical degradation. |
| Light | Protected from light (e.g., in an amber vial or stored in the dark) | Prevents photochemical degradation. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
Q4: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent, concentration, temperature, and light exposure.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use aprotic, anhydrous solvents if possible. Ethanol (50%) has been shown to be a stable solvent for some peptides and may be a reasonable starting point for this compound.[3] Conduct preliminary stability tests in your chosen solvent. | To minimize solvent-mediated degradation. The stability of a compound can vary significantly between different solvents.[3][4] |
| Storage Temperature | Store solutions at -20°C or -80°C. | To slow down degradation reactions in the solution phase. |
| Light Exposure | Protect solutions from light at all times. | To prevent photodegradation, which can be accelerated in solution. |
| Aliquoting | Aliquot solutions into smaller, single-use volumes. | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| pH | If an aqueous buffer is necessary, maintain a pH close to neutral (pH 6-7) and conduct stability studies to determine the optimal pH. Phenolic compounds, which are also present in dandelion extracts, can be unstable at high pH.[5][6] | To avoid acid or base-catalyzed hydrolysis of the lactone ring. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an old sample of this compound. | Degradation of the compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure).2. Perform analytical characterization (e.g., HPLC, LC-MS) to assess the purity of the sample.3. If degradation is confirmed, procure a new, verified batch of this compound. |
| Inconsistent results between experiments using the same stock solution. | Degradation of this compound in the stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions to minimize freeze-thaw cycles and contamination.3. Re-evaluate the stability of this compound in the chosen solvent under your experimental conditions. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Adjust storage and handling procedures to minimize degradation.3. Ensure the analytical method is stability-indicating. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or 50% ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound at 80°C for 48 hours. Also, incubate a solution of this compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Propose potential degradation pathways based on the results.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an analytical method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (major absorbance maxima at 335, 270, 250, 231, and 223 nm).[1] A wavelength of 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve this compound from its degradation products.
-
Linearity, Accuracy, and Precision: Validate according to ICH Q2(R1) guidelines.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
Validation & Comparative
Validating the Anti-inflammatory Effects of Taraxacin: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of Taraxacin's anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established anti-inflammatory agents, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The information is collated from preclinical studies to support further research and development.
Comparative Analysis of Anti-inflammatory Activity
This compound, a key bioactive compound found in Dandelion (Taraxacum officinale), has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Its efficacy is often evaluated by its ability to inhibit the production of key inflammatory mediators. The following table summarizes the quantitative data from in vitro studies, comparing the inhibitory effects of Taraxacum officinale extracts with a standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac Sodium.
| Compound/Extract | Assay | Target Mediator | IC50 / % Inhibition | Reference |
| T. officinale Chloroform Fraction | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 66.51 µg/mL | [2] |
| T. officinale Chloroform Fraction | LPS-stimulated RAW 264.7 cells | Prostaglandin E2 (PGE₂) | 90.96 µg/mL | [2] |
| T. officinale Chloroform Fraction | LPS-stimulated RAW 264.7 cells | TNF-α | 114.76 µg/mL | [2] |
| T. officinale Chloroform Fraction | LPS-stimulated RAW 264.7 cells | IL-1β | 171.06 µg/mL | [2] |
| T. officinale Water Extract (Stem) | Hypotonicity-induced HRBC Membrane Lysis | Membrane Stabilization | > 50% at 500 µg/mL | [3] |
| Diclofenac Sodium (Standard) | Hypotonicity-induced HRBC Membrane Lysis | Membrane Stabilization | > 80% at 500 µg/mL | [3] |
Note: The data indicates that extracts from Taraxacum officinale effectively suppress the production of major pro-inflammatory molecules. The chloroform fraction, in particular, shows potent dose-dependent inhibition of NO, PGE₂, and pro-inflammatory cytokines like TNF-α and IL-1β.[2] While direct IC50 comparisons for this compound itself are limited in the provided literature, these extract-based studies validate the anti-inflammatory potential of its constituent compounds. Another in vitro method, the inhibition of hypotonicity-induced HRBC membrane lysis, serves as a measure of anti-inflammatory activity; various dandelion extracts demonstrated concentration-dependent membrane stabilization, although less potent than the standard drug Diclofenac Sodium.[3]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound and related compounds from Taraxacum officinale are primarily attributed to their ability to modulate key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. When inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), a cascade is initiated, leading to the activation of transcription factors that upregulate the expression of iNOS, COX-2, and pro-inflammatory cytokines.[5][6] Evidence suggests that Taraxacum officinale polysaccharides inhibit NF-κB-mediated inflammation through the modulation of the PI3K/Akt signaling pathway.[4]
Detailed Experimental Protocols
Objective validation of anti-inflammatory compounds requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays frequently cited in inflammation research.
This is the most common cell-based model to screen for anti-inflammatory activity. Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of NO, prostaglandins, and cytokines.[2][7][8]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8]
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of this compound (or test compound) for 1 hour. Include a vehicle control (e.g., DMSO).[9]
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include an unstimulated control group.[2][9]
-
After incubation, collect the cell culture supernatant for quantification of inflammatory mediators (NO, TNF-α, IL-6).
-
The remaining cells can be lysed for protein analysis (Western Blot) or RNA extraction (qPCR).
-
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
Collect 100 µL of cell culture supernatant from each well of the experimental plate.[9]
-
In a new 96-well plate, add the supernatant.
-
Prepare a sodium nitrite standard curve (0-100 µM).[8]
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[9]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO produced by the cells.
-
-
Cytokine (TNF-α, IL-6) Quantification (ELISA):
-
Use commercially available ELISA kits for murine TNF-α and IL-6.[10][11][12]
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with an appropriate blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[13]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[9]
-
Wash the plate and add Streptavidin-HRP enzyme conjugate. Incubate for 20-30 minutes.[14]
-
Wash the plate and add the substrate solution (e.g., TMB). A color will develop.[15]
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.[15]
-
This technique quantifies the protein levels of key inflammatory enzymes.[16][17][18]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[16][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensity using densitometry software.[17]
This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory drugs.[20][21]
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.[20][22]
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (e.g., Control, this compound-treated, Positive Control like Indomethacin).[22]
-
Administer the test compound or vehicle orally or via intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[23]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the left hind paw.[20][23]
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[20][23]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. At the end of the experiment, paw tissue can be collected for biochemical analysis (e.g., cytokine levels, MPO activity).[20]
-
Experimental Workflow for Validation
The validation of a potential anti-inflammatory agent like this compound follows a logical progression from initial in vitro screening to more complex in vivo models. This workflow ensures a thorough evaluation of efficacy and mechanism of action before proceeding to more advanced preclinical studies.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. TOP 1 and 2, polysaccharides from Taraxacum officinale, inhibit NFκB-mediated inflammation and accelerate Nrf2-induced antioxidative potential through the modulation of PI3K-Akt signaling pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 17. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. inotiv.com [inotiv.com]
A Comparative Analysis of Taraxacin and Related Sesquiterpene Lactones from Different Taraxacum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Taraxacin and its related sesquiterpene lactones found in various Taraxacum species, commonly known as dandelions. The term "this compound" has been historically used to describe the bitter principles of dandelion, which are primarily sesquiterpene lactones of the guaianolide type. Modern analytical methods have allowed for the identification of specific compounds within this class, with taraxinic acid and its derivatives being of significant interest due to their anti-inflammatory and other biological activities.[1][2] This guide synthesizes available data on the presence and concentration of these compounds in different Taraxacum species, details the experimental protocols for their analysis, and illustrates their mechanism of action on key signaling pathways.
Quantitative Comparison of Key Sesquiterpene Lactones
The concentration and composition of sesquiterpene lactones can vary between different Taraxacum species and even between different parts of the same plant.[3][4] The following table summarizes the identified sesquiterpene lactones in several Taraxacum species based on available literature. Direct quantitative comparison is challenging due to variations in extraction and analytical methods across studies.
| Compound | Taraxacum Species | Plant Part | Method of Analysis | Key Findings | Reference |
| Taraxinic acid β-D-glucopyranosyl ester | Taraxacum officinale | Leaves | HPLC/MS | Identified as the main sesquiterpene lactone in leaves. | [4] |
| Taraxinic acid | Taraxacum officinale | Roots | HPLC/MS | Present in root extracts. | [5] |
| Taraxinic acid | Taraxacum coreanum | Whole Plant | Enzymatic Hydrolysis & MTT Assay | Identified as the active cytotoxic aglycone. | [6] |
| Taraxinic acid β-D-glucopyranosyl ester and its 11β,13-dihydro derivative | Taraxacum obovatum | Roots | Spectral Methods | Isolated along with other guaianolide glucosides. | [7] |
| Germacranolides (taraxinic acid and its β-glucopyranosyl ester) and Eudesmanolides | Taraxacum officinale | Not Specified | Not Specified | Identified as known sesquiterpene lactones in this species. | [8] |
Experimental Protocols
The extraction and analysis of sesquiterpene lactones from Taraxacum species are crucial for their identification and quantification. Below are detailed methodologies generalized from various studies.
Extraction of Sesquiterpene Lactones
This protocol is a generalized method for the extraction of sesquiterpene lactones from Taraxacum plant material.
-
Plant Material Preparation: Fresh plant material (leaves or roots) is collected and freeze-dried to yield a dry powder.[5]
-
Extraction Solvent: Polar organic solvents such as ethanol, methanol, or acetone are effective for extracting sesquiterpene lactones.[5][9] A 70% aqueous ethanol solution is also commonly used.[10]
-
Extraction Procedure:
-
The powdered plant material is macerated with the chosen solvent at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
-
The mixture is agitated for a specified period, ranging from several hours to 24 hours.
-
For enhanced efficiency, ultrasonic-assisted extraction can be employed.[11] This involves sonicating the plant material in the solvent, which can significantly reduce extraction time.
-
The mixture is then filtered to separate the extract from the solid plant residue.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Isolation and Purification
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]
-
Chromatography:
-
Column Chromatography: The fractions are subjected to column chromatography on silica gel or other stationary phases to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative HPLC is used for the final purification of individual sesquiterpene lactones.[5] A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.
-
Identification and Quantification
-
High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS): This is a powerful technique for the identification and quantification of sesquiterpene lactones. The compounds are separated by HPLC and then detected and identified based on their mass-to-charge ratio by the mass spectrometer.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the isolated compounds.[4][13]
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the general workflow for the analysis of this compound-related compounds and the signaling pathway they modulate.
Signaling Pathway Modulation
Sesquiterpene lactones, including taraxinic acid, from Taraxacum species have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] This pathway is a central regulator of the inflammatory response. Additionally, taraxinic acid β-D-glucopyranosyl ester has been found to activate the Nrf2 pathway, which is involved in the antioxidant response.[4]
References
- 1. phytojournal.com [phytojournal.com]
- 2. wildflowerfinder.org.uk [wildflowerfinder.org.uk]
- 3. worldscientific.com [worldscientific.com]
- 4. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones from Taraxacum obovatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 10. Anti-inflammatory activity of Taraxacum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Qualitative and quantitative analysis of phytochemicals of Taraxacum officinale | Semantic Scholar [semanticscholar.org]
- 12. Characterization of phenolic acids and flavonoids in dandelion (Taraxacum officinale WEB. ex WIGG.) root and herb by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Taraxacin and Other Prominent Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of the bioactivity of taraxacin, a guaianolide found in dandelion (Taraxacum officinale), against other well-researched sesquiterpene lactones, namely parthenolide and cynaropicrin.
While comprehensive quantitative data for isolated this compound is notably scarce in publicly available scientific literature, this guide synthesizes the existing qualitative information for this compound and presents a robust quantitative comparison of parthenolide and cynaropicrin, leveraging available experimental data. Furthermore, to provide a broader context for the bioactivity of compounds from Taraxacum species, this report includes data on other bioactive molecules isolated from dandelion, such as taraxasterol and taraxinic acid.
This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing key bioactivities, presenting comparative data in a structured format, detailing relevant experimental methodologies, and illustrating key signaling pathways.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Their biological activity is largely attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via Michael addition. This reactivity underlies their ability to modulate various cellular processes.
This guide focuses on a comparative evaluation of the following sesquiterpene lactones:
-
This compound: A guaianolide sesquiterpene lactone found in Taraxacum officinale. Despite its long history in traditional medicine, specific quantitative bioactivity data for the isolated compound is limited.
-
Parthenolide: A germacranolide sesquiterpene lactone isolated from feverfew (Tanacetum parthenium). It is one of the most extensively studied SLs with well-documented anti-inflammatory and anti-cancer activities.
-
Cynaropicrin: A guaianolide sesquiterpene lactone found in artichoke (Cynara scolymus) and other plants of the Asteraceae family. It has demonstrated significant cytotoxic and anti-inflammatory effects.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of the selected sesquiterpene lactones.
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily derived from MTT or similar cell viability assays.
Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpene Lactones against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [1] |
| TE671 (Medulloblastoma) | 6.5 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [1] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [2] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [2] | |
| GLC-82 (Lung Cancer) | 6.07 ± 0.45 | [3] | |
| Cynaropicrin | U-87 MG (Glioblastoma) | 24.4 ± 10.2 (24h) | [4] |
| SK-MEL-2 (Melanoma) | 4.07 | [5] | |
| SK-OV-3 (Ovarian Cancer) | 7.42 | [5] | |
| HCT116 (Colorectal Cancer) | 4.45 | [6] | |
| RKO (Colorectal Cancer) | 3.89 | [6] | |
| DLD-1 (Colorectal Cancer) | 8.88 | [6] | |
| Taraxasterol | MDA-MB-231 (Breast Cancer) | 439.37 ± 6.8 (24h) | [1] |
| HepG2 (Liver Cancer) | 17.0 | [2] | |
| A549 (Lung Cancer) | 25.89 | [4] | |
| Taraxinic Acid | HL-60 (Leukemia) | Potent antiproliferative activity (specific IC50 not provided) | [7] |
*Note: Data for Taraxasterol and Taraxinic Acid, other compounds from Taraxacum officinale, are included due to the lack of specific IC50 data for isolated this compound. This is not a direct comparison.
Anti-inflammatory Activity
The anti-inflammatory activity of sesquiterpene lactones is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, primarily through the inhibition of the NF-κB signaling pathway.
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Target/Cell Line | IC50/Effect | Reference(s) |
| Parthenolide | Cytokine Inhibition | LPS-stimulated THP-1 cells | 1.091-2.620 µM (for various cytokines) | [8] |
| NF-κB Inhibition | LPS-stimulated RAW264.7 cells | Potent inhibition of NF-κB activation | [8] | |
| Cynaropicrin | TNF-α Production | LPS-stimulated RAW264.7 cells | IC50 of 2.86 µg/ml | [5] |
| NO Production | LPS/IFN-γ-stimulated RAW264.7 cells | IC50 between 1.1 and 8.24 µM | [5] | |
| Taraxacum officinale Extracts | NO Production | LPS-stimulated RAW 264.7 cells | Chloroform fraction IC50: 66.51 µg/mL | [9] |
| PGE2 Production | LPS-stimulated RAW 264.7 cells | Chloroform fraction IC50: 90.96 µg/mL | [9] | |
| Taraxasterol | NO, PGE2, TNF-α, IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [10] |
*Note: Data for Taraxacum officinale extracts and Taraxasterol are provided as a proxy for this compound's potential activity.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory and cell survival signaling pathways. The α-methylene-γ-lactone moiety is a key structural feature that allows these compounds to act as Michael acceptors, forming covalent bonds with sulfhydryl groups of cysteine residues in proteins.
Inhibition of the NF-κB Signaling Pathway
A major target of many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, immunity, and cell survival.[11] Parthenolide and cynaropicrin have been shown to inhibit NF-κB activation.[5][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of sesquiterpene lactone bioactivity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottomed plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.
Workflow Diagram:
Detailed Protocol:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6). Administer the test compounds (sesquiterpene lactones) or vehicle (e.g., saline with 0.5% Tween 80) orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The available scientific evidence robustly supports the significant cytotoxic and anti-inflammatory activities of the sesquiterpene lactones parthenolide and cynaropicrin. Their mechanisms of action, primarily centered on the inhibition of the NF-κB pathway, are well-documented. In contrast, while this compound, a key constituent of the traditional medicinal plant Taraxacum officinale, is qualitatively reported to possess similar bioactivities, there is a conspicuous absence of specific quantitative data for the isolated compound. This data gap hinders a direct and meaningful comparison with other well-characterized sesquiterpene lactones.
Other compounds from Taraxacum officinale, such as taraxasterol and taraxinic acid, have demonstrated cytotoxic and anti-inflammatory potential, suggesting that the plant as a whole is a valuable source of bioactive molecules.
Future research should prioritize the isolation and purification of this compound to allow for rigorous in vitro and in vivo testing. Determining the IC50 values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays is crucial for elucidating its therapeutic potential and for conducting accurate comparative analyses with other sesquiterpene lactones. Such studies will be invaluable for the drug discovery and development community in harnessing the full potential of this natural product.
References
- 1. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats [arccjournals.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Bioactive Compounds in Taraxacum officinale
Introduction
Taraxacum officinale, commonly known as dandelion, is a plant rich in bioactive compounds. One such compound is Taraxacin, a bitter principle that contributes to the plant's traditional use in supporting digestive health.[1][2] For researchers and drug development professionals, the accurate quantification of these compounds is crucial for ensuring the quality, consistency, and efficacy of herbal preparations and derived pharmaceuticals. This guide provides a comparative overview of analytical methods that can be employed for the quantification of key bioactive molecules from Taraxacum officinale.
While "this compound" is a known constituent, detailed, publicly available analytical methodologies and their cross-validation are more extensively documented for other significant compounds from dandelion, such as the pentacyclic triterpene, Taraxasterol.[3][4] Therefore, this guide will use Taraxasterol as a representative analyte to illustrate the process of method comparison and cross-validation, providing a framework that can be adapted for this compound as specific reference standards and methods become more widely available.
Cross-validation is the process of comparing two or more bioanalytical methods to ensure their reliability and consistency, which is particularly important when transferring methods between laboratories or changing analytical techniques during a study.[5]
Quantitative Data Summary
The following table summarizes the performance parameters of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Taraxacum-derived triterpenoids.
| Parameter | HPLC-UV (for Taraxerol) | LC-MS/MS (for Taraxasterol) | FDA Guidance Reference |
| Linearity Range | 20-70 µg/mL | 9.0-5000 ng/mL | [6] |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated, but method was successfully applied | [6] |
| Accuracy (% Recovery) | 99.92 - 100.33% | -7.0 to 12.9% (as % bias) | [7] |
| Precision (%RSD) | < 2% | < 11.8% (Intra- and Inter-day) | [7] |
| Limit of Detection (LOD) | 0.0026 µg/mL | Not explicitly stated | [8] |
| Limit of Quantitation (LOQ) | 0.0081 µg/mL | 9.0 ng/mL | [8] |
| Mean Recovery | Not explicitly stated | 85.3 - 87.2% | [3] |
| Matrix Effect | Not applicable (for pure substance) | 98.5 - 104.0% | [3] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Taraxerol
This method is suitable for the quantification of Taraxerol in bulk or extract form where concentrations are relatively high.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of Methanol and Water with 0.1% Orthophosphoric Acid (OPA) in a 70:30 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 276 nm.[8]
-
Sample Preparation: A standard stock solution of Taraxerol is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards within the linear range (20-70 µg/mL).[8] Plant extracts should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
Analysis: An equal volume of each standard and sample is injected into the HPLC system. The peak area of Taraxerol is used for quantification against the calibration curve. The retention time for Taraxerol under these conditions is approximately 3.519 minutes.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Taraxasterol
This method offers high selectivity and sensitivity, making it ideal for quantifying Taraxasterol in complex biological matrices like plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[3][4]
-
Column: C18 reversed-phase column (e.g., 4.6 × 50 mm, 5.0 µm).[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of methanol, isopropanol, water, and formic acid in an 80:10:10:0.1 (v/v/v/v) ratio.[3][4]
-
Sample Preparation (from plasma):
-
Analysis: Inject the prepared sample into the LC-MS/MS system. The ratio of the peak area of Taraxasterol to the peak area of the internal standard is used for quantification.
Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as the HPLC-UV and LC-MS/MS methods described above.
Caption: Workflow for cross-validation of analytical methods.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the key attributes of HPLC-UV and LC-MS/MS for the analysis of phytopharmaceuticals.
Caption: Comparison of HPLC-UV and LC-MS/MS attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. gsconlinepress.com [gsconlinepress.com]
A Comparative Analysis of the Anti-Cancer Efficacy of Taraxacum officinale Bioactive Compounds and Conventional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In recent years, natural products have garnered significant attention as a source of promising therapeutic leads. Among these, extracts of Taraxacum officinale, commonly known as dandelion, and its bioactive constituents have demonstrated notable anti-cancer properties in a variety of preclinical studies. This guide provides a comparative overview of the efficacy of these natural compounds against established anti-cancer drugs, supported by experimental data.
It is important to clarify that while the term "Taraxacin" was initially queried, the available scientific literature predominantly focuses on the anti-cancer effects of the whole Taraxacum officinale extract or its isolated, well-characterized bioactive compounds, such as taraxasterol and taraxinic acid. Therefore, this guide will focus on the efficacy of these components.
Comparative Efficacy: In Vitro Studies
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Taraxacum officinale extracts and its bioactive components against various cancer cell lines, alongside the IC50 values of commonly used chemotherapy drugs for the respective cancer types. This allows for a quantitative comparison of their cytotoxic effects.
Table 1: Comparison against Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 Value | Time (h) | Reference |
| Taraxacum officinale Ethanolic Extract | MCF-7 | 190.5 µg/mL | 24 | [1] |
| Taraxasterol | MDA-MB-231 | 439.37 µM | 24 | [2][3] |
| 213.27 µM | 48 | [2][3] | ||
| 121 µM | 72 | [2][3] | ||
| 27.86 µM | 96 | [2][3] | ||
| Doxorubicin | MCF-7 | 8.306 µM | 48 | [4] |
| Doxorubicin | MDA-MB-231 | 6.602 µM | 48 | [4] |
| Docetaxel | MDA-MB-231 | ~5-10 nM | Not Specified | [5] |
| Vinblastine | MDA-MB-231 | ~2-5 nM | Not Specified | [5] |
Table 2: Comparison against Glioblastoma Cell Lines
| Compound/Drug | Cell Line | IC50 Value | Time (h) | Reference |
| Taraxacum officinale Ethanolic Root Extract (80%) | U-138 MG | ~50,000 µg/L | Not Specified | [6] |
| Doxorubicin | U-138 MG | ~54,350 µg/L | Not Specified | [6] |
Table 3: Comparison against Leukemia Cell Lines
| Compound/Drug | Cell Line | IC50 Value | Time (h) | Reference |
| Taraxacum officinale Stem Extract | HL-60 | 71 µg/mL | Not Specified | [7] |
| Taraxacum officinale Leaf Extract | HL-60 | 540 µg/mL | Not Specified | [7] |
| Vincristine | ALL cell lines | Varies | Not Specified | [8] |
| Daunorubicin | AML cell lines | Varies | Not Specified | [9] |
Table 4: Comparison against Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 Value | Time (h) | Reference |
| Taraxasterol | A549 | Not Specified | 48 | [10] |
| Vinorelbine | A549 | ~10-20 nM | Not Specified | [10] |
Mechanisms of Action: Signaling Pathways
Taraxacum officinale extracts and their bioactive compounds exert their anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
One of the primary mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways.[11][12]
Proliferation and Survival Pathways
Bioactive compounds from dandelion have also been shown to inhibit key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer efficacy of Taraxacum officinale extracts and their components.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. brieflands.com [brieflands.com]
- 3. sid.ir [sid.ir]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. New prospects in oncotherapy: bioactive compounds from Taraxacum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy for Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
- 9. Chemotherapy for acute myeloid leukemia | Canadian Cancer Society [cancer.ca]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy of dandelion root extract in inducing apoptosis in drug-resistant human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Studies on the Diuretic Effects of Taraxacum officinale Extract: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical and modern studies on the diuretic effects of Taraxacum officinale (dandelion) extract. It is intended to serve as a resource for researchers seeking to replicate or build upon this foundational research. The guide details experimental protocols, presents comparative data with the conventional diuretic furosemide, and outlines the proposed mechanisms of action.
Introduction: The Historical Context of Taraxacum officinale as a Diuretic
For centuries, traditional medicine has recognized the diuretic properties of Taraxacum officinale, commonly known as dandelion.[1][2] Its French name, "pissenlit," colloquially translates to "wet the bed," highlighting its well-known effect on urine production.[1][2] While the term "Taraxacin" has been historically associated with the active principle, modern research indicates that the diuretic effect is likely a result of a synergistic combination of compounds within the plant extract, coupled with its high potassium content, rather than a single molecule. The leaves, in particular, have been shown to possess diuretic and saluretic (salt-excreting) properties.[1][2]
This guide focuses on two key studies for comparison: a historical animal study that directly compared Taraxacum officinale extract to furosemide and a more recent human pilot study that provides a modern methodological framework.
Comparative Diuretic Performance: Taraxacum officinale vs. Furosemide
The study administered a fluid extract of Taraxacum officinale leaves to mice and rats and found a significant increase in diuresis.[4] The diuretic and saluretic effects of the leaf extract were reported to be more potent than those of the root extract.[1][2]
Table 1: Comparative Diuretic Activity from Historical Animal Studies
| Treatment Group | Dosage | Reported Diuretic Effect | Reference |
| Taraxacum officinale Leaf Extract | 8 g/kg (dried herb equivalent) | Comparable to Furosemide | [5] |
| Furosemide | 80 mg/kg | Standard Diuretic Effect | [1][2][5] |
A 2009 human pilot study by Clare et al. further substantiated the diuretic effects of a Taraxacum officinale hydroethanolic leaf extract in human volunteers. This study, while not a direct comparison with furosemide, provides valuable quantitative data on the extract's activity.
Table 2: Diuretic Effects of Taraxacum officinale Leaf Extract in Humans (Clare et al., 2009)
| Time Period After Dose | Parameter | Result | p-value |
| 5 hours after first dose | Frequency of Urination | Significant Increase | < 0.05[1][6] |
| 5 hours after second dose | Excretion Ratio (Urine Output / Fluid Intake) | Significant Increase | < 0.001[1][6] |
Experimental Protocols for Replication
To facilitate the replication of these historical and modern studies, this section provides detailed experimental methodologies.
Preparation of Taraxacum officinale Hydroethanolic Leaf Extract
The following is a representative protocol for the preparation of a hydroethanolic extract, based on methodologies described in the literature.[1][2]
Experimental Workflow for Extract Preparation
Caption: Workflow for the preparation of a Taraxacum officinale hydroethanolic leaf extract.
Detailed Steps:
-
Plant Material: Fresh leaves of Taraxacum officinale are collected and authenticated.
-
Washing and Drying: The leaves are thoroughly washed with distilled water to remove any contaminants and then air-dried or freeze-dried.
-
Grinding: The dried leaves are ground into a coarse powder.
-
Maceration: The powdered plant material is macerated in a 50-70% ethanol-water solution at a ratio of 1:10 (w/v) for a period of 7 days, with occasional shaking.
-
Filtration: The mixture is filtered through cheesecloth and then through filter paper to remove solid plant material.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to yield the crude hydroethanolic extract.
-
Storage: The resulting extract should be stored in an airtight container in a cool, dark place.
Animal Diuretic Study Protocol (Based on Rácz-Kotilla et al., 1974)
This protocol outlines the methodology for an in vivo diuretic assay in a murine model.
Experimental Workflow for Animal Diuretic Study
Caption: Workflow for an in vivo diuretic study in a rat model.
Detailed Steps:
-
Animal Model: Male Wistar rats weighing between 150-200g are typically used.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: The animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform hydration and gastrointestinal state.
-
Grouping: Animals are divided into at least three groups: a control group (vehicle), a Taraxacum officinale extract group, and a positive control group (furosemide).
-
Saline Loading: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to all animals to promote a baseline diuresis.
-
Treatment Administration: Immediately after the saline load, the respective treatments are administered orally via gavage.
-
Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).
-
Analysis: The total volume of urine is measured for each animal. The concentration of electrolytes (Na+, K+, and Cl-) in the urine is determined using a flame photometer or ion-selective electrodes. Urine pH can also be measured.
Human Diuretic Study Protocol (Based on Clare et al., 2009)
This protocol provides a framework for a human pilot study to evaluate the diuretic effects of Taraxacum officinale.
Experimental Workflow for Human Diuretic Study
Caption: Workflow for a human pilot study on diuretic effects.
Detailed Steps:
-
Participant Recruitment: Recruit healthy adult volunteers. Establish clear inclusion and exclusion criteria (e.g., no history of kidney disease, not taking diuretic medications).
-
Baseline Data Collection: For two days prior to the intervention, participants record their daily fluid intake and urine output to establish a baseline.
-
Intervention: On the third day, participants consume a standardized dose of Taraxacum officinale extract at specified intervals (e.g., three times a day).
-
Data Collection during Intervention: Participants continue to meticulously record all fluid intake and urine output on the day of the intervention.
-
Post-Intervention Monitoring: For 24 hours following the intervention, participants continue to record their fluid intake and urine output.
-
Data Analysis: The primary outcomes to be analyzed are the frequency of urination and the excretion ratio (total urine volume divided by total fluid intake) during the intervention period compared to the baseline.
Proposed Mechanisms of Diuretic Action
The diuretic effect of Taraxacum officinale is believed to be multifactorial. The following diagram illustrates the proposed mechanisms.
Proposed Diuretic Mechanisms of Taraxacum officinale
Caption: Proposed multifactorial diuretic mechanisms of Taraxacum officinale extract.
The high concentration of potassium in dandelion leaves is thought to contribute to an osmotic diuretic effect. The increased solute load in the renal tubules reduces water reabsorption, leading to increased urine production. Additionally, other bioactive compounds within the extract, such as sesquiterpene lactones, may play a role, potentially through the inhibition of sodium reabsorption in the nephron, although the precise molecular targets have not been fully elucidated. This dual action provides a plausible explanation for its observed efficacy.
Conclusion
The historical and modern scientific literature supports the traditional use of Taraxacum officinale as a diuretic. The animal study by Rácz-Kotilla et al. (1974) provides a foundational basis for its comparison with conventional diuretics like furosemide, while the human pilot study by Clare et al. (2009) offers a contemporary protocol for further investigation. The likely multifactorial mechanism of action, involving both osmotic effects and potential modulation of ion transport, makes it a subject of continued interest in phytopharmacology. This guide provides the necessary framework for researchers to meticulously replicate and expand upon these important historical studies.
References
- 1. The Diuretic Effect in Human Subjects of an Extract of Taraxacum officinale Folium over a Single Day - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medherb.com [medherb.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The diuretic effect in human subjects of an extract of Taraxacum officinale folium over a single day - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bitter Truth: Unraveling Taraxacin's Mechanism of Action in Comparison to Other Bitter Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of taraxacin, a key bitter compound found in dandelion, against other well-characterized bitter molecules. This objective overview is supported by available experimental data and detailed methodologies for key assays, offering a resource for understanding the complex world of bitter taste reception and its potential for therapeutic applications.
While direct experimental data on this compound's specific interaction with bitter taste receptors (TAS2Rs) is currently limited in publicly available research, its classification as a guaianolide sesquiterpene lactone allows for a scientifically grounded inference of its mechanism of action. This is based on the well-documented activity of structurally similar compounds. This guide will therefore compare the inferred mechanism of this compound with the established mechanisms of other bitter compounds, providing a framework for future research and drug development.
The Canonical Bitter Taste Signaling Pathway
The sensation of bitterness is primarily mediated by a family of G-protein coupled receptors (GPCRs) known as Taste 2 Receptors (TAS2Rs). Humans possess 25 functional TAS2Rs, each capable of recognizing a diverse array of bitter compounds. Upon activation by a bitter ligand, TAS2Rs initiate a signaling cascade that ultimately leads to the perception of bitterness and can trigger other physiological responses.
The canonical signaling pathway activated by many bitter compounds involves the following key steps:
-
Ligand Binding: A bitter compound binds to the extracellular domain of a specific TAS2R.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, most commonly gustducin. Gustducin is a G-protein composed of α-gustducin, β3, and γ13 subunits.
-
Effector Enzyme Activation: The activated G-protein, specifically the βγ subunits, stimulates phospholipase Cβ2 (PLCβ2).
-
Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular calcium concentration leads to the opening of transient receptor potential cation channel subfamily M member 5 (TRPM5), depolarization of the taste receptor cell, and subsequent neurotransmitter release, which signals to the brain the perception of a bitter taste.
An alternative, though less common, pathway involves the modulation of cyclic adenosine monophosphate (cAMP) levels. In this pathway, the α-subunit of the G-protein can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Visualizing the Bitter Taste Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of bitter taste receptors.
Figure 1. Canonical bitter taste signaling pathway.
This compound's Inferred Mechanism of Action
This compound is a guaianolide, a type of sesquiterpene lactone[1]. Studies on other sesquiterpene lactones, such as parthenolide, absinthin, and cynaropicrin, have demonstrated their ability to activate specific TAS2Rs, most notably TAS2R46. Given the structural similarities, it is highly probable that this compound also acts as an agonist for TAS2R46 and potentially other TAS2Rs.
A study on an ethanolic extract of dandelion root, which contains this compound, demonstrated a dose-dependent increase in intracellular calcium levels in HEK293 cells[2]. This finding strongly suggests that components within the extract, likely including this compound, activate the canonical PLC-IP3-Ca2+ signaling pathway.
Therefore, the inferred mechanism of action for this compound is as follows:
-
TAS2R Activation: this compound binds to and activates specific TAS2Rs, with TAS2R46 being a primary candidate.
-
G-Protein Coupling: This activation leads to the coupling and activation of Gα-gustducin.
-
Downstream Signaling: The activated G-protein initiates the PLCβ2-mediated cascade, resulting in an increase in intracellular calcium.
Comparative Analysis of Bitter Compounds
To provide a quantitative comparison, the following table summarizes the half-maximal effective concentration (EC50) values for several bitter compounds on various TAS2Rs. A lower EC50 value indicates a higher potency.
| Bitter Compound | Chemical Class | TAS2R Target(s) | EC50 (µM) | Reference(s) |
| This compound (Inferred) | Sesquiterpene Lactone (Guaianolide) | TAS2R46 (probable) | - | - |
| 11β,13-dihydrolactucopicrin | Sesquiterpene Lactone | TAS2R46 | 2.0 ± 0.6 | [2][3] |
| Lactucopicrin | Sesquiterpene Lactone | TAS2R43, TAS2R46 | 0.46 (TAS2R43), 0.35 (TAS2R46) | [4] |
| Parthenolide | Sesquiterpene Lactone | TAS2R4, TAS2R8, TAS2R46 | - | [5] |
| Quinine | Alkaloid | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R40, TAS2R43, TAS2R44, TAS2R46 | ~1000 (for T2R4) | [6][7][8] |
| Denatonium Benzoate | Quaternary Ammonium Compound | TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46 | 3-300 | [9][10][11][12] |
| Caffeine | Alkaloid | TAS2R7, TAS2R10, TAS2R14, TAS2R43, TAS2R46 | >1000 | [8] |
Note: The EC50 values can vary depending on the specific experimental setup and cell line used. The absence of an EC50 value for this compound highlights a key area for future research.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound and other bitter compounds, detailed protocols for key experimental assays are provided below.
Heterologous Expression of TAS2Rs in HEK293T Cells
This method allows for the functional characterization of individual TAS2Rs in a controlled cellular environment.
Workflow Diagram:
Figure 2. Workflow for heterologous expression of TAS2Rs.
Detailed Protocol:
-
Cell Culture: HEK293T cells stably expressing a chimeric G-protein subunit, such as Gα16gust44, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator[13][14]. The Gα16gust44 chimera is crucial as it couples TAS2R activation to the PLC pathway, leading to a measurable calcium response[15].
-
Transfection: Cells are seeded into 96-well plates. After 24 hours, cells are transiently transfected with plasmid DNA encoding the specific human TAS2R of interest using a suitable transfection reagent like Lipofectamine 2000[13].
-
Incubation: The transfected cells are incubated for 24-48 hours to allow for the expression of the TAS2R on the cell surface[16][17].
-
Functional Assay: The cells are then used in a functional assay, such as a calcium imaging assay, to measure the response to bitter compounds.
Intracellular Calcium Measurement using Fluo-4 AM
This is a common method to quantify changes in intracellular calcium concentration upon receptor activation.
Workflow Diagram:
Figure 3. Workflow for intracellular calcium imaging.
Detailed Protocol:
-
Dye Loading: Transfected HEK293T cells are loaded with the calcium-sensitive fluorescent dye Fluo-4 AM (acetoxymethyl ester) at a final concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)[18][19][20]. Pluronic F-127 is often included to aid in dye solubilization and cell loading.
-
Incubation: Cells are incubated for 30-60 minutes at 37°C to allow for the de-esterification of Fluo-4 AM by intracellular esterases, trapping the fluorescent indicator inside the cells[19].
-
Washing: The cells are washed with the physiological buffer to remove any extracellular dye.
-
Stimulation and Measurement: The baseline fluorescence is measured using a fluorescence plate reader or a fluorescence microscope (excitation ~490 nm, emission ~515 nm). The bitter compound of interest is then added, and the change in fluorescence intensity is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
cAMP Measurement using cAMP-Glo™ Assay
This assay is used to determine if a bitter compound modulates intracellular cAMP levels.
Workflow Diagram:
Figure 4. Workflow for the cAMP-Glo™ Assay.
Detailed Protocol:
-
Cell Treatment: Cells expressing the TAS2R of interest are treated with the bitter compound for a defined period[21][22].
-
Cell Lysis: A lysis buffer is added to the cells to release the intracellular cAMP[23].
-
cAMP Detection: A cAMP Detection Solution containing protein kinase A (PKA) is added. The amount of active PKA is proportional to the amount of cAMP present[24].
-
ATP Detection: The Kinase-Glo® Reagent is then added. This reagent terminates the PKA reaction and measures the amount of remaining ATP through a luciferase-based reaction[25]. The light output is inversely proportional to the cAMP concentration.
-
Luminescence Measurement: The luminescence is measured using a luminometer. A decrease in luminescence indicates an increase in cAMP levels, while an increase in luminescence suggests a decrease in cAMP.
Conclusion and Future Directions
While the precise molecular interactions of this compound with specific bitter taste receptors remain to be definitively elucidated, the available evidence strongly suggests that it functions as an agonist for TAS2Rs, likely including TAS2R46, and activates the canonical G-protein-coupled, PLC-mediated intracellular calcium signaling pathway. This places its mechanism of action in line with many other naturally occurring bitter compounds, particularly other sesquiterpene lactones.
Future research should focus on the following key areas:
-
Direct Receptor-Ligand Studies: Performing in vitro assays with purified this compound against a panel of all 25 human TAS2Rs to determine its specific receptor activation profile and EC50 values.
-
Investigation of cAMP Modulation: Assessing whether this compound has any effect on intracellular cAMP levels, which would indicate the involvement of alternative signaling pathways.
-
In Vivo Studies: Correlating the in vitro findings with in vivo studies to understand the physiological and potential therapeutic effects of this compound's interaction with bitter taste receptors.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of the biological activity of this prevalent natural compound and unlock its potential for future drug development and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Human Bitter Taste Receptor Response to Sesquiterpene Lactones from Edible Asteraceae Species and Suppression of Bitterness through pH Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Item - EC50 values of ECG and denatonium benzoate in the presence of various concentrations of 4â²-fluoro-6-methoxyflavanone (6) on hTAS2R39. - Public Library of Science - Figshare [plos.figshare.com]
- 11. BitterDB ID=94 [bitterdb.agri.huji.ac.il]
- 12. journals.physiology.org [journals.physiology.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Tongue-on-a-Chip: Parallel Recording of Sweet and Bitter Receptor Responses to Sequential Injections of Pure and Mixed Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized vector for functional expression of the human bitter taste receptor TAS2R14 in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. hellobio.com [hellobio.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. cAMP-Glo™ Assay Protocol [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
Independent Verification of Taraxacin's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of the therapeutic potential of compounds derived from Taraxacum officinale (dandelion), with a focus on anticancer and anti-inflammatory activities. The performance of Taraxacum officinale extracts is compared with established therapeutic agents, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to allow for independent verification and replication of findings.
Anticancer Activity: A Comparative Analysis
Extracts from Taraxacum officinale have demonstrated cytotoxic effects against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from several studies, providing a quantitative comparison with the standard chemotherapeutic drug, doxorubicin.
Table 1: Cytotoxicity of Taraxacum officinale Root Extract vs. Doxorubicin on Glioblastoma Cells
| Treatment | Concentration | Viable Cells (%) |
| T. officinale Root Extract (80% Ethanol) | 50,000 µg/L | 8.49 ± 1.04 |
| Doxorubicin | 54,350 µg/L | 8.64 ± 1.65 |
| Doxorubicin | 1.28 µg/L | 96.6 ± 2.76 |
| Data from a study on the U-138 MG glioblastoma cell line.[1] |
Table 2: IC50 Values of Taraxacum officinale Extracts on Various Cancer Cell Lines
| Plant Part & Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Whole Plant (Ethanolic) | Human Breast Cancer (MCF-7) | 190.5 | [2] |
| Leaves (Aqueous) | Human Breast Cancer (MCF-7/AZ) | ~180 | [3] |
| Root (Aqueous) | Human Breast Cancer (MCF-7/AZ) | ~50 | [3] |
| Methanol Extract | Breast Cancer Stem Cells (2D model, 48h) | 14.88 ± 0.03 | [4] |
| Ethanol Extract | Breast Cancer Stem Cells (2D model, 48h) | 59.22 ± 0.5 | [4] |
| Flower (Hydroalcoholic) | Cervical Cancer (HeLa) | <10 | [5] |
| Hydroalcoholic Extract | Glioblastoma (U87MG, 48h) | Not specified, but dose-dependent | [6] |
Anti-inflammatory Activity: Mechanistic Insights
Taraxacum officinale extracts have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Effects
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of plant extracts on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 2 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of the Taraxacum officinale extract and the comparative drug (e.g., doxorubicin). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test substances. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 550-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined as the concentration of the extract that causes a 50% reduction in cell viability.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of NF-κB signaling.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. When NF-κB is activated, it binds to these elements and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the NF-κB activity.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or RAW 264.7) in a 96-well plate with an NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with the desired concentrations of the Taraxacum officinale extract or a known NF-κB inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.
-
Luciferase Assay: Add the firefly luciferase substrate to each well and measure the luminescence. Then, add the Renilla luciferase substrate to the same wells and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in the treated cells to that in the stimulated, untreated cells.
Signaling Pathways and Mechanisms
Taraxacum officinale extracts have been shown to exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth and survival. Studies have shown that Taraxacum officinale extract can inhibit this pathway in breast cancer cells, leading to a suppression of tumor growth.[9] The extract was found to down-regulate the expression of key genes in this pathway, including Pdk1, Akt1, and PIk3ca.[9]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. Taraxacum officinale polysaccharides have been shown to inhibit the phosphorylation of NF-κB and its upstream signaling molecules, PI3K/Akt, in macrophages. This leads to a reduction in the expression of pro-inflammatory genes like iNOS and TNF-α.
Experimental Workflow for Cytotoxicity and Mechanistic Analysis
The following diagram outlines a typical workflow for investigating the therapeutic potential of a plant extract.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taraxacum officinale dandelion extract efficiently inhibited the breast cancer stem cell proliferation | Biomedical Research and Therapy [bmrat.org]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. Characteristics of the Cytotoxicity of Taraxacum mongolicum and Taraxacum formosanum in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
A Comparative Analysis of Dandelion (Taraxacum officinale) Root and Leaf Extracts: Phytochemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dandelion root and leaf extracts, focusing on their distinct phytochemical profiles and corresponding biological activities. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development applications.
Phytochemical Composition: A Quantitative Comparison
Dandelion leaves and roots possess a rich array of bioactive compounds, but their concentrations vary significantly between the two parts of the plant. Leaves are generally richer in phenolic compounds and flavonoids, which are major contributors to their antioxidant capacity. Roots, while having lower total phenolic content, contain unique compounds and are a significant source of polysaccharides like inulin.[1][2]
Table 1: Comparative Phytochemical Profile of Dandelion Root and Leaf Extracts
| Compound Class / Specific Compound | Dandelion Leaf Extract | Dandelion Root Extract | Key Findings & References |
|---|---|---|---|
| Total Phenolics | Higher Content (e.g., 28.32 mg/g DWE) | Lower Content (e.g., 3.22 mg/g DWE) | Leaf extracts consistently show higher total phenolic content, contributing to greater antioxidant activity.[3][4][5] |
| Total Flavonoids | Higher Content | Lower Content | Leaves and flowers are the primary locations for flavonoid accumulation.[5][6] |
| Hydroxycinnamic Acids | High (Chicoric, Caftaric, Chlorogenic Acid) | Present (Chicoric, Caffeic Acid) | Chicoric acid is a major component in both parts, but often higher in leaves.[5][7][8] |
| Specific Flavonoids | Luteolin-7-O-glucoside, Isovitexin | Hesperidin, Myricetin (in some preps) | Distinct flavonoid profiles are observed; Luteolin derivatives are characteristic of leaves, while Hesperidin has been uniquely identified in root extracts.[3] |
| Sesquiterpene Lactones | Present (Bitter principles) | Abundant | These compounds contribute to the bitter taste and have been linked to anti-inflammatory and anticancer effects.[2][3] |
| Polysaccharides | Lower Content | High Content (Inulin, Fructans) | The root is a primary storage organ for inulin, a well-known prebiotic.[1][9] |
DWE: Dry Weight Extract
Comparative Biological Activities
The differences in phytochemical composition directly influence the biological efficacy of the extracts. Leaf extracts generally exhibit superior antioxidant and anti-inflammatory properties, while root extracts have shown potent and specific anticancer activities in several studies.
The higher concentration of phenolic compounds in dandelion leaves correlates with stronger antioxidant potential as measured by standard in vitro assays.[3]
Table 2: Comparative Antioxidant Activity
| Assay | Dandelion Leaf Extract | Dandelion Root Extract | Key Findings & References |
|---|---|---|---|
| DPPH Radical Scavenging | Higher Activity (Lower concentration for 100% inhibition: 3.91 mg DW/ml) | Lower Activity (Higher concentration for 100% inhibition: 26.72 mg DW/ml) | Leaf extract's superior performance is strongly linked to its higher total phenolic content.[3][10][11] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Activity (302.3 ± 26.3 µmol TE/g DWE) | Lower Activity (124.5 ± 14.8 µmol TE/g DWE) | The trend observed in the DPPH assay is consistent with the FRAP results, confirming the leaf's potent reducing power.[3][12] |
DW: Dry Weight; DWE: Dry Weight Extract; TE: Trolox Equivalents
Both extracts demonstrate anti-inflammatory properties, but often through modulating the NF-κB signaling pathway. Leaf extracts, rich in chicoric acid and luteolin, have been extensively studied for this effect.
Table 3: Comparative Anti-inflammatory Effects
| Target / Model | Dandelion Leaf Extract | Dandelion Root Extract | Key Findings & References |
|---|---|---|---|
| LPS-induced Macrophages | Strong inhibition of NO, PGE2, TNF-α, IL-1β | Moderate inhibition | Leaf extract and its components (luteolin, chicoric acid) significantly suppress key inflammatory mediators.[8][13] |
| NF-κB Pathway | Potent inhibition of NF-κB p65 nuclear translocation | Inhibitory effect | Both extracts can inhibit this central inflammatory pathway, with leaf extract showing pronounced activity.[5][13] |
| NLRP3 Inflammasome | Suppression of activation and subsequent IL-1β/IL-18 secretion | Not extensively studied | Leaf extract and chicoric acid directly mitigate inflammasome activation.[5] |
| Neuroinflammation (ex vivo) | Downregulation of TNF-α and NOS-2 | Downregulation of TNF-α and NOS-2 | Hydroalcoholic extracts of both root and leaf modulated neuroinflammatory markers effectively.[7] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin
While both extracts show cytotoxic effects against cancer cells, aqueous dandelion root extract has demonstrated remarkable potency and selectivity in multiple cancer models, including those resistant to conventional chemotherapy.[14]
Table 4: Comparative Anticancer Activity
| Cancer Cell Line / Model | Dandelion Leaf Extract | Dandelion Root Extract | Key Findings & References |
|---|---|---|---|
| Colon Cancer (in vitro & in vivo) | Moderate Activity | High Activity : Induces apoptosis selectively in >95% of colon cancer cells, irrespective of p53 status, with no toxicity to non-cancerous cells. | Aqueous root extract activates multiple death-signaling pathways, including caspase-8-dependent apoptosis.[14] |
| Breast Cancer (MDA-MB-231) | Less Potent | More Potent : The ethyl acetate fraction of the root extract showed the strongest inhibitory effect on cell proliferation. | Root extract was found to regulate PI3K-Akt and JAK-STAT signaling pathways.[15] |
| Liver Cancer (HepG2) | Less Studied | High Activity : Methanolic root extract significantly decreased cell growth and induced apoptosis via activation of the AMPK pathway. | The root extract's effect was more pronounced on HepG2 cells compared to other cancer lines tested.[16] |
| Leukemia (Jurkat, CML) | Cytotoxic Effect | Cytotoxic Effect | Aqueous extracts of both parts showed anti-leukemic activity.[17][18] |
Experimental Protocols & Workflows
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays cited.
The process from plant material to biological data typically follows a standardized workflow.
-
Preparation: Prepare various concentrations of dandelion root and leaf extracts in a suitable solvent (e.g., methanol). A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in the same solvent. Ascorbic acid is used as a positive control.
-
Reaction: Mix the extract solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without extract and A_sample is the absorbance with the extract. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.[3]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) or normal cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of dandelion root or leaf extracts for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. This data is used to determine the IC50 value (concentration that inhibits 50% of cell growth).[15][17]
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of dandelion extracts for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 18-24 hours.
-
Mediator Measurement:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
-
Analysis: Compare the levels of inflammatory mediators in extract-treated cells to the LPS-only control to determine the inhibitory effect.[19]
Modulation of Key Signaling Pathways
Dandelion extracts exert their biological effects by modulating complex intracellular signaling networks. The differential composition of root and leaf extracts leads to varied impacts on these pathways.
Dandelion leaf extract, rich in flavonoids and hydroxycinnamic acids, is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[5][13]
Dandelion root extract, in particular, has been shown to induce apoptosis in cancer cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It also inhibits pro-survival pathways like PI3K/Akt.[14][15][20]
Dandelion extracts can protect cells from oxidative stress by activating the Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant enzymes.[21]
Conclusion
The comparative analysis of dandelion root and leaf extracts reveals distinct therapeutic potentials.
-
Dandelion Leaf Extract is characterized by its high concentration of phenolic compounds, leading to superior antioxidant and anti-inflammatory activities . Its potential is pronounced in conditions related to oxidative stress and inflammation, with the NF-κB pathway being a key molecular target.[3][5][13]
-
Dandelion Root Extract demonstrates remarkable and selective anticancer efficacy , particularly in aqueous forms against aggressive cancer cell lines.[14] Its ability to activate multiple apoptotic pathways and inhibit pro-survival signaling like PI3K/Akt, while remaining non-toxic to healthy cells, makes it a compelling candidate for further oncological research.[15][16]
This guide underscores the importance of specifying the plant part used in research and development, as the root and leaf offer different, albeit complementary, therapeutic profiles. Further investigation is warranted to isolate specific compounds responsible for these effects and to explore their synergistic interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical composition and bioactivity of edible Taraxacum officinale : potential as an ingredient in brain health-oriented functional foods - Food & Function (RSC Publishing) DOI:10.1039/D5FO02646F [pubs.rsc.org]
- 8. iscientific.org [iscientific.org]
- 9. Dandelion (Taraxacum officinale L.) as a Source of Biologically Active Compounds Supporting the Therapy of Co-Existing Diseases in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Dandelion root extract affects colorectal cancer proliferation and survival through the activation of multiple death signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Methanolic Extract of Dandelion Roots on Cancer Cell Lines and AMP-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. immunopathol.com [immunopathol.com]
- 19. Anti-Inflammatory Effects and Mechanisms of Dandelion in RAW264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Commercial "Taraxacin" and Dandelion-Derived Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of commercially available "Taraxacin" and related sesquiterpene lactone extracts derived from Taraxacum species. We offer a comparative analysis of key analytical techniques, detailed experimental protocols, and illustrative data to guide researchers in making informed decisions for their drug discovery and development pipelines.
Introduction: Deconstructing "this compound"
The term "this compound" historically refers to the bitter principle of dandelion (Taraxacum officinale).[1][2][3] However, modern phytochemical analysis reveals this is not a single compound but rather a complex mixture of sesquiterpene lactones, primarily of the guaianolide type.[1][4] Key bioactive constituents include taraxinic acid and its derivatives, such as taraxinic acid β-D-glucopyranosyl ester.[5] Given this complexity, validating a commercial "this compound" product requires a multi-faceted approach to not only quantify the main components but also to identify and quantify potential impurities, related compounds, and contaminants.
The purity and composition of these extracts are critical, as different sesquiterpene lactones can elicit varied biological responses. For instance, extracts of T. officinale have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, making it a target of interest in drug development.[5] Therefore, rigorous analytical validation is paramount for reproducible and reliable research.
Core Analytical Techniques for Purity Validation
The analysis of sesquiterpene lactones, which are often non-volatile and thermally labile, primarily relies on chromatographic techniques.[6][7] The most powerful and widely adopted methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone method for separating and quantifying individual components in a complex mixture.[7][8] When coupled with a Diode Array Detector (DAD) or UV detector, it allows for the quantification of known compounds against a reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. It is invaluable for identifying unknown impurities and confirming the identity of major components.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural elucidation of isolated compounds.[9] It can also be used for quantitative purposes (qNMR) without the need for identical reference standards, offering a direct measure of purity.
Experimental Workflow and Protocols
A systematic workflow is essential for the comprehensive validation of a commercial this compound sample.
This protocol is designed to separate and quantify sesquiterpene lactones in a commercial sample.
-
Standard Preparation:
-
Accurately weigh 1.0 mg of a reference standard (e.g., Taraxinic Acid, if available) and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 5.0 mg of the commercial "this compound" sample.
-
Dissolve in 5.0 mL of methanol to obtain a 1 mg/mL solution.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.[9]
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-70% B over 30 minutes, 70-95% B over 5 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 9 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 210 nm for general detection of sesquiterpene lactones.
-
-
Analysis:
-
Inject the calibration standards followed by the sample.
-
Calculate the purity based on the area percentage of the main peak(s) relative to the total peak area.
-
Quantify specific components using the calibration curve if standards are available.
-
This protocol aims to identify the major components and any significant impurities.
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (1 mg/mL). Further dilute 1:10 with methanol if necessary to avoid detector saturation.
-
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above to ensure peak correlation.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
-
Analysis:
-
Acquire full scan MS data for all peaks observed in the chromatogram.
-
Perform fragmentation (MS/MS) on the major peaks and significant impurity peaks to obtain structural information.
-
Compare the obtained mass-to-charge ratios (m/z) and fragmentation patterns with literature data or databases (e.g., PubChem, Scifinder) for tentative identification.
-
Comparative Data Presentation (Illustrative)
The following tables present hypothetical data from the analysis of three different commercial batches of "this compound" extract, demonstrating how to structure results for clear comparison.
Table 1: HPLC-DAD Purity Analysis of Commercial this compound Batches
| Batch ID | Main Peak RT (min) | Purity by Area % | Known Impurity A (%) | Unknown Impurity B (%) | Total Impurities (%) |
| Batch A | 15.4 | 95.2% | 1.8% | 0.7% | 4.8% |
| Batch B | 15.5 | 88.6% | 4.5% | 2.1% | 11.4% |
| Batch C | 15.4 | 98.1% | 0.5% | <0.1% | 1.9% |
Table 2: LC-MS Identification of Major Components and Impurities
| Batch ID | Peak at 15.4 min (m/z) | Tentative ID | Impurity A (m/z) | Tentative ID | Impurity B (m/z) | Tentative ID |
| Batch A | 265.13 [M+H]⁺ | Taraxinic Acid | 283.14 [M+H]⁺ | Hydroxylated derivative | 247.12 [M+H]⁺ | Dehydrated derivative |
| Batch B | 265.13 [M+H]⁺ | Taraxinic Acid | 283.15 [M+H]⁺ | Hydroxylated derivative | 301.16 [M+H]⁺ | Dihydroxylated derivative |
| Batch C | 265.14 [M+H]⁺ | Taraxinic Acid | 283.14 [M+H]⁺ | Hydroxylated derivative | - | Not Detected |
Disclaimer: The data presented in these tables is for illustrative purposes only and does not represent real experimental results from specific commercial products.
Visualization of Biological Pathway
For drug development professionals, understanding the mechanism of action is crucial. Sesquiterpene lactones from T. officinale are known to activate the Nrf2 antioxidant response pathway.[5]
Conclusion and Recommendations
Validating the purity of commercially available "this compound" is a non-trivial task that necessitates a multi-instrument approach.
-
Recommendation 1 (Screening): Use HPLC-DAD as the primary method for routine quality control, batch-to-batch comparison, and stability testing. It provides reliable quantification and a "fingerprint" of the extract.
-
Recommendation 2 (Comprehensive Validation): For initial validation of a new supplier or for drug development purposes, a combination of HPLC-DAD and LC-MS is essential. This ensures not only the purity but also the identity of the main components and significant impurities.
-
Recommendation 3 (Structural Confirmation): When unidentifiable impurities are present at significant levels (>0.5%) or for the certification of in-house standards, isolation followed by NMR spectroscopy is the gold standard for complete structural elucidation.
By employing this systematic and multi-tiered analytical strategy, researchers can ensure the quality, consistency, and reliability of their commercial sesquiterpene lactone samples, leading to more robust and reproducible scientific outcomes.
References
- 1. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 2. wjarr.com [wjarr.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Taraxacin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Taraxacin, a bioactive sesquiterpene lactone found in dandelion (Taraxacum officinale). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. While this compound is a naturally derived compound, as an isolated chemical in a laboratory setting, it must be treated with appropriate caution.
Hazard Assessment and Safety Precautions
Toxicological Data Summary:
| Substance | Route of Administration | Species | LD50 Value | Toxicity Classification |
| Taraxacum officinale Root Extract | Intraperitoneal | Rat | 500 - 5000 mg/kg[1][2][3][4] | Low Acute Toxicity[1][2][4] |
| Taraxacum officinale Whole Plant | Not Specified | Not Specified | 28.8 g/kg - 36.8 g/kg[2][5] | Low Acute Toxicity[2][5] |
| Alantolactone (related sesquiterpene lactone) | Oral, Dermal, Inhalation | Not Specified | Not Specified | Acute Toxicity Category 4[6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Based on available data, this compound is considered to have low acute toxicity. However, some related sesquiterpene lactones are classified as skin sensitizers and can be harmful if ingested, inhaled, or in contact with skin[6][7][8][9]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used if handling solid this compound that could become airborne.
Waste Segregation and Storage
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Waste Streams:
-
Solid this compound Waste:
-
Collect in a clearly labeled, sealed, and durable container.
-
The container should be labeled "Hazardous Waste" and specify the contents as "this compound."
-
-
Liquid this compound Waste (Solutions):
-
Collect in a leak-proof, screw-cap container.
-
Segregate aqueous solutions from organic solvent solutions.
-
The container must be labeled "Hazardous Waste" with the full chemical name and approximate concentration of this compound and the solvent.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.
Disposal Procedures
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect this compound waste in the appropriate, labeled containers as described in Section 2.
-
Contact EHS: When the waste container is full, or before it has been stored for the maximum allowable time according to your institution's policy, contact your EHS office to arrange for a waste pickup.
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution and the waste disposal vendor.
-
Waste Handover: Ensure the waste is securely packaged and clearly labeled before handing it over to the authorized waste disposal personnel.
Do NOT dispose of this compound by:
-
Pouring it down the drain: This can contaminate waterways.
-
Placing it in the regular trash: This can pose a risk to sanitation workers and the environment.
-
Incinerating it in a standard furnace: Improper incineration can release harmful byproducts.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your EHS office.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., spill pillows, absorbent pads, or inert material like vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a hazardous waste bag.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Experimental Protocols Cited
The toxicological data presented in this document is based on an acute toxicity study of Taraxacum officinale root extract. The general methodology for such a study is as follows:
Acute Oral Toxicity Study (General Protocol):
-
Test Animals: Typically, rats or mice are used. Animals are divided into several groups, including a control group and multiple test groups.
-
Test Substance Administration: The test substance (in this case, the plant extract) is administered to the test groups in single, graduated doses. The control group receives the vehicle (the solvent used to dissolve the extract).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight, and any instances of illness or death.
-
LD50 Calculation: The dose that results in the death of 50% of the animals in a test group is determined and expressed as the LD50 value.
-
Pathological Examination: At the end of the observation period, surviving animals may be euthanized and a necropsy performed to examine for any pathological changes in their organs.
Visual Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemotechnique.se [chemotechnique.se]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sesquiterpene Lactone Mix I or II Ingredient Allergy Safety Information [skinsafeproducts.com]
- 9. chemotechnique.se [chemotechnique.se]
Essential Safety and Handling Protocols for Taraxacin
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Taraxacin, especially in powdered form or as a concentrated solution, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For handling concentrated solutions or for prolonged tasks, consider double-gloving. Wash the exterior of gloves before removal.[5][6][7] |
| Eye & Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or aerosol generation.[6] |
| Body Protection | Laboratory coat | A buttoned lab coat made of a low-permeability fabric is required. Ensure sleeves are fully extended to the wrists. |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95 or higher) is recommended when handling the powdered form of this compound to avoid inhalation of fine particles. Ensure proper fit testing and training before use. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a procedural workflow for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed to prevent contamination and exposure.
2.2. Preparation of Stock Solutions This is a generalized protocol for preparing a stock solution from a powdered plant extract. Adjustments may be necessary based on experimental requirements.
-
Pre-computation: Calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration.
-
Weighing: Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solubilization: In the fume hood, add the solvent to the vessel containing the weighed this compound. Use a vortex mixer or sonicator as needed to ensure complete dissolution.
-
Transfer and Storage: Transfer the resulting solution to a clearly labeled, sealed storage container. Store as appropriate for the solvent and compound stability (e.g., refrigerated, protected from light).
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Any contaminated needles, scalpels, or other sharps must be disposed of in a designated sharps container.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations and key safety checkpoints when working with this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. wholisticmatters.com [wholisticmatters.com]
- 4. This compound Definition & Meaning | YourDictionary [yourdictionary.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
